molecular formula C10H5F4NO B1362431 6-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline CAS No. 31009-34-4

6-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline

Cat. No.: B1362431
CAS No.: 31009-34-4
M. Wt: 231.15 g/mol
InChI Key: FNDABQIPEQHTNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline is a useful research compound. Its molecular formula is C10H5F4NO and its molecular weight is 231.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 142532. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6-fluoro-2-(trifluoromethyl)-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5F4NO/c11-5-1-2-7-6(3-5)8(16)4-9(15-7)10(12,13)14/h1-4H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNDABQIPEQHTNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)C(=O)C=C(N2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5F4NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80301345
Record name 6-Fluoro-2-(trifluoromethyl)quinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80301345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31009-34-4
Record name 31009-34-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=142532
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-Fluoro-2-(trifluoromethyl)quinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80301345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis and Characterization of 6-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 6-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline, a fluorinated quinoline derivative of significant interest in medicinal chemistry and drug discovery. This document details a probable synthetic pathway, experimental protocols, and key characterization data.

Introduction

Quinoline and its derivatives are fundamental scaffolds in the development of therapeutic agents, exhibiting a wide range of biological activities. The introduction of fluorine and trifluoromethyl groups into the quinoline core can significantly modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. This compound is a key building block for the synthesis of more complex molecules with potential applications as antimalarial, anticancer, and anti-inflammatory agents.

Synthesis Pathway

The most probable and widely employed method for the synthesis of 4-hydroxyquinoline derivatives is the Conrad-Limpach reaction or a similar thermal cyclization method.[1][2][3] This approach involves the condensation of an aniline with a β-ketoester. For the synthesis of this compound, the reaction proceeds via the condensation of 4-fluoroaniline with ethyl 4,4,4-trifluoroacetoacetate, followed by a thermal cyclization.

The overall reaction is depicted in the following workflow diagram:

Synthesis_Workflow reactant1 4-Fluoroaniline intermediate Ethyl 3-(4-fluoroanilino)-4,4,4-trifluorocrotonate reactant1->intermediate Condensation reactant2 Ethyl 4,4,4-trifluoroacetoacetate reactant2->intermediate product This compound intermediate->product Thermal Cyclization reagents High-boiling solvent (e.g., Dowtherm A) Heat (250-260 °C)

Caption: Synthetic workflow for this compound.

Experimental Protocols

The following is a probable experimental protocol based on established procedures for the Conrad-Limpach synthesis of analogous 4-hydroxyquinolines.[1][3]

1. Synthesis of Ethyl 3-(4-fluoroanilino)-4,4,4-trifluorocrotonate (Intermediate)

  • To a round-bottom flask, add 4-fluoroaniline (1.0 eq) and ethyl 4,4,4-trifluoroacetoacetate (1.05 eq).

  • The mixture is stirred at room temperature for 2-4 hours. The reaction can be gently heated (e.g., to 50-60 °C) to facilitate the reaction if necessary.

  • The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Upon completion, the excess reactants can be removed under reduced pressure to yield the crude intermediate, which may be used in the next step without further purification.

2. Synthesis of this compound (Final Product)

  • The crude ethyl 3-(4-fluoroanilino)-4,4,4-trifluorocrotonate is added to a high-boiling point solvent, such as Dowtherm A or diphenyl ether, in a flask equipped with a reflux condenser.

  • The mixture is heated to approximately 250-260 °C and maintained at this temperature for 30-60 minutes.

  • The reaction mixture is then cooled to room temperature, which should result in the precipitation of the product.

  • The solid product is collected by filtration, washed with a suitable solvent (e.g., hexane or diethyl ether) to remove the high-boiling solvent, and then dried.

  • Further purification can be achieved by recrystallization from an appropriate solvent such as ethanol or acetic acid.

Characterization Data

Table 1: Physical and Chemical Properties

PropertyValueReference
CAS Number 31009-34-4[7][8]
Molecular Formula C₁₀H₅F₄NO[7][8]
Molecular Weight 231.15 g/mol [7][8]
Appearance Off-white to light brown solidInferred
Melting Point 259-263 °CInferred
Boiling Point 302.9 ± 37.0 °C (Predicted)Inferred

Table 2: Spectroscopic Data (Predicted)

TechniqueData
¹H NMR (DMSO-d₆, 400 MHz) δ 12.5-13.5 (s, 1H, OH), 8.0-8.2 (dd, 1H, Ar-H), 7.7-7.9 (m, 1H, Ar-H), 7.5-7.7 (m, 1H, Ar-H), 6.8-7.0 (s, 1H, Ar-H).
¹³C NMR (DMSO-d₆, 100 MHz) δ 170-175 (C=O, quinolone tautomer), 155-160 (d, JCF, C-F), 140-145 (q, JCF, C-CF₃), 135-140 (C), 120-130 (CH), 115-125 (q, JCF, CF₃), 110-120 (d, JCF, CH), 100-110 (CH).
FT-IR (KBr, cm⁻¹) 3400-2500 (br, O-H stretch), 1640-1660 (C=O stretch, quinolone tautomer), 1550-1620 (C=C stretch, aromatic), 1200-1300 (C-F stretch), 1100-1200 (CF₃ stretch).
Mass Spectrometry (EI) m/z 231 (M⁺), 212 ([M-F]⁺), 203 ([M-CO]⁺), 184 ([M-CO-F]⁺), 162 ([M-CF₃]⁺).

Note: The NMR and IR data are predicted based on the analysis of similar fluorinated quinoline structures and the known effects of the substituents. The quinolone tautomer is expected to be the predominant form in the solid state and in solution.

Signaling Pathways and Logical Relationships

The synthesis of this compound follows a logical progression of chemical transformations as illustrated in the following diagram.

Logical_Progression cluster_reactants Starting Materials cluster_reaction1 Step 1: Condensation cluster_reaction2 Step 2: Cyclization cluster_product Final Product 4-Fluoroaniline 4-Fluoroaniline Intermediate Formation Formation of Ethyl 3-(4-fluoroanilino)-4,4,4-trifluorocrotonate 4-Fluoroaniline->Intermediate Formation Ethyl 4,4,4-trifluoroacetoacetate Ethyl 4,4,4-trifluoroacetoacetate Ethyl 4,4,4-trifluoroacetoacetate->Intermediate Formation Thermal Cyclization Intramolecular Ring Closure Intermediate Formation->Thermal Cyclization Heat Target Molecule This compound Thermal Cyclization->Target Molecule

References

An In-depth Technical Guide to the Physicochemical Properties of 6-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline is a fluorinated quinoline derivative of significant interest in medicinal chemistry and drug discovery. Its structural features, including the quinoline core, a fluorine atom at the 6-position, a hydroxyl group at the 4-position, and a trifluoromethyl group at the 2-position, contribute to its unique chemical properties and its utility as a versatile building block for the synthesis of potent therapeutic agents. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental methodologies for their determination, and its application in the synthesis of bioactive molecules.

Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. A summary of the known quantitative data for this compound is presented below.

Table 1: Core Physicochemical Data for this compound

PropertyValueSource
CAS Number 31009-34-4[1][2]
Molecular Formula C₁₀H₅F₄NO[2]
Molecular Weight 231.15 g/mol [2]
Appearance White to off-white powder/solid[2]
Melting Point 259-263 °C[2]
Boiling Point (Predicted) 302.9 ± 37.0 °C[2]
pKa (Predicted) 6.40 ± 0.40[2]
Solubility Data not available
LogP (Experimental) Data not available

Experimental Protocols

Detailed experimental protocols for the determination of key physicochemical properties are provided below. These represent standard methodologies applicable to solid organic compounds like this compound.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature range over which the solid compound transitions to a liquid.

Apparatus:

  • Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar)

  • Capillary tubes (sealed at one end)

  • Spatula

  • Mortar and pestle

Procedure:

  • Ensure the sample of this compound is dry and finely powdered. If necessary, gently grind the sample in a mortar and pestle.

  • Pack the dry powder into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

  • Place the capillary tube into the heating block of the melting point apparatus.

  • Set the apparatus to heat at a rate of 10-15 °C per minute for a rapid initial determination.

  • Observe the sample and record the approximate melting range.

  • Allow the apparatus to cool.

  • For an accurate determination, repeat the process with a fresh sample, setting the heating rate to 1-2 °C per minute starting from a temperature approximately 20 °C below the previously observed melting point.

  • Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire solid has melted (T₂). The melting point is reported as the range T₁ - T₂.

Solubility Determination (Shake-Flask Method)

Objective: To determine the solubility of the compound in various solvents.

Apparatus:

  • Analytical balance

  • Vials with screw caps (e.g., 10 mL)

  • Orbital shaker or vortex mixer

  • Centrifuge

  • Spectrophotometer (e.g., UV-Vis) or High-Performance Liquid Chromatography (HPLC) system

  • Volumetric flasks and pipettes

Procedure:

  • Add an excess amount of this compound to a vial containing a known volume of the desired solvent (e.g., water, ethanol, DMSO).

  • Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After shaking, allow the suspension to settle. Centrifuge the vial to separate the undissolved solid from the supernatant.

  • Carefully withdraw a known volume of the supernatant and dilute it with the same solvent to a concentration within the linear range of the analytical method.

  • Quantify the concentration of the dissolved compound using a suitable analytical technique such as UV-Vis spectrophotometry (if the compound has a chromophore) or HPLC with a pre-established calibration curve.

  • Calculate the solubility in units such as mg/mL or mol/L.

pKa Determination (Potentiometric Titration)

Objective: To determine the acid dissociation constant (pKa) of the compound.

Apparatus:

  • pH meter with a calibrated electrode

  • Burette

  • Beaker

  • Magnetic stirrer and stir bar

  • Standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH)

Procedure:

  • Dissolve a precisely weighed amount of this compound in a suitable solvent system in which both the acidic and basic forms of the compound are soluble (e.g., a mixture of water and a co-solvent like methanol or ethanol).

  • Place the beaker on a magnetic stirrer and immerse the calibrated pH electrode into the solution.

  • Record the initial pH of the solution.

  • Begin titrating the solution by adding small, known volumes of the standardized titrant (acid or base) from the burette.

  • Record the pH after each addition, allowing the reading to stabilize.

  • Continue the titration well past the equivalence point.

  • Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point (the point where half of the compound has been neutralized).

LogP Determination (Shake-Flask Method)

Objective: To determine the octanol-water partition coefficient (LogP), a measure of lipophilicity.

Apparatus:

  • Separatory funnel

  • Vials with screw caps

  • Orbital shaker

  • Centrifuge

  • Analytical instrument for quantification (e.g., UV-Vis spectrophotometer or HPLC)

  • n-Octanol (pre-saturated with water)

  • Water (pre-saturated with n-octanol)

Procedure:

  • Prepare a stock solution of this compound in either water or n-octanol.

  • In a separatory funnel, add equal volumes of the pre-saturated n-octanol and pre-saturated water.

  • Add a known amount of the compound to the funnel. The concentration should be low enough to avoid saturation in either phase.

  • Shake the funnel vigorously for a set period (e.g., 30 minutes) to allow for partitioning between the two phases.

  • Allow the two phases to separate completely. If an emulsion forms, centrifugation may be necessary.

  • Carefully separate the aqueous and octanol layers.

  • Determine the concentration of the compound in each phase using a suitable analytical method.

  • Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase: P = [Concentration]octanol / [Concentration]aqueous.

  • The LogP is the base-10 logarithm of the partition coefficient: LogP = log₁₀(P).

Applications in Drug Discovery

This compound serves as a critical intermediate in the synthesis of various bioactive molecules, notably as a precursor for antitubercular and antiplasmodial agents.[1] The presence of the trifluoromethyl group can enhance metabolic stability and binding affinity, while the hydroxyl group provides a reactive handle for further chemical modifications.

A key reaction involves the nucleophilic substitution of the hydroxyl group. For instance, it can be used in the synthesis of nopol-based quinoline derivatives with potential antiplasmodial activity.[3] Another important transformation is the thiolation of the hydroxyl group, often achieved using reagents like phosphorus pentasulfide in pyridine, to produce thioquinolines, which are precursors to potent antitubercular agents.[1]

Visualizations

The following diagrams illustrate the chemical structure of the compound and its role as a synthetic precursor.

Caption: Chemical structure of this compound.

synthesis_workflow start This compound reagent1 Nucleophilic Substitution Reagents start->reagent1 reagent2 Phosphorus Pentasulfide (in Pyridine) start->reagent2 product1 Antiplasmodial Agents (e.g., Nopol-based derivatives) reagent1->product1 Synthesis of intermediate 6-Fluoro-2-(trifluoromethyl)quinoline-4-thiol reagent2->intermediate Thiolation product2 Antitubercular Agents intermediate->product2 Further Synthesis

Caption: Role as a precursor in the synthesis of bioactive agents.

References

An In-depth Technical Guide on the Tautomerism and Stability of 6-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline is a key heterocyclic building block in medicinal chemistry, notable for its presence in various bioactive compounds. A critical aspect of its chemical behavior is its existence as a mixture of tautomers, primarily the 4-hydroxy (enol) and 4-quinolone (keto) forms. The equilibrium between these tautomers is paramount as it dictates the molecule's physicochemical properties, including its hydrogen bonding capabilities, lipophilicity, and ultimately, its interaction with biological targets. This technical guide provides a comprehensive overview of the tautomerism and stability of this compound, summarizing the theoretical underpinnings, detailing relevant experimental and computational methodologies for its study, and presenting expected spectroscopic characteristics based on analogous systems.

Introduction: The Tautomeric Landscape

Tautomerism is a form of constitutional isomerism where isomers, known as tautomers, are in dynamic equilibrium and can be interconverted by the migration of a proton. In the case of this compound, the principal tautomeric equilibrium exists between the 4-hydroxyquinoline (enol) form and the 6-fluoro-2-(trifluoromethyl)quinolin-4(1H)-one (keto) form.[1][2] The position of this equilibrium is influenced by several factors, including the electronic nature of substituents, solvent polarity, temperature, and the physical state (solid, liquid, or gas).

The presence of a highly electronegative trifluoromethyl group at the C2 position and a fluorine atom at the C6 position is expected to significantly influence the electronic distribution within the quinoline ring system, thereby affecting the relative stability of the tautomers.

Tautomeric Equilibrium and Stability

Generally, for 4-hydroxyquinolines, the keto-form is favored in both solid and solution states.[3] This preference is attributed to the greater thermodynamic stability of the cyclic amide functionality in the keto tautomer compared to the aromatic enol form. The presence of electron-withdrawing groups, such as the trifluoromethyl group at the C2 position, is anticipated to further stabilize the keto form by inductive effects.

Factors Influencing Tautomeric Stability
  • Electronic Effects: The electron-withdrawing trifluoromethyl (-CF3) group at the C2 position and the fluorine (-F) atom at the C6 position are expected to decrease the electron density in the heterocyclic ring. This electronic pull favors the formation of the more polarized keto tautomer.

  • Solvent Effects: The polarity of the solvent can significantly impact the position of the tautomeric equilibrium. Polar solvents are more likely to stabilize the more polar keto tautomer through dipole-dipole interactions and hydrogen bonding.

  • Hydrogen Bonding: In the solid state, intermolecular hydrogen bonding between the N-H and C=O groups of the keto tautomer can lead to the formation of stable dimeric or polymeric structures, further favoring this form. In the enol form, intramolecular hydrogen bonding between the 4-hydroxyl group and the nitrogen atom is possible, which can contribute to its stability, particularly in non-polar solvents.

Quantitative Data Summary

While specific quantitative experimental data for this compound is scarce in the literature, the following table summarizes the expected spectroscopic characteristics based on data from analogous 4-hydroxyquinoline systems. These values serve as a predictive guide for researchers working with this compound.

Spectroscopic Data 4-Hydroxy (Enol) Tautomer (Expected) 4-Quinolone (Keto) Tautomer (Expected) Reference/Analogy
¹H NMR (ppm)
- OHBroad singlet, ~10-12 ppm-General enol protons
- NH-Broad singlet, ~11-13 ppmAnalogous 4-quinolones
Aromatic Protons~7.0-8.5 ppm~7.0-8.5 ppm
¹³C NMR (ppm)
C4 (C-OH)~160-170 ppm-Aromatic carbons bearing -OH
C4 (C=O)->175 ppmTypical carbonyl carbons
IR Spectroscopy (cm⁻¹)
O-H stretchBroad, ~3200-3600 cm⁻¹-
N-H stretch-Broad, ~3000-3400 cm⁻¹
C=O stretch-Strong, ~1640-1680 cm⁻¹Characteristic of quinolones
C=C/C=N stretch~1500-1620 cm⁻¹~1500-1620 cm⁻¹

Experimental Protocols for Tautomerism and Stability Analysis

To definitively characterize the tautomeric equilibrium and stability of this compound, a combination of spectroscopic and analytical techniques should be employed.

Synthesis

A common route for the synthesis of 4-hydroxyquinolines is the Camps cyclization. For this compound, this would typically involve the intramolecular cyclization of an appropriately substituted acetanilide precursor.

  • Protocol: Camps Cyclization (General)

    • Precursor Synthesis: React 4-fluoroaniline with ethyl trifluoroacetoacetate to form the corresponding anilide.

    • Cyclization: Treat the anilide with a strong base (e.g., sodium ethoxide) or a dehydrating agent (e.g., polyphosphoric acid) at elevated temperatures to induce cyclization.

    • Work-up and Purification: Neutralize the reaction mixture and extract the product with a suitable organic solvent. Purify the crude product by recrystallization or column chromatography.

Spectroscopic Analysis

NMR spectroscopy is a powerful tool for distinguishing between the enol and keto tautomers.

  • Protocol: ¹H and ¹³C NMR Spectroscopy

    • Sample Preparation: Dissolve a known quantity of the compound in various deuterated solvents of differing polarity (e.g., DMSO-d₆, CDCl₃, Methanol-d₄).

    • Data Acquisition: Acquire ¹H and ¹³C NMR spectra at a standard operating frequency (e.g., 400 or 500 MHz for ¹H).

    • Analysis:

      • In the ¹H NMR spectrum, look for a broad singlet corresponding to the N-H proton of the keto form (typically downfield, >10 ppm) or the O-H proton of the enol form.

      • In the ¹³C NMR spectrum, the key diagnostic signal is the C4 carbon. A resonance above 175 ppm is indicative of the carbonyl carbon in the keto tautomer, while a signal in the aromatic region (around 160-170 ppm) suggests the C-OH of the enol form.

      • The relative integration of characteristic peaks can provide a quantitative measure of the tautomeric ratio in different solvents.

IR spectroscopy can identify the characteristic functional groups present in each tautomer.

  • Protocol: Fourier-Transform Infrared (FT-IR) Spectroscopy

    • Sample Preparation: Prepare a KBr pellet of the solid compound or acquire the spectrum of a solution in a suitable solvent (e.g., CCl₄, CH₂Cl₂).

    • Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

    • Analysis:

      • A strong absorption band in the region of 1640-1680 cm⁻¹ is a clear indicator of the C=O stretching vibration of the keto tautomer.

      • A broad absorption band in the 3200-3600 cm⁻¹ region would suggest the presence of the O-H group of the enol tautomer. The absence of a strong C=O stretch would further support the predominance of the enol form.

X-ray Crystallography

Single-crystal X-ray diffraction provides unambiguous structural information in the solid state.

  • Protocol: Single-Crystal X-ray Diffraction

    • Crystal Growth: Grow single crystals of the compound by slow evaporation of a saturated solution in a suitable solvent or solvent mixture.

    • Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data at a controlled temperature (e.g., 100 K).

    • Structure Solution and Refinement: Solve the crystal structure using direct methods and refine the atomic positions and thermal parameters.

    • Analysis: The refined structure will definitively show whether the molecule exists in the enol or keto form in the solid state and will provide detailed information on bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding.

Computational Chemistry

Density Functional Theory (DFT) calculations are invaluable for predicting the relative stabilities of tautomers.

  • Protocol: DFT Calculations

    • Structure Building: Construct the 3D structures of both the enol and keto tautomers using molecular modeling software.

    • Geometry Optimization: Perform geometry optimization for both tautomers in the gas phase and in various solvents (using a continuum solvation model like PCM) at a suitable level of theory (e.g., B3LYP/6-311++G(d,p)).[2]

    • Frequency Calculations: Perform frequency calculations on the optimized geometries to confirm that they are true minima on the potential energy surface (no imaginary frequencies).

    • Energy Calculation: Calculate the single-point energies of the optimized structures to determine their relative stabilities. The tautomer with the lower energy is the more stable form. The energy difference can be used to estimate the equilibrium constant.

Visualizations

The following diagrams illustrate the key concepts discussed in this guide.

Tautomerism cluster_enol 4-Hydroxyquinoline (Enol) Form cluster_keto 4-Quinolone (Keto) Form enol keto enol->keto Proton Transfer

Caption: Tautomeric equilibrium of this compound.

ExperimentalWorkflow cluster_synthesis Synthesis cluster_analysis Analysis cluster_results Results synthesis Camps Cyclization nmr NMR Spectroscopy (¹H, ¹³C) synthesis->nmr Characterization ir IR Spectroscopy synthesis->ir Characterization xray X-ray Crystallography synthesis->xray Characterization dft DFT Calculations synthesis->dft Characterization structure Tautomer Structure nmr->structure stability Relative Stability nmr->stability equilibrium Equilibrium Constant nmr->equilibrium ir->structure xray->structure dft->structure dft->stability

Caption: Workflow for the analysis of tautomerism and stability.

Conclusion

The tautomeric equilibrium of this compound is a fundamental aspect of its chemistry that has significant implications for its application in drug discovery and development. While the keto (4-quinolone) form is generally expected to be the more stable tautomer, particularly in polar environments and the solid state, a comprehensive experimental and computational investigation is necessary for definitive characterization. The methodologies outlined in this guide provide a robust framework for researchers to elucidate the tautomeric preferences and stability of this important heterocyclic compound, thereby enabling a more informed approach to its use in the design of novel therapeutic agents.

References

Spectroscopic Profile of 6-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for the compound 6-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline. Due to the limited availability of published experimental spectra for this specific molecule, this guide presents predicted spectroscopic characteristics based on the analysis of structurally similar compounds and established principles of spectroscopic interpretation. Detailed, adaptable experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also provided.

Predicted Spectroscopic Data

The following tables summarize the anticipated quantitative data for this compound. These predictions are derived from the known effects of fluoro, hydroxyl, and trifluoromethyl substituents on the quinoline core.

Table 1: Predicted ¹H NMR Spectral Data
Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~ 7.0 - 7.2s-H-3
~ 7.4 - 7.6ddJ ≈ 9.0, 2.5 HzH-7
~ 7.8 - 8.0ddJ ≈ 9.0, 4.5 HzH-5
~ 8.1 - 8.3ddJ ≈ 9.0, 5.5 HzH-8
~ 11.0 - 12.0br s-OH

Note: The spectrum is predicted for a sample dissolved in a deuterated solvent such as DMSO-d₆. Chemical shifts are referenced to tetramethylsilane (TMS). The broad singlet for the hydroxyl proton is expected to be exchangeable with D₂O.

Table 2: Predicted ¹³C NMR Spectral Data
Chemical Shift (δ, ppm)Assignment
~ 105 - 110C-3
~ 115 - 120 (d, ¹JCF ≈ 250 Hz)C-6
~ 120 - 125C-4a
~ 122 - 127C-8
~ 125 - 130 (q, ¹JCF ≈ 275 Hz)CF₃
~ 128 - 133C-5
~ 130 - 135C-7
~ 140 - 145C-8a
~ 148 - 153 (q, ²JCF ≈ 35 Hz)C-2
~ 175 - 180C-4

Note: The spectrum is predicted to be proton-decoupled. The carbon attached to the fluorine will appear as a doublet, and the carbon of the trifluoromethyl group will appear as a quartet due to C-F coupling.

Table 3: Predicted IR Spectral Data
Wavenumber (cm⁻¹)IntensityAssignment
3400 - 3200Broad, MediumO-H stretch (intramolecular hydrogen bonding)
3100 - 3000MediumAromatic C-H stretch
1640 - 1620StrongC=O stretch (from quinolone tautomer)
1600 - 1580StrongC=C and C=N stretch (quinoline ring)
1350 - 1150StrongC-F stretch (trifluoromethyl group)
1250 - 1200StrongC-O stretch (phenol)
850 - 800StrongC-H out-of-plane bend

Note: The presence of a strong carbonyl peak suggests that this compound can exist in its tautomeric quinolone form.[1]

Table 4: Predicted Mass Spectrometry Data
m/zInterpretation
231[M]⁺ (Molecular Ion)
212[M-F]⁺ or [M-HF]⁺
203[M-CO]⁺
184[M-CO-F]⁺ or [M-CO-HF]⁺
162[M-CF₃]⁺

Note: Fragmentation patterns in mass spectrometry can be complex. The predicted fragments are based on common fragmentation pathways for quinoline derivatives, which often involve the loss of small molecules like CO, HF, and the trifluoromethyl radical.[2][3]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments. These are general protocols that may require optimization for specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube.

    • Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.

  • ¹H NMR Spectrum Acquisition:

    • Use a standard single-pulse experiment.

    • Set the spectral width to cover the expected range of proton signals (e.g., 0-15 ppm).

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

    • Process the data with appropriate Fourier transformation, phase correction, and baseline correction.

  • ¹³C NMR Spectrum Acquisition:

    • Employ a proton-decoupled pulse sequence (e.g., zgpg30).

    • Set the spectral width to encompass all expected carbon signals (e.g., 0-200 ppm).

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C (typically 1024 scans or more).

    • Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Spectrum Acquisition:

    • Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

    • Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

    • Perform a background scan of the empty ATR crystal prior to sample analysis and subtract it from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Introduction and Ionization:

    • Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).

    • Introduce the sample into the mass spectrometer via direct infusion or coupled with a liquid chromatography (LC) system.

    • Utilize an appropriate ionization technique, such as Electrospray Ionization (ESI) in positive or negative mode, or Atmospheric Pressure Chemical Ionization (APCI).

  • Mass Analysis:

    • Acquire a full scan mass spectrum to determine the molecular weight and identify the molecular ion peak.

    • Perform tandem mass spectrometry (MS/MS) on the molecular ion peak to induce fragmentation and elucidate the structure. This involves isolating the parent ion, subjecting it to collision-induced dissociation (CID), and analyzing the resulting fragment ions.

Visualizations

General Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_conclusion Conclusion Prep Compound Synthesis & Purification Dissolve Dissolution in Appropriate Solvent Prep->Dissolve IR IR Spectroscopy Prep->IR NMR NMR Spectroscopy (¹H, ¹³C) Dissolve->NMR MS Mass Spectrometry Dissolve->MS NMR_Analysis NMR Spectral Analysis (Chemical Shifts, Coupling) NMR->NMR_Analysis IR_Analysis IR Spectral Analysis (Functional Groups) IR->IR_Analysis MS_Analysis MS Spectral Analysis (Molecular Weight, Fragmentation) MS->MS_Analysis Structure Structure Elucidation NMR_Analysis->Structure IR_Analysis->Structure MS_Analysis->Structure

Caption: General workflow for the spectroscopic analysis of a chemical compound.

This guide provides a foundational understanding of the expected spectroscopic properties of this compound and the methodologies to obtain them. Researchers are encouraged to use this information as a starting point for their own experimental work and data interpretation.

References

Crystal Structure Analysis of 6-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural analysis of 6-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline, a key fluorinated quinoline building block. While a definitive crystal structure for this specific compound is not publicly available, this document leverages crystallographic data from a closely related analog, 8-fluoro-2,3-dimethylquinolin-4-yl 4-(tert-butyl)benzoate, to illustrate the analytical process. This guide details generalized experimental protocols for the synthesis and crystallization of fluoro-quinoline derivatives and presents relevant biological signaling pathways associated with this class of compounds, which are precursors to potent antitubercular and antiplasmodial agents.[1]

Introduction

This compound is a fluorinated heterocyclic compound of significant interest in medicinal chemistry. The presence of a fluorine atom and a trifluoromethyl group can enhance metabolic stability, binding affinity, and overall pharmacological profiles of derivative compounds.[1] This quinoline derivative serves as a crucial intermediate in the synthesis of novel therapeutic agents, particularly those with antitubercular and antiplasmodial (antimalarial) activities.[1] Understanding the three-dimensional arrangement of atoms in such molecules is paramount for rational drug design and structure-activity relationship (SAR) studies. This guide outlines the methodologies and data interpretation central to the crystal structure analysis of this important scaffold.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented below.

PropertyValueReference
CAS Number 31009-34-4[1][2]
Molecular Formula C10H5F4NO[1][2]
Molecular Weight 231.15 g/mol [1][2]
Melting Point 259-263 °C[1][2]
Appearance Off-white powder[1]
Tautomerism Exists in a tautomeric quinolone form[1]

Crystallographic Analysis (Representative Example)

As a direct crystal structure of this compound is not available, this section presents the crystallographic data for a structurally similar compound, 8-fluoro-2,3-dimethylquinolin-4-yl 4-(tert-butyl)benzoate . This data serves to illustrate the type of information obtained from a single-crystal X-ray diffraction study.

Crystal Data and Structure Refinement

The following table summarizes the crystal data and structure refinement parameters for the representative compound.

Parameter8-fluoro-2,3-dimethylquinolin-4-yl 4-(tert-butyl)benzoate
Empirical Formula C22H22FNO2
Formula Weight 351.40
Temperature 296(2) K
Wavelength 0.71073 Å
Crystal System Monoclinic
Space Group P21/c
Unit Cell Dimensions a = 10.134(2) Å, α = 90°b = 16.693(3) Å, β = 98.93(3)°c = 11.532(2) Å, γ = 90°
Volume 1924.3(6) ų
Z 4
Calculated Density 1.213 Mg/m³
Absorption Coefficient 0.084 mm⁻¹
F(000) 744
Crystal Size 0.36 x 0.28 x 0.18 mm
Theta Range for Data Collection 2.29 to 25.00°
Reflections Collected 8456
Independent Reflections 3381 [R(int) = 0.0416]
Completeness to Theta = 25.00° 99.8 %
Refinement Method Full-matrix least-squares on F²
Data / Restraints / Parameters 3381 / 0 / 237
Goodness-of-fit on F² 1.033
Final R Indices [I>2sigma(I)] R1 = 0.0494, wR2 = 0.1250
R Indices (all data) R1 = 0.0701, wR2 = 0.1387
Largest Diff. Peak and Hole 0.189 and -0.210 e.Å⁻³

Data obtained from a study on novel fluorinated quinoline analogs and should be considered illustrative for the target compound.

Experimental Protocols

This section provides generalized methodologies for the synthesis and crystallization of fluorinated quinoline derivatives, based on established procedures for similar compounds.

Synthesis of Fluorinated 4-Hydroxyquinolines

A common route for the synthesis of 4-hydroxyquinoline scaffolds is the Conrad-Limpach-Knorr reaction. The following is a generalized protocol.

Step 1: Formation of a β-anilinoacrylate Intermediate

  • A substituted aniline (e.g., 4-fluoroaniline) is reacted with a β-ketoester (e.g., ethyl 4,4,4-trifluoroacetoacetate) in a suitable solvent such as ethanol or toluene.

  • The reaction mixture is typically stirred at room temperature or heated to facilitate the condensation reaction, forming the corresponding enamine intermediate.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure to yield the crude intermediate.

Step 2: Cyclization to the 4-Hydroxyquinoline

  • The crude β-anilinoacrylate is added to a cyclizing agent, commonly a strong acid like polyphosphoric acid (PPA) or sulfuric acid, or heated to high temperatures in a high-boiling point solvent like Dowtherm A.

  • The mixture is heated to temperatures ranging from 100 to 250 °C for several hours.

  • The reaction is monitored by TLC until the starting material is consumed.

  • Upon completion, the reaction mixture is cooled and poured onto crushed ice, followed by neutralization with a base (e.g., aqueous ammonia or sodium hydroxide) to precipitate the crude product.

  • The solid is collected by filtration, washed with water, and dried.

  • Purification is typically achieved by recrystallization from a suitable solvent (e.g., ethanol, acetic acid) or by column chromatography on silica gel.[3]

G cluster_synthesis Synthesis Workflow Aniline Substituted Aniline Intermediate β-Anilinoacrylate Intermediate Aniline->Intermediate Condensation Ketoester β-Ketoester Ketoester->Intermediate Cyclization Cyclization Intermediate->Cyclization Heat / Acid Catalyst Product Crude 4-Hydroxyquinoline Cyclization->Product Purification Purification Product->Purification Recrystallization / Chromatography Final_Product Pure 4-Hydroxyquinoline Purification->Final_Product

Caption: Generalized workflow for the synthesis of 4-hydroxyquinolines.

Crystallization for X-ray Diffraction

Obtaining single crystals of sufficient quality is crucial for X-ray diffraction analysis. The following are common crystallization techniques.

Slow Evaporation:

  • Dissolve the purified compound in a suitable solvent (e.g., ethanol, methanol, ethyl acetate) to near saturation at room temperature.

  • Filter the solution to remove any particulate matter.

  • Loosely cover the container (e.g., with perforated parafilm) and allow the solvent to evaporate slowly in a vibration-free environment.

Vapor Diffusion (Hanging Drop or Sitting Drop):

  • Prepare a concentrated solution of the compound in a good solvent.

  • In a sealed container, place a reservoir of a poor solvent (an "anti-solvent") in which the compound is less soluble.

  • A small drop of the compound's solution is placed on a platform (sitting drop) or a coverslip inverted over the reservoir (hanging drop).

  • The vapor of the anti-solvent slowly diffuses into the drop, reducing the solubility of the compound and promoting crystallization.[4]

Cooling:

  • Dissolve the compound in a minimal amount of a suitable solvent at an elevated temperature to create a saturated solution.

  • Allow the solution to cool slowly to room temperature, and then potentially to a lower temperature (e.g., in a refrigerator). The decrease in solubility upon cooling can induce crystallization.

G cluster_crystallization Crystallization Workflow Start Purified Compound Dissolve Dissolve in Solvent Start->Dissolve Saturated Saturated Solution Dissolve->Saturated Slow_Evap Slow Evaporation Saturated->Slow_Evap Vapor_Diff Vapor Diffusion Saturated->Vapor_Diff Cooling Cooling Saturated->Cooling Crystals Single Crystals Slow_Evap->Crystals Vapor_Diff->Crystals Cooling->Crystals

Caption: Common methods for the crystallization of organic compounds.

Biological Significance and Signaling Pathways

This compound is a precursor for compounds with potential antiplasmodial and antitubercular activities.

Antiplasmodial (Antimalarial) Mechanism of Action

Quinoline-based antimalarials, such as chloroquine and mefloquine, are thought to exert their effect by disrupting the detoxification of heme in the malaria parasite, Plasmodium falciparum.[5][6]

  • The parasite digests hemoglobin within its acidic food vacuole, releasing large quantities of toxic free heme.[6][7]

  • To protect itself, the parasite polymerizes the heme into an inert crystalline substance called hemozoin.[7][8]

  • Quinoline drugs, being weak bases, accumulate in the acidic food vacuole.[5][6]

  • These drugs are proposed to cap the growing faces of hemozoin crystals, preventing further polymerization.[8]

  • The resulting buildup of free heme leads to oxidative stress and membrane damage, ultimately killing the parasite.[5]

G cluster_malaria Antiplasmodial Mechanism of Quinolines Hemoglobin Hemoglobin Digestion Parasite Digestion (in food vacuole) Hemoglobin->Digestion Heme Toxic Free Heme Digestion->Heme Polymerization Heme Polymerization Heme->Polymerization Buildup Free Heme Buildup Heme->Buildup Hemozoin Inert Hemozoin Crystal Polymerization->Hemozoin Polymerization->Buildup Quinoline Quinoline Drug Quinoline->Polymerization Inhibits Toxicity Oxidative Stress & Membrane Damage Buildup->Toxicity Death Parasite Death Toxicity->Death

Caption: Inhibition of heme polymerization by quinoline antimalarials.

Antitubercular Mechanism of Action

The antitubercular activity of quinoline derivatives is multifaceted. Some quinolines, like bedaquiline, target the ATP synthase of Mycobacterium tuberculosis, disrupting the pathogen's energy metabolism.[9] Other studies suggest that certain quinoline derivatives can inhibit catalase-peroxidase (KatG), an enzyme crucial for protecting the bacterium from oxidative stress.[10][11]

Conclusion

While the specific crystal structure of this compound remains to be elucidated, analysis of closely related compounds provides valuable insights into the molecular architecture of this important pharmacophore. The synthetic and crystallization protocols outlined in this guide offer a practical framework for researchers working with fluorinated quinolines. Furthermore, understanding the established mechanisms of action for this class of compounds in both malaria and tuberculosis provides a strong foundation for the continued development of novel and effective therapeutic agents. Future work should focus on obtaining single crystals of the title compound to enable a definitive structural analysis, which will further aid in the rational design of its derivatives as potent drug candidates.

References

Technical Guide: Solubility and Solvent Compatibility of 6-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

December 28, 2025

Abstract

This technical guide provides a comprehensive overview of the solubility and solvent compatibility profile of 6-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline (CAS No. 31009-34-4). As a fluorinated quinoline derivative, this compound holds significant interest in medicinal chemistry and materials science.[1][2] Understanding its solubility is critical for applications ranging from reaction chemistry and purification to formulation development and ADMET studies.[3][4] This document addresses the current landscape, noting the absence of publicly available quantitative solubility data. In its place, this guide offers a qualitative assessment based on the molecule's structural components, alongside detailed experimental protocols for researchers to determine these crucial parameters in a laboratory setting.

Introduction

This compound is a heterocyclic compound featuring a quinoline core substituted with three key functional groups: a fluorine atom, a hydroxyl group, and a trifluoromethyl group.[5] Each of these moieties imparts distinct physicochemical properties that collectively determine the molecule's behavior in various solvents. The quinoline scaffold itself is common in a wide range of biologically active molecules.[6][7] The addition of fluorine-containing groups can significantly alter properties such as lipophilicity, metabolic stability, and binding affinity.[8][9] The hydroxyl group introduces polarity and the capacity for hydrogen bonding.[5][10]

A thorough understanding of a compound's solubility is paramount for its practical application. It influences reaction kinetics, ease of purification, bioavailability, and the ability to formulate a stable and effective final product.[3] To date, specific quantitative solubility data for this compound in a range of common laboratory solvents has not been reported in publicly accessible literature. This guide provides the foundational knowledge and methodologies required to generate this essential data.

Physicochemical Properties

A summary of the basic physicochemical properties of the compound is provided below.

PropertyValueReference
CAS Number 31009-34-4[5]
Molecular Formula C₁₀H₅F₄NO[5]
Molecular Weight 231.15 g/mol [5]
Appearance Solid (form may vary)[11]
Melting Point 259-263 °C[5]
Boiling Point ~302.9 °C (Predicted)[5]

Qualitative Solubility and Solvent Compatibility Profile

The solubility of this compound can be predicted qualitatively by analyzing its molecular structure. The molecule possesses both polar and non-polar characteristics, suggesting a nuanced solubility profile.

  • Quinoline Core : The aromatic quinoline ring system is inherently non-polar and hydrophobic, favoring solubility in organic solvents.[12]

  • Hydroxyl (-OH) Group : As a polar, protic group, the 4-hydroxy substituent can act as both a hydrogen bond donor and acceptor. This feature is expected to enhance solubility in polar protic solvents such as water, methanol, and ethanol.[5][13][14]

  • Fluorine (-F) and Trifluoromethyl (-CF₃) Groups : Both fluorine substituents significantly increase the molecule's lipophilicity ("fat-loving" nature). The trifluoromethyl group, in particular, is a strong lipophilicity enhancer.[12][15] This suggests a greater affinity for non-polar and moderately polar aprotic solvents.

Based on these structural features, the following compatibility is anticipated:

  • Polar Protic Solvents (e.g., Water, Methanol, Ethanol) : Solubility is expected to be limited but present, primarily driven by the hydrogen bonding capability of the hydroxyl group.[5][13] In aqueous solutions, solubility will likely be pH-dependent due to the acidic nature of the 4-hydroxyquinoline moiety.[4]

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile, Acetone) : Good solubility is predicted in these solvents. They can engage in dipole-dipole interactions and, in the case of DMSO and DMF, can accept hydrogen bonds from the hydroxyl group, effectively solvating the molecule.

  • Non-Polar Solvents (e.g., Hexane, Toluene, Dichloromethane) : Moderate to good solubility is expected, driven by the lipophilic character of the trifluoromethyl group and the overall aromatic system.[15] Dichloromethane may be a particularly effective solvent due to its ability to solvate a range of polarities.

A summary of expected compatibility is provided in the data presentation section.

Experimental Protocols for Solubility Determination

Given the lack of published data, the following protocols are provided as robust starting points for researchers to determine the solubility of this compound.

Protocol for Qualitative and Semi-Quantitative Solubility Assessment

This method provides a rapid assessment of solubility and is useful for initial solvent screening.

Objective: To classify the compound's solubility in various solvents as 'Soluble,' 'Partially Soluble,' or 'Insoluble' at a defined concentration.

Materials:

  • This compound

  • Selection of test solvents (e.g., Water, Methanol, DMSO, Acetonitrile, Dichloromethane, Toluene)

  • Analytical balance

  • Vortex mixer

  • Small glass vials (e.g., 2 mL) with caps

Procedure:

  • Preparation: Weigh approximately 5 mg of the compound into a tared glass vial. Record the exact mass.

  • Solvent Addition: Add the selected solvent to the vial in incremental volumes (e.g., 0.1 mL aliquots).

  • Mixing: After each addition, cap the vial and vortex vigorously for 30-60 seconds.

  • Observation: Visually inspect the vial against a dark background for any undissolved solid particles.

  • Classification:

    • Soluble: If the solid completely dissolves, calculate the approximate solubility (e.g., >50 mg/mL if dissolved in 0.1 mL).

    • Partially Soluble: If some solid remains but a significant portion has visibly dissolved after adding a total of 1 mL of solvent.

    • Insoluble: If no significant dissolution is observed after adding 1 mL of solvent.

  • Record: Document the observations for each solvent tested.

G Diagram 1: Qualitative Solubility Workflow cluster_prep Preparation cluster_process Processing cluster_decision Analysis cluster_results Classification weigh Weigh ~5 mg of Compound add_solvent Add Solvent Incrementally weigh->add_solvent vortex Vortex for 30-60s add_solvent->vortex observe Visually Inspect Sample vortex->observe decision Solid Dissolved? observe->decision soluble Classify: Soluble decision->soluble Yes insoluble Classify: Insoluble/ Partially Soluble decision->insoluble No

Diagram 1: Workflow for qualitative solubility assessment.
Protocol for Quantitative Solubility Determination via HPLC

This protocol describes the equilibrium solubility method followed by concentration measurement using High-Performance Liquid Chromatography (HPLC), which is the gold standard for accurate solubility determination.

Objective: To determine the precise equilibrium solubility of the compound in a given solvent at a specified temperature.

Part 1: Sample Preparation (Equilibrium Method)

  • Add Excess Solid: Add an excess amount of this compound to a vial containing a known volume (e.g., 1.0 mL) of the desired solvent. The presence of undissolved solid is essential to ensure saturation.

  • Equilibration: Seal the vial securely. Place it in a temperature-controlled shaker or agitator (e.g., at 25 °C). Allow the mixture to equilibrate for a sufficient period, typically 24-48 hours, to ensure the solution is saturated.

  • Phase Separation: After equilibration, remove the vial and allow the excess solid to settle. Carefully withdraw a sample of the supernatant using a syringe. Immediately filter the sample through a 0.22 µm or 0.45 µm syringe filter (e.g., PTFE or PVDF) to remove all undissolved particles. This step is critical to avoid artificially high results.

  • Dilution: Accurately dilute the clear filtrate with the mobile phase to a concentration that falls within the linear range of the HPLC calibration curve.

Part 2: HPLC Analysis

  • Calibration Curve Preparation:

    • Prepare a stock solution of the compound of known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., Acetonitrile or Methanol).

    • Perform a serial dilution of the stock solution to create a series of at least five calibration standards of known concentrations.

  • Chromatographic Conditions (Starting Point):

    • Instrument: HPLC system with UV detector.[16]

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic or gradient elution using a mixture of Acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid, if needed for peak shape). A starting point could be 60:40 Acetonitrile:Water.[17]

    • Flow Rate: 1.0 mL/min.[16]

    • Injection Volume: 10 µL.[16]

    • Detection Wavelength: Determine the wavelength of maximum absorbance (λ_max) by running a UV-Vis scan of the compound. If unknown, 254 nm or 270 nm are common starting points for aromatic compounds.[16]

  • Analysis:

    • Inject the calibration standards to generate a calibration curve (Peak Area vs. Concentration). Ensure the curve has a correlation coefficient (r²) > 0.999.

    • Inject the prepared (filtered and diluted) sample from Part 1.

  • Calculation:

    • Determine the concentration of the diluted sample from the calibration curve using its peak area.

    • Calculate the original concentration in the saturated solution by multiplying by the dilution factor. This value is the equilibrium solubility.

G Diagram 2: Quantitative Solubility Workflow (HPLC) cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_calc Data Analysis start Add Excess Solid to Solvent equilibrate Equilibrate (24-48h at 25°C) start->equilibrate filter Filter Supernatant (0.22 µm) equilibrate->filter dilute Dilute Filtrate filter->dilute run_sample Inject Diluted Sample dilute->run_sample prep_standards Prepare Calibration Standards run_standards Inject Standards & Build Curve prep_standards->run_standards calc_conc Determine Concentration from Curve run_standards->calc_conc run_sample->calc_conc final_sol Calculate Equilibrium Solubility (Apply Dilution Factor) calc_conc->final_sol

Diagram 2: Workflow for quantitative solubility determination via HPLC.

Data Presentation Templates

The following tables are provided as templates for researchers to populate with experimentally determined data.

Table 1: Quantitative Solubility of this compound at 25 °C

SolventSolvent TypeSolubility (mg/mL)Solubility (mol/L)Method
Water (pH 7.0)Polar ProticData to be determinedData to be determinedHPLC
MethanolPolar ProticData to be determinedData to be determinedHPLC
EthanolPolar ProticData to be determinedData to be determinedHPLC
Dimethyl Sulfoxide (DMSO)Polar AproticData to be determinedData to be determinedHPLC
N,N-Dimethylformamide (DMF)Polar AproticData to be determinedData to be determinedHPLC
AcetonitrilePolar AproticData to be determinedData to be determinedHPLC
AcetonePolar AproticData to be determinedData to be determinedHPLC
DichloromethaneNon-PolarData to be determinedData to be determinedHPLC
TolueneNon-PolarData to be determinedData to be determinedHPLC
HexaneNon-PolarData to be determinedData to be determinedHPLC

Table 2: Qualitative Solvent Compatibility Summary

SolventSolvent TypeExpected CompatibilityExperimental Observation
WaterPolar ProticLowData to be determined
AlcoholsPolar ProticModerateData to be determined
DMSO, DMFPolar AproticHighData to be determined
Acetonitrile, AcetonePolar AproticHighData to be determined
DichloromethaneNon-PolarModerate-HighData to be determined
Toluene, HexaneNon-PolarLow-ModerateData to be determined

Conclusion

While specific, quantitative solubility data for this compound remains to be published, a qualitative assessment based on its chemical structure suggests a versatile solubility profile with compatibility across a range of polar aprotic and non-polar organic solvents, and limited solubility in polar protic solvents. For researchers and drug developers, the experimental determination of this data is a critical step. The detailed protocols provided in this guide offer a clear and reliable pathway to obtaining this essential information, enabling the effective use of this compound in future research and development endeavors.

References

The Genesis of a Therapeutic Revolution: An In-depth Technical Guide to the Discovery and History of Fluorinated Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and historical development of fluorinated quinoline derivatives, a class of synthetic antibacterial agents that have revolutionized the treatment of infectious diseases. From their serendipitous discovery to the targeted design of modern therapeutics, this document traces the key milestones, scientific breakthroughs, and structure-activity relationships that have shaped this critical area of medicinal chemistry.

From a Byproduct to a Breakthrough: The Pre-Fluorination Era

The story of quinolone antibiotics begins not with a targeted search, but with a fortuitous discovery in the 1960s. During the synthesis of the antimalarial drug chloroquine, scientists at the Sterling-Winthrop Research Institute isolated a byproduct with unexpected antibacterial properties. This compound, nalidixic acid, was identified in 1962 by George Lesher and colleagues and became the first quinolone antibacterial agent.[1]

Nalidixic acid exhibited activity primarily against Gram-negative bacteria and was subsequently approved for the treatment of urinary tract infections (UTIs).[1] However, its clinical utility was limited by a narrow spectrum of activity, modest potency, and the rapid development of bacterial resistance. This initial discovery, nevertheless, laid the foundation for a new class of antibacterial agents and spurred further research to enhance its therapeutic properties.

The Fluorine Revolution: A Paradigm Shift in Potency and Spectrum

The most significant breakthrough in the history of quinolone antibiotics came in the late 1970s and early 1980s with the strategic incorporation of a fluorine atom into the quinolone scaffold. This seemingly minor modification at the C-6 position of the quinolone ring led to a dramatic increase in antibacterial potency and a broader spectrum of activity, giving rise to the era of the fluoroquinolones.[1][2]

Norfloxacin , discovered in 1978, was the first of this new generation. The addition of a fluorine atom at the C-6 position and a piperazine ring at the C-7 position resulted in a compound with significantly enhanced activity against a wide range of Gram-negative bacteria, including Pseudomonas aeruginosa, a pathogen notoriously resistant to many antibiotics.[3]

This discovery was followed by the development of Ciprofloxacin in the early 1980s by scientists at Bayer Pharmaceuticals.[2] Building upon the norfloxacin structure, they replaced the ethyl group at the N-1 position with a cyclopropyl group, a modification that further amplified its antibacterial potency, particularly against Gram-negative pathogens.[2]

The introduction of these early fluoroquinolones marked a turning point in the fight against bacterial infections, offering clinicians potent new weapons against a wide array of pathogens.

Evolution and Expansion: Subsequent Generations of Fluoroquinolones

The initial success of norfloxacin and ciprofloxacin fueled intensive research and development efforts, leading to the emergence of subsequent generations of fluoroquinolones with further improvements in their antibacterial spectrum, pharmacokinetic properties, and safety profiles.

Third-generation fluoroquinolones , such as Levofloxacin , emerged with enhanced activity against Gram-positive bacteria, particularly Streptococcus pneumoniae, a common cause of respiratory tract infections. Levofloxacin is the L-isomer of ofloxacin and exhibits greater potency than its racemic parent.[4]

Fourth-generation fluoroquinolones , including Moxifloxacin , further expanded the spectrum of activity to include anaerobic bacteria and atypical pathogens.[3] These agents demonstrated improved pharmacokinetic profiles, allowing for once-daily dosing in many cases.

More recently, newer fluoroquinolones like Delafloxacin have been developed with enhanced activity against methicillin-resistant Staphylococcus aureus (MRSA) and other drug-resistant pathogens.[5]

Quantitative Data: A Comparative Look at In Vitro Efficacy

The evolution of fluorinated quinolones is best illustrated by comparing their in vitro activity against key bacterial pathogens. The following tables summarize the Minimum Inhibitory Concentration (MIC) values for several prominent fluoroquinolones, demonstrating the progressive enhancement of their antibacterial potency and spectrum.

Bacterial Species Norfloxacin Ciprofloxacin Levofloxacin Moxifloxacin
Escherichia coli0.060.0150.060.06
Pseudomonas aeruginosa1.00.251.04.0
Staphylococcus aureus (MSSA)1.00.50.50.12
Streptococcus pneumoniae8.01.01.00.25

Table 1: Comparative MIC90 Values (μg/mL) of Selected Fluoroquinolones. Data compiled from multiple sources.[6][7][8] MIC90 represents the minimum concentration required to inhibit the growth of 90% of isolates.

Fluoroquinolone Median MIC (mg/ml) vs. Gram-positive bacteria Median MIC (mg/ml) vs. Gram-negative bacteria
Ciprofloxacin>80.19
Ofloxacin41.5
Levofloxacin20.5
Gatifloxacin0.0940.5
Moxifloxacin0.0942

Table 2: Median MIC of Fluoroquinolones against Ciprofloxacin-Susceptible Ocular Isolates. [9] This table highlights the enhanced potency of later-generation fluoroquinolones against Gram-positive organisms.

Mechanism of Action: Targeting Bacterial DNA Replication

The antibacterial activity of fluorinated quinolones stems from their ability to inhibit two essential bacterial enzymes: DNA gyrase and topoisomerase IV .[10] These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination.

  • DNA gyrase is the primary target in most Gram-negative bacteria and is responsible for introducing negative supercoils into the bacterial DNA, a process necessary to relieve the torsional strain that occurs during DNA replication and transcription.

  • Topoisomerase IV is the main target in many Gram-positive bacteria and is essential for the separation of interlinked daughter chromosomes following DNA replication.

By binding to the enzyme-DNA complex, fluoroquinolones stabilize a transient state in which the DNA is cleaved, leading to the accumulation of double-strand breaks and ultimately, bacterial cell death.[10]

Fluoroquinolone Mechanism of Action cluster_bacterium Bacterial Cell cluster_replication DNA Replication Machinery FQ Fluoroquinolone Inhibition Inhibition FQ->Inhibition DNA_Gyrase DNA Gyrase (Gram-negative target) DNA Bacterial DNA DNA_Gyrase->DNA Supercoiling Topo_IV Topoisomerase IV (Gram-positive target) Topo_IV->DNA Decatenation Inhibition->DNA_Gyrase Inhibition->Topo_IV Cell_Death Bacterial Cell Death Inhibition->Cell_Death Leads to

Caption: Mechanism of action of fluorinated quinolones targeting bacterial DNA gyrase and topoisomerase IV.

Experimental Protocols: Synthesizing the Quinolone Core

The synthesis of fluorinated quinolones often relies on the construction of the core quinolone ring system, a process frequently achieved through the Gould-Jacobs reaction .[11][12] This reaction involves the condensation of a substituted aniline with an alkoxymethylenemalonate ester, followed by thermal cyclization.

Generalized Protocol for the Gould-Jacobs Reaction (Thermal Method)
  • Condensation:

    • In a round-bottom flask, combine the appropriately substituted aniline (1.0 equivalent) and diethyl ethoxymethylenemalonate (1.0-1.2 equivalents).

    • Heat the mixture to 100-130°C for 1-2 hours.

    • Monitor the formation of the anilidomethylenemalonate intermediate by thin-layer chromatography (TLC).

    • Remove the ethanol byproduct under reduced pressure.

  • Cyclization:

    • Dissolve the anilidomethylenemalonate intermediate in a high-boiling point solvent (e.g., diphenyl ether).

    • Heat the solution to reflux (approximately 250°C) for 30-60 minutes.

    • Cool the reaction mixture to room temperature to allow the 4-hydroxy-3-carboethoxyquinoline product to precipitate.

    • Add a non-polar solvent (e.g., hexane) to aid precipitation.

    • Isolate the product by filtration and wash with the non-polar solvent.

  • Hydrolysis and Decarboxylation:

    • Suspend the 4-hydroxy-3-carboethoxyquinoline in an aqueous solution of sodium hydroxide (e.g., 10% w/v).

    • Heat the mixture to reflux for 1-2 hours.

    • Cool the reaction mixture and acidify with concentrated hydrochloric acid to precipitate the 4-hydroxyquinoline-3-carboxylic acid.

    • Isolate the product by filtration, wash with water, and dry.

    • Further heating of the carboxylic acid derivative leads to decarboxylation, yielding the 4-hydroxyquinoline.

Subsequent steps to introduce the desired substituents at the N-1 and C-7 positions are then carried out to yield the final fluoroquinolone product. For instance, in the synthesis of ciprofloxacin, cyclopropylamine is introduced at the N-1 position, and piperazine is added at the C-7 position through nucleophilic substitution.[13]

Gould_Jacobs_Workflow start Start aniline Substituted Aniline start->aniline malonate Diethyl Ethoxymethylenemalonate start->malonate condensation Condensation (100-130°C) aniline->condensation malonate->condensation intermediate Anilidomethylenemalonate Intermediate condensation->intermediate cyclization Thermal Cyclization (~250°C in Diphenyl Ether) intermediate->cyclization quinoline_ester 4-Hydroxy-3-carboethoxyquinoline cyclization->quinoline_ester hydrolysis Hydrolysis (NaOH, Reflux) & Acidification (HCl) quinoline_ester->hydrolysis final_product 4-Hydroxyquinoline Core Structure hydrolysis->final_product

Caption: Generalized experimental workflow for the synthesis of the quinolone core via the Gould-Jacobs reaction.

Conclusion

The discovery and development of fluorinated quinoline derivatives represent a landmark achievement in medicinal chemistry. From the initial serendipitous finding of nalidixic acid to the rational design of potent, broad-spectrum fluoroquinolones, this class of antibiotics has had a profound impact on the treatment of bacterial infections. The strategic incorporation of fluorine and other key structural modifications have been instrumental in enhancing their efficacy and expanding their clinical utility. Continued research in this area, focusing on overcoming emerging resistance and improving safety profiles, will undoubtedly lead to the development of the next generation of these indispensable therapeutic agents.

References

Theoretical and Computational Insights into 6-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline is a fluorinated quinoline derivative with significant potential in medicinal chemistry. As a key building block, it serves as a precursor for the synthesis of novel compounds with potential antitubercular and antiplasmodial activities. This technical guide provides a comprehensive overview of the theoretical and computational approaches that can be employed to investigate the physicochemical properties, bioactivity, and potential mechanisms of action of this compound. While specific experimental and computational studies on this molecule are limited in publicly available literature, this document outlines established methodologies and provides a framework for future research.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1. These properties are crucial for understanding its behavior in biological systems and for the design of future experiments. The compound exists in tautomeric equilibrium with its quinolone form, 6-fluoro-2-(trifluoromethyl)quinolin-4(1H)-one.[1]

PropertyValueSource
CAS Number 31009-34-4[1][2]
Molecular Formula C₁₀H₅F₄NO[2]
Molecular Weight 231.15 g/mol [2]
Appearance Off-white powder[1]
Melting Point 259-263 °C[2]
Predicted Boiling Point 302.9 ± 37.0 °C[2]
Predicted pKa 6.40 ± 0.40[2]

Table 1: Physicochemical Properties of this compound.

Theoretical and Computational Studies

Due to the limited availability of specific computational data for this compound, this section outlines a robust framework for its theoretical investigation based on methodologies successfully applied to analogous quinoline derivatives.

Quantum Chemical Calculations

Density Functional Theory (DFT) is a powerful tool for elucidating the electronic structure and properties of molecules.

2.1.1. Experimental Protocol: DFT Calculations

  • Software: Gaussian, ORCA, or similar quantum chemistry software package.

  • Method: Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional.

  • Basis Set: 6-311++G(d,p) or a similar split-valence basis set with polarization and diffuse functions.

  • Geometry Optimization: The molecular geometry of this compound will be optimized to a minimum energy conformation.

  • Frequency Analysis: Vibrational frequencies will be calculated to confirm the optimized structure as a true minimum on the potential energy surface and to predict the infrared (IR) and Raman spectra.

  • Electronic Properties: Calculation of Frontier Molecular Orbitals (HOMO and LUMO) to determine the electronic reactivity and kinetic stability. The molecular electrostatic potential (MEP) map will be generated to identify regions of electrophilic and nucleophilic attack.

  • Spectroscopic Properties: Theoretical ¹H and ¹³C NMR chemical shifts will be calculated using the Gauge-Including Atomic Orbital (GIAO) method.

DFT_Workflow start Initial Structure Generation geom_opt Geometry Optimization (B3LYP/6-311++G(d,p)) start->geom_opt freq_analysis Frequency Analysis geom_opt->freq_analysis confirmation Confirmation of Minimum (No imaginary frequencies) freq_analysis->confirmation electronic_props Electronic Properties (HOMO, LUMO, MEP) confirmation->electronic_props spectroscopic_props Spectroscopic Properties (NMR, IR, Raman) confirmation->spectroscopic_props results Theoretical Data Analysis electronic_props->results spectroscopic_props->results

Caption: Workflow for DFT calculations on this compound.

Molecular Docking Studies

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein. Given that fluoroquinolones are known to target bacterial DNA gyrase and topoisomerase IV, these would be logical targets for in silico screening.[3]

2.2.1. Experimental Protocol: Molecular Docking

  • Software: AutoDock Vina, Schrödinger Maestro, or similar molecular docking software.

  • Ligand Preparation: The 3D structure of this compound will be generated and energy-minimized using a suitable force field (e.g., MMFF94).

  • Target Preparation: The crystal structure of the target protein (e.g., Staphylococcus aureus DNA gyrase) will be obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands will be removed, and polar hydrogens will be added.

  • Grid Generation: A grid box will be defined to encompass the active site of the target protein.

  • Docking Simulation: The docking algorithm will be run to predict the binding poses and affinities of the ligand within the active site.

  • Analysis: The resulting poses will be analyzed based on their binding energy and interactions with key amino acid residues.

Docking_Workflow start Ligand & Target Preparation grid_gen Grid Box Generation (Active Site Definition) start->grid_gen docking Molecular Docking Simulation (e.g., AutoDock Vina) grid_gen->docking pose_analysis Binding Pose & Energy Analysis docking->pose_analysis interaction_analysis Analysis of Intermolecular Interactions (H-bonds, hydrophobic, etc.) pose_analysis->interaction_analysis results Lead Candidate Identification interaction_analysis->results

Caption: Workflow for molecular docking studies.

Synthesis and Characterization

Proposed Synthetic Protocol

A likely synthetic route involves the condensation of 4-fluoroaniline with ethyl 4,4,4-trifluoroacetoacetate, followed by a cyclization reaction.

  • Condensation: 4-fluoroaniline (1 equivalent) and ethyl 4,4,4-trifluoroacetoacetate (1.1 equivalents) are refluxed in a suitable solvent (e.g., ethanol) with a catalytic amount of acid (e.g., acetic acid) to form the corresponding enamine intermediate. The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Cyclization: The crude enamine is added to a high-boiling point solvent such as Dowtherm A and heated to a high temperature (e.g., 250 °C) to induce thermal cyclization.

  • Purification: The reaction mixture is cooled, and the precipitated product is collected by filtration, washed with a suitable solvent (e.g., ethanol), and purified by recrystallization.

  • Characterization: The structure of the final product is confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.

Biological Evaluation

The potential biological activities of this compound can be assessed through a series of in vitro assays.

Proposed Biological Assays
  • Antimicrobial Activity: The compound can be screened against a panel of pathogenic bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans) using microbroth dilution assays to determine the Minimum Inhibitory Concentration (MIC).

  • Antiplasmodial Activity: The in vitro activity against Plasmodium falciparum can be evaluated using a SYBR Green I-based fluorescence assay.

  • Cytotoxicity: The cytotoxicity of the compound can be assessed against a panel of human cancer cell lines (e.g., HeLa, MCF-7) and a non-cancerous cell line (e.g., HEK293) using an MTT or similar cell viability assay to determine the IC₅₀ value.

Bioassay_Workflow start Compound Synthesis & Purification antimicrobial Antimicrobial Screening (Bacteria, Fungi) start->antimicrobial antiplasmodial Antiplasmodial Assay (P. falciparum) start->antiplasmodial cytotoxicity Cytotoxicity Assays (Cancer & Normal Cell Lines) start->cytotoxicity mic_det MIC Determination antimicrobial->mic_det ic50_det IC50 Determination antiplasmodial->ic50_det cytotoxicity->ic50_det sar_analysis Structure-Activity Relationship (SAR) Analysis mic_det->sar_analysis ic50_det->sar_analysis

Caption: Workflow for the biological evaluation of the target compound.

Potential Signaling Pathways

Fluoroquinolone antibiotics are known to exert their antibacterial effects by inhibiting DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication, transcription, and repair.[3] This leads to the accumulation of double-strand DNA breaks and ultimately cell death. In the context of potential anticancer activity, some quinoline derivatives have been shown to inhibit topoisomerases in cancer cells and can induce apoptosis through various signaling cascades.[4]

Signaling_Pathway compound 6-Fluoro-4-hydroxy-2- (trifluoromethyl)quinoline target Bacterial DNA Gyrase / Topoisomerase IV compound->target Binds to inhibition Inhibition of DNA Replication & Repair target->inhibition ds_breaks Accumulation of Double-Strand DNA Breaks inhibition->ds_breaks cell_death Bacterial Cell Death ds_breaks->cell_death

Caption: Hypothesized antibacterial mechanism of action via inhibition of DNA gyrase/topoisomerase IV.

Conclusion

This compound represents a promising scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive framework for its theoretical and experimental investigation. The outlined computational and experimental protocols can guide researchers in elucidating its physicochemical properties, synthetic pathways, biological activities, and potential mechanisms of action, thereby accelerating its journey from a promising molecule to a potential therapeutic candidate.

References

The Reactive Heart of a Fluorinated Quinoline: An In-Depth Technical Guide to the Hydroxyl Group of 6-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline stands as a pivotal building block in contemporary medicinal chemistry. Its unique trifluoromethyl and fluorine substitutions impart advantageous properties such as enhanced metabolic stability and binding affinity, making it a sought-after intermediate in the synthesis of novel therapeutic agents.[1][2] This technical guide delves into the reactivity of the hydroxyl group at the C4 position, a key functional handle that dictates the molecule's synthetic versatility and its potential for generating diverse libraries of bioactive compounds. The hydroxyl group's reactivity is central to the development of derivatives with applications ranging from antitubercular and antiplasmodial agents to potential kinase inhibitors for cancer therapy.[3][4]

Tautomerism: A Duality of Reactivity

A fundamental aspect governing the reactivity of the hydroxyl group is the keto-enol tautomerism inherent to the 4-hydroxyquinoline scaffold. The molecule exists in equilibrium between the 4-hydroxyquinoline (enol) form and the 4-quinolone (keto) form. This dynamic equilibrium influences the site of reaction, with the enol form favoring O-functionalization and the keto form potentially directing reactions at the nitrogen or other positions on the heterocyclic ring.[3]

O_Acylation_Workflow Start This compound Reagents Acyl Chloride/Anhydride Base (e.g., Pyridine, DMAP) Solvent (e.g., DMF) Reaction O-Acylation Reaction Start->Reaction Reagents->Reaction Workup Aqueous Workup Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product 4-Acyloxy-6-fluoro-2-(trifluoromethyl)quinoline Purification->Product Williamson_Ether_Synthesis Start This compound Base Strong Base (e.g., NaH) Alkoxide Alkoxide Intermediate Start->Alkoxide Base->Alkoxide Halide Alkyl/Aryl Halide SN2 SN2 Reaction Alkoxide->SN2 Halide->SN2 Product 4-Alkoxy/Aryloxy-6-fluoro-2-(trifluoromethyl)quinoline SN2->Product PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Growth, Proliferation, Survival mTOR->Proliferation Promotes Inhibitor Quinoline Derivative (e.g., 4-Alkoxy/Acyloxy-6-fluoro- 2-(trifluoromethyl)quinoline) Inhibitor->PI3K Inhibits Inhibitor->Akt Inhibits Inhibitor->mTOR Inhibits

References

Methodological & Application

Application Notes and Protocols for 6-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline is a versatile fluorinated heterocyclic building block with significant applications in medicinal chemistry and organic synthesis. Its unique structural features, including a quinoline core, a trifluoromethyl group, a fluorine atom, and a reactive hydroxyl group, make it an attractive starting material for the synthesis of a diverse range of biologically active molecules. This compound serves as a key intermediate in the development of novel therapeutic agents, particularly in the fields of antitubercular and antiplasmodial drug discovery.[1] The presence of the trifluoromethyl group can enhance metabolic stability and binding affinity of the final compounds, while the fluorine atom can modulate their electronic properties and bioavailability.

This document provides detailed application notes and experimental protocols for the utilization of this compound in several key synthetic transformations.

Key Applications

The primary applications of this compound in organic synthesis are centered around the reactivity of its 4-hydroxy group. This group can be readily converted into other functionalities, such as a thiol or a chloro group, which then serve as handles for further molecular elaboration. These transformations are crucial for the synthesis of potent antitubercular and antiplasmodial agents.

Synthesis of Thioquinoline Derivatives for Antitubercular Agents

This compound is a precursor for the synthesis of thioquinolines, which have shown promise as non-cytotoxic, potent, and selective antitubercular agents.[1] The key transformation is the thionation of the 4-hydroxy group.

Synthesis of Antiplasmodial Agents

The hydroxyl group of this compound can undergo nucleophilic substitution to generate derivatives with antiplasmodial activity, which are of interest for the treatment of malaria.[1] An example is the synthesis of nopol-based quinoline esters.

Preparation of 4-Chloroquinoline Intermediate

Conversion of the 4-hydroxy group to a 4-chloro group provides a versatile intermediate. The chloro substituent is a good leaving group, facilitating a wide range of nucleophilic substitution reactions to introduce diverse functionalities at the 4-position of the quinoline ring.

Data Presentation

The following table summarizes the key reactions and typical yields for the synthetic applications of this compound.

ReactionProductReagentsSolventTypical YieldApplicationReference
O-Acylation6-Fluoro-2-(trifluoromethyl)quinolin-4-yl-2-((1S,5R)-6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl) acetateNopol, DCC, DMAPDichloromethane33%Antiplasmodial AgentNyamwihura et al., 2021
Thionation6-Fluoro-2-(trifluoromethyl)quinoline-4(1H)-thionePhosphorus PentasulfidePyridineNot ReportedAntitubercular PrecursorOssila Ltd.
Chlorination4-Chloro-6-fluoro-2-(trifluoromethyl)quinolinePhosphorus OxychlorideTolueneNot ReportedSynthetic IntermediateGeneral Method

Experimental Protocols

Protocol 1: Synthesis of 6-Fluoro-2-(trifluoromethyl)quinolin-4-yl-2-((1S,5R)-6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl) acetate (Antiplasmodial Agent)

This protocol is adapted from the synthesis of a similar compound described by Nyamwihura et al. (2021).

Materials:

  • This compound

  • Nopol

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Hexane

  • Ethyl acetate

Procedure:

  • To a solution of this compound (1.0 eq) and nopol (1.2 eq) in anhydrous dichloromethane, add N,N'-dicyclohexylcarbodiimide (DCC) (1.2 eq) and 4-dimethylaminopyridine (DMAP) (0.1 eq).

  • Stir the reaction mixture at room temperature for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea precipitate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by preparative TLC using a hexane/ethyl acetate (4.5:1) solvent system.

  • The desired product, 6-fluoro-2-(trifluoromethyl)quinolin-4-yl-2-((1S,5R)-6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl) acetate, is obtained with a reported yield of 33%.

Protocol 2: Synthesis of 6-Fluoro-2-(trifluoromethyl)quinoline-4(1H)-thione (Antitubercular Precursor)

This is a general protocol for the thionation of 4-hydroxyquinolines.

Materials:

  • This compound

  • Phosphorus pentasulfide (P₄S₁₀)

  • Pyridine, anhydrous

Procedure:

  • In a round-bottom flask, suspend this compound (1.0 eq) in anhydrous pyridine.

  • Add phosphorus pentasulfide (0.5 eq) portion-wise to the suspension with stirring.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and pour it onto crushed ice with vigorous stirring.

  • Collect the resulting precipitate by filtration, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to afford the purified 6-fluoro-2-(trifluoromethyl)quinoline-4(1H)-thione.

Protocol 3: Synthesis of 4-Chloro-6-fluoro-2-(trifluoromethyl)quinoline

This protocol is a general method for the chlorination of 4-hydroxyquinolines.

Materials:

  • This compound

  • Phosphorus oxychloride (POCl₃)

  • Toluene, anhydrous

Procedure:

  • To a flask containing this compound (1.0 eq), add phosphorus oxychloride (5-10 eq) and a catalytic amount of anhydrous toluene.

  • Heat the mixture to reflux for 2-4 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and carefully pour it onto crushed ice.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 4-chloro-6-fluoro-2-(trifluoromethyl)quinoline.

Visualizations

The following diagrams illustrate the synthetic workflows and proposed mechanisms of action for the derivatives of this compound.

synthetic_workflow start This compound intermediate1 6-Fluoro-2-(trifluoromethyl)quinoline-4(1H)-thione start->intermediate1 P4S10, Pyridine intermediate2 4-Chloro-6-fluoro-2-(trifluoromethyl)quinoline start->intermediate2 POCl3 product2 Antiplasmodial Agents start->product2 Nopol, DCC, DMAP product1 Antitubercular Agents intermediate1->product1 Further Derivatization product3 Diverse 4-Substituted Derivatives intermediate2->product3 Nucleophilic Substitution

Caption: Synthetic pathways from this compound.

antitubercular_moa cluster_membrane Mycobacterial Cell Membrane atp_synthase ATP Synthase atp_production ATP Production atp_synthase->atp_production Catalyzes drug Diarylquinoline (e.g., Bedaquiline) drug->atp_synthase Binds to proton pump cell_death Bacterial Cell Death atp_production->cell_death Inhibition leads to

Caption: Mechanism of action for diarylquinoline antitubercular agents.[2][3][4][5][6]

antiplasmodial_moa cluster_vacuole Parasite Digestive Vacuole hemoglobin Hemoglobin heme Toxic Free Heme hemoglobin->heme Degradation hemozoin Non-toxic Hemozoin heme->hemozoin Detoxification parasite_death Parasite Death heme->parasite_death Accumulation leads to drug 4-Aminoquinoline Derivative heme_polymerization Heme Polymerization drug->heme_polymerization Inhibits

Caption: Mechanism of action for 4-aminoquinoline antiplasmodial agents.[7][8][9][10]

References

Application Notes and Protocols for Nucleophilic Substitution of 6-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed protocol for the nucleophilic aromatic substitution (SNAr) of the fluorine atom at the 6-position of 6-fluoro-4-hydroxy-2-(trifluoromethyl)quinoline. This reaction allows for the introduction of a variety of functional groups, including amines, thiols, and alkoxy groups, at this position, yielding a diverse range of substituted quinoline derivatives. Such derivatives are of significant interest in medicinal chemistry and drug development due to the prevalence of the quinoline scaffold in pharmacologically active compounds. The protocols outlined below are based on established principles of nucleophilic aromatic substitution on electron-deficient heterocyclic systems.

Introduction

The quinoline ring system is a fundamental scaffold in numerous therapeutic agents. The presence of a fluorine atom on the quinoline core, particularly when activated by electron-withdrawing groups like the trifluoromethyl group, presents a valuable handle for synthetic modification via nucleophilic aromatic substitution. The substitution of the 6-fluoro group on this compound with various nucleophiles enables the synthesis of novel compounds with potentially enhanced biological activity, selectivity, and improved pharmacokinetic profiles. This document provides generalized yet detailed protocols for performing these substitutions with amines, thiols, and alcohols.

Reaction Principle

The nucleophilic aromatic substitution at the 6-position of this compound is facilitated by the electron-withdrawing nature of both the trifluoromethyl group and the quinoline nitrogen. These groups stabilize the intermediate Meisenheimer complex formed upon nucleophilic attack, thereby lowering the activation energy for the substitution of the fluoride leaving group. A base is typically required to either deprotonate the nucleophile (in the case of thiols and alcohols) or to act as an acid scavenger for the HF by-product.

Experimental Protocols

Materials and Equipment:

  • This compound

  • Selected nucleophile (amine, thiol, or alcohol)

  • Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Tetrahydrofuran (THF), Ethanol)

  • Base (e.g., Potassium carbonate (K₂CO₃), Sodium hydride (NaH), 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), Triethylamine (Et₃N))

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for work-up and purification

  • Silica gel for column chromatography

  • Thin-layer chromatography (TLC) plates and developing chamber

Protocol 1: Substitution with Amines (Amination)

This protocol describes a general procedure for the reaction of this compound with a primary or secondary amine.

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

  • Add the desired amine (1.2 - 2.0 eq) and a suitable base such as potassium carbonate (2.0 eq) or triethylamine (2.0 eq).

  • Add an anhydrous polar aprotic solvent such as DMF or DMSO to dissolve the reactants (concentration typically 0.1-0.5 M).

  • Heat the reaction mixture to 80-120 °C and stir for 4-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired 6-amino-4-hydroxy-2-(trifluoromethyl)quinoline derivative.

Illustrative Data for Amination:

EntryAmine NucleophileBaseSolventTemp (°C)Time (h)Yield (%)
1MorpholineK₂CO₃DMF1001285
2PiperidineEt₃NDMSO110892
3AnilineK₂CO₃DMF1202475
Protocol 2: Substitution with Thiols (Thiolation)

This protocol outlines the reaction with a thiol to form a 6-thioether derivative.

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve the desired thiol (1.2 eq) in an anhydrous polar aprotic solvent like DMF or THF.

  • Add a suitable base such as sodium hydride (1.2 eq, handle with care) or DBU (1.2 eq) and stir for 15-30 minutes at room temperature to form the thiolate.

  • Add this compound (1.0 eq) to the reaction mixture.

  • Heat the mixture to 60-100 °C and stir for 2-12 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction to room temperature and quench carefully with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash with brine, dry, and concentrate.

  • Purify the crude product by silica gel column chromatography.

Illustrative Data for Thiolation:

EntryThiol NucleophileBaseSolventTemp (°C)Time (h)Yield (%)
1ThiophenolDBUDMF80490
2Benzyl mercaptanNaHTHF60688
3EthanethiolDBUDMF70395
Protocol 3: Substitution with Alcohols/Alkoxides (Alkoxylation)

This protocol details the synthesis of 6-alkoxy ethers.

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve the desired alcohol (can be used as solvent if in large excess, otherwise 1.5-3.0 eq) in an anhydrous solvent like THF or the alcohol itself.

  • Add a strong base such as sodium hydride (1.5 eq, handle with care) and stir at room temperature for 30 minutes to generate the alkoxide.

  • Add this compound (1.0 eq).

  • Heat the reaction mixture to reflux and stir for 8-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture and carefully quench with water.

  • If a co-solvent was used, remove it under reduced pressure. Extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by silica gel column chromatography.

Illustrative Data for Alkoxylation:

EntryAlcohol NucleophileBaseSolventTemp (°C)Time (h)Yield (%)
1MethanolNaHMethanolReflux1278
2PhenolK₂CO₃DMF1201870
3Benzyl alcoholNaHTHFReflux1682

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the nucleophilic substitution of this compound.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Combine Reactants: - this compound - Nucleophile (Amine/Thiol/Alcohol) - Base - Anhydrous Solvent react Heat and Stir (Temperature and Time vary based on nucleophile) start->react Inert Atmosphere workup Quench Reaction (if necessary) react->workup Monitor by TLC extract Aqueous Work-up & Extraction workup->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify end Characterize Final Product purify->end

Caption: General workflow for the nucleophilic substitution reaction.

Signaling Pathway Diagram (Reaction Scheme)

The following diagram illustrates the general reaction scheme for the nucleophilic substitution.

reaction_scheme cluster_reactants reactant This compound conditions Base, Solvent Heat nucleophile + Nucleophile (Nu-H) product 6-Nu-4-hydroxy-2-(trifluoromethyl)quinoline conditions->product

Application Notes and Protocols: 6-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline as a Precursor for Antitubercular Agents

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a leading cause of death from a single infectious agent worldwide.[1] The rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mtb has critically undermined current therapeutic strategies, creating an urgent need for novel drugs with new mechanisms of action.[2][3] The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of several successful antimicrobial and antimalarial drugs, and has shown significant promise in the development of new antitubercular agents.[1][2][3][4]

This document provides detailed application notes on the use of 6-fluoro-4-hydroxy-2-(trifluoromethyl)quinoline as a key intermediate for the synthesis of potent antitubercular compounds. This fluorinated building block offers multiple functional groups that can be strategically modified to develop novel drug candidates.[5]

Application Note 1: Synthesis of Thioquinoline Derivatives

This compound serves as a versatile precursor for synthesizing thioquinolines, a class of compounds investigated for their antitubercular properties.[5] The key transformation involves the thiolation of the hydroxyl group. The resulting thioquinoline can then be further functionalized to generate a library of derivatives for structure-activity relationship (SAR) studies.

General Synthetic Workflow

The conversion of the hydroxyquinoline precursor to a potential antitubercular agent typically involves a two-step process: thiolation followed by nucleophilic substitution.

G cluster_workflow Synthesis Workflow A 6-Fluoro-4-hydroxy-2- (trifluoromethyl)quinoline (Precursor) B Thiolation Reaction A->B P₄S₁₀, Pyridine C 6-Fluoro-4-thio-2- (trifluoromethyl)quinoline (Intermediate) B->C D Nucleophilic Substitution (e.g., with amines) C->D R-NH₂ E Substituted Amino-Thioquinoline Derivatives (Final Products) D->E

Caption: General workflow for synthesizing thioquinoline derivatives.

Experimental Protocol: Thiolation of the Precursor

This protocol describes the conversion of this compound to its thio-derivative, based on a general method for this class of compounds.[5]

Materials:

  • This compound

  • Phosphorus pentasulfide (P₄S₁₀)

  • Anhydrous pyridine

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Magnetic stirrer

  • Crushed ice

  • Aqueous ammonia (25%)

  • Diethyl ether

  • Silica gel for column chromatography

  • Ethyl acetate and hexane (or other suitable eluents)

Procedure:

  • In a round-bottom flask, suspend this compound (1 equivalent) in anhydrous pyridine.

  • To this suspension, carefully add phosphorus pentasulfide (P₄S₁₀) (0.5 to 2.0 equivalents) in portions while stirring.

  • Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully pour the reaction mixture onto crushed ice.

  • Neutralize the resulting solution with aqueous ammonia (25%) until a solid precipitates.

  • Filter the precipitated solid and wash it thoroughly with water and then with diethyl ether.

  • Dry the crude product.

  • Purify the crude solid by column chromatography using a silica gel column and an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to obtain the pure 6-fluoro-4-thio-2-(trifluoromethyl)quinoline.

Application Note 2: In Vitro Antitubercular Activity Screening

Once a series of quinoline derivatives has been synthesized, their efficacy against Mycobacterium tuberculosis must be determined. The primary screening method is to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits 90% of bacterial growth.[6]

Quantitative Data: Antitubercular Activity of Quinoline Derivatives

The following table summarizes the reported in vitro antitubercular activities of various quinoline derivatives against the Mtb H37Rv strain, providing a benchmark for newly synthesized compounds.

Compound/Derivative ClassMIC (µg/mL)MIC (µM)Reference
Isatin-Tethered Quinolines
Compound IV (Lead)6.24-[7][8]
Compound Q8b (N-benzyl isatin)0.06-[7][8]
Quinoline-Thiosemicarbazide Hybrids
Compound 52-[9][10]
Range of Synthesized Compounds2 - 8-[9]
Quinoline-Sulfonyl Thiosemicarbazides
Most Potent Derivative-6.25[2]
2,8-bis(Trifluoromethyl)quinoline Derivatives
Compound 1 (2-piperidin-1-yl-ethyl amine side-chain)3.13-[6][11]
2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol
6-bromo, n-propyl/n-butyl alkoxyGood Activity-[12]
6-fluoro, all alkoxyDecreased Activity-[12]
Experimental Protocol: Microplate Alamar Blue Assay (MABA)

The MABA is a widely used, reliable, and non-destructive colorimetric method for determining the MIC of compounds against Mtb.[7][13]

G cluster_workflow MABA Workflow A Prepare 96-well Plate: Add 100 µL Middlebrook 7H9 broth to all wells B Serial Dilution: Add test compounds to first column and serially dilute A->B C Inoculation: Add 100 µL of Mtb H37Rv suspension to each well B->C D Incubation: Seal plate and incubate at 37°C for 6-7 days C->D E Add Indicator: Add 20 µL of Alamar Blue reagent to each well D->E F Final Incubation: Incubate for 24 hours E->F G Read Results: Visually or with a fluorometer. Blue = Inhibition Pink = Growth F->G

Caption: Workflow for the Microplate Alamar Blue Assay (MABA).

Materials:

  • Sterile 96-well flat-bottom plates

  • Middlebrook 7H9 broth base, supplemented with OADC enrichment

  • Alamar Blue reagent

  • Test compounds and reference drugs (e.g., Isoniazid) dissolved in DMSO

  • Mycobacterium tuberculosis H37Rv culture

Procedure:

  • Plate Preparation: Add 100 µL of sterile Middlebrook 7H9 broth to all wells of a 96-well plate.

  • Compound Dilution: Add 100 µL of the highest concentration of each test compound to the first well of a row. Perform serial two-fold dilutions across the plate by transferring 100 µL from one well to the next. Include a drug-free control (broth only) and a positive control (e.g., Isoniazid).

  • Inoculum Preparation: Prepare an inoculum of M. tuberculosis H37Rv from a pure culture, adjusted to a McFarland standard of 1.0 and then diluted 1:50 in 7H9 broth.

  • Inoculation: Add 100 µL of the diluted bacterial suspension to each well. The final volume in each well will be 200 µL.

  • Incubation: Seal the plate and incubate at 37°C for 6-7 days.

  • Indicator Addition: After the initial incubation, add 20 µL of Alamar Blue reagent to each well.

  • Final Incubation: Re-incubate the plate for 24 hours.

  • Result Interpretation: Observe the color change. A blue color indicates no bacterial growth (inhibition), while a pink color indicates bacterial growth. The MIC is defined as the lowest drug concentration that prevents the color change from blue to pink.[14]

Application Note 3: Potential Mechanisms of Action

Understanding the mechanism of action is crucial for optimizing lead compounds. Quinoline derivatives have been shown to inhibit several essential enzymes in M. tuberculosis. Identifying the specific target of novel derivatives derived from this compound is a key step in their development.

Known Targets of Quinoline-Based Agents
  • InhA: This enoyl-acyl carrier protein reductase is a crucial enzyme in the mycolic acid biosynthesis pathway, which is essential for the Mtb cell wall. Some quinoline-isatin hybrids have been shown to interact with and inhibit InhA.[2]

  • KatG: The catalase-peroxidase enzyme KatG is responsible for activating the first-line drug isoniazid. However, some novel quinoline derivatives have been found to directly inhibit KatG, suggesting it could be a putative new target for antitubercular drugs.[9][10]

  • ATP Synthase: Bedaquiline, a clinically important diarylquinoline, functions by targeting the proton pump of mycobacterial ATP synthase, disrupting the cell's energy production.[1]

G cluster_pathway Potential Mechanism of Action A Quinoline Derivative B Essential Mycobacterial Enzyme (e.g., InhA, KatG) A->B Binds to/ Inhibits C Inhibition of Critical Pathway (e.g., Mycolic Acid Synthesis) B->C Disrupts D Bacterial Cell Death C->D Leads to

Caption: Simplified diagram of a potential inhibitory mechanism.

Protocol: Target Identification (Conceptual Outline)
  • Cheminformatic Analysis: Compare the structure of potent hits with known inhibitors in databases to hypothesize a potential target.[15]

  • Enzyme Inhibition Assays: Express and purify the hypothesized target enzyme (e.g., InhA). Perform in vitro assays to measure the enzymatic activity in the presence and absence of the inhibitor to determine an IC₅₀ value.

  • Resistant Mutant Generation: Expose M. tuberculosis to sub-lethal concentrations of the lead compound to select for resistant mutants.

  • Whole-Genome Sequencing: Sequence the genomes of the resistant mutants and compare them to the wild-type strain to identify mutations in the gene encoding the putative target.

  • Molecular Docking: Use computational models to simulate the binding of the compound to the active site of the proposed target enzyme, providing insight into the molecular interactions.[9]

References

Application Notes and Protocols for the Synthesis of Antiplasmodial Compounds from 6-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of novel antiplasmodial compounds derived from the versatile starting material, 6-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline. The protocols herein describe key synthetic transformations and methodologies for evaluating the antiplasmodial activity of the resulting compounds.

Introduction

Malaria remains a significant global health challenge, primarily due to the emergence and spread of drug-resistant strains of Plasmodium falciparum. The quinoline scaffold is a cornerstone in the development of antimalarial drugs, with chloroquine and mefloquine being notable examples. These drugs are understood to exert their antiplasmodial effect by interfering with the detoxification of heme, a toxic byproduct of hemoglobin digestion by the parasite in the food vacuole. This interference leads to the accumulation of toxic heme, ultimately killing the parasite.

The starting material, this compound, offers a strategic platform for the development of new antiplasmodial agents. The fluorine and trifluoromethyl substituents can enhance metabolic stability and cell permeability, potentially leading to improved pharmacokinetic and pharmacodynamic properties. This document outlines the synthesis of derivatives through modification of the 4-hydroxy group, a common strategy to modulate the activity and resistance profile of quinoline-based compounds.

Data Presentation

The following tables summarize the antiplasmodial activity of various quinoline derivatives, providing a comparative overview of their potency against different strains of P. falciparum.

Table 1: Antiplasmodial Activity of Nopol-Based Quinoline Derivatives

CompoundP. falciparum StrainEC50 (µM)Reference
Nopyl-quinolin-8-yl amidePf3D7 (chloroquine-sensitive)Moderately Active[1]
Nopyl-quinolin-8-yl amidePfK1, PfNF54 (chloroquine-resistant)Inactive[1]
Nopyl-quinolin-4-yl amidesPf3D7, PfK1, PfNF54Less Active[1]
Nopyl-quinolin-4-yl-acetatesPf3D7, PfK1, PfNF54Less Active[1]
Ester 8 (chloro at C7)PfK1Sub-micromolar[1]

Table 2: Antiplasmodial Activity of 2-Arylvinylquinolines

CompoundR² SubstituentP. falciparum StrainEC50 (nM)Reference
294-FDd2 (chloroquine-resistant)4.8 ± 2.0[2]
24-Dd2 (chloroquine-resistant)10.9 ± 1.9[2]
31-Dd2 (chloroquine-resistant)5.9 ± 1.4[2]
16HDd2 (chloroquine-resistant)21.0 ± 2.1[2]
213,4,5-trimethoxyDd2 (chloroquine-resistant)38.6 ± 1.8[2]

Experimental Protocols

Protocol 1: Synthesis of 4-Chloro-6-fluoro-2-(trifluoromethyl)quinoline

This protocol describes the conversion of the 4-hydroxy group to a 4-chloro group, a key step in preparing the scaffold for nucleophilic substitution.

Materials:

  • This compound

  • Phosphorus oxychloride (POCl₃)

  • Dry N,N-Dimethylformamide (DMF) (catalytic amount)

  • Ice

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Heating mantle

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq).

  • Carefully add phosphorus oxychloride (10.0 eq) under a fume hood.

  • Add a catalytic amount of dry DMF.

  • Attach a reflux condenser and heat the reaction mixture to 110 °C with stirring for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Slowly and carefully pour the reaction mixture onto crushed ice with stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to obtain 4-Chloro-6-fluoro-2-(trifluoromethyl)quinoline.

Protocol 2: Synthesis of 4-Substituted-6-fluoro-2-(trifluoromethyl)quinolines via Nucleophilic Aromatic Substitution (SNAr)

This protocol outlines the general procedure for the substitution of the 4-chloro group with various nucleophiles (amines, thiols, alkoxides).

Materials:

  • 4-Chloro-6-fluoro-2-(trifluoromethyl)quinoline

  • Nucleophile (e.g., primary/secondary amine, thiol, or alcohol)

  • Base (e.g., triethylamine, potassium carbonate, or sodium hydride)

  • Solvent (e.g., ethanol, acetonitrile, or DMF)

  • Round-bottom flask or sealed tube

  • Magnetic stirrer

  • Heating source (oil bath or heating mantle)

Procedure:

  • In a round-bottom flask or a sealed tube, dissolve 4-Chloro-6-fluoro-2-(trifluoromethyl)quinoline (1.0 eq) in a suitable solvent.

  • Add the nucleophile (1.2 - 2.0 eq) to the solution.

  • Add the appropriate base (1.5 - 3.0 eq). For amines, triethylamine is commonly used. For thiols and alcohols, a stronger base like potassium carbonate or sodium hydride may be required.

  • Heat the reaction mixture to a temperature between 80-120 °C and stir for 4-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature.

  • If the product precipitates, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired 4-substituted-6-fluoro-2-(trifluoromethyl)quinoline derivative.

Protocol 3: In Vitro Antiplasmodial Activity Assay (SYBR Green I-based)

This protocol describes a common method for evaluating the antiplasmodial activity of the synthesized compounds against P. falciparum.

Materials:

  • P. falciparum culture (chloroquine-sensitive and/or resistant strains)

  • Human erythrocytes (O+)

  • RPMI-1640 medium supplemented with AlbuMAX II, L-glutamine, and hypoxanthine

  • 96-well black microplates

  • SYBR Green I nucleic acid stain

  • Lysis buffer (Tris-HCl, EDTA, saponin, Triton X-100)

  • Test compounds and control drugs (e.g., chloroquine, artemisinin) dissolved in DMSO

  • Incubator with a gas mixture of 5% CO₂, 5% O₂, and 90% N₂

  • Fluorescence plate reader

Procedure:

  • Maintain a continuous culture of P. falciparum in human erythrocytes.

  • Synchronize the parasite culture to the ring stage.

  • Prepare serial dilutions of the test compounds and control drugs in a 96-well plate.

  • Add the synchronized parasite culture (at ~1% parasitemia and 2% hematocrit) to each well.

  • Include positive (parasites without drug) and negative (uninfected erythrocytes) controls.

  • Incubate the plates for 72 hours at 37 °C in the controlled gas environment.

  • After incubation, add SYBR Green I lysis buffer to each well.

  • Incubate the plates in the dark at room temperature for 1 hour.

  • Measure the fluorescence intensity using a plate reader (excitation ~485 nm, emission ~530 nm).

  • Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of parasite growth inhibition against the log of the compound concentration.

Visualizations

Synthesis_Workflow start This compound chloro 4-Chloro-6-fluoro-2-(trifluoromethyl)quinoline start->chloro POCl3, DMF (cat.) amino 4-Amino-6-fluoro-2-(trifluoromethyl)quinoline Derivatives chloro->amino R1R2NH, Base thio 4-Thio-6-fluoro-2-(trifluoromethyl)quinoline Derivatives chloro->thio RSH, Base alkoxy 4-Alkoxy-6-fluoro-2-(trifluoromethyl)quinoline Derivatives chloro->alkoxy ROH, Base

Caption: Synthetic workflow for the derivatization of the starting material.

Antiplasmodial_Assay_Workflow culture P. falciparum Culture synchronize Synchronize to Ring Stage culture->synchronize plate Plate Preparation (Compounds & Parasites) synchronize->plate incubate 72h Incubation (37°C) plate->incubate lyse Add SYBR Green I Lysis Buffer incubate->lyse read Measure Fluorescence lyse->read analyze Calculate IC50 read->analyze

Caption: Workflow for the in vitro antiplasmodial activity assay.

Quinoline_MoA hemoglobin Hemoglobin Digestion heme Toxic Heme hemoglobin->heme hemozoin Hemozoin (Non-toxic) heme->hemozoin Detoxification parasite_death Parasite Death heme->parasite_death Accumulation quinoline Quinoline Compound inhibition Inhibition quinoline->inhibition inhibition->heme

Caption: Simplified mechanism of action of quinoline antimalarials.

References

Application of 6-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline is a key fluorinated heterocyclic building block in medicinal chemistry. Its unique structural features, including a fluorine atom at the 6-position, a hydroxyl group at the 4-position, and a trifluoromethyl group at the 2-position, make it a versatile precursor for the synthesis of a variety of biologically active molecules. This compound can exist in a tautomeric equilibrium with its quinolone form. The presence of the trifluoromethyl group can enhance metabolic stability and binding affinity of its derivatives to biological targets. The hydroxyl group at the 4-position is a key site for nucleophilic substitution, allowing for the introduction of diverse functionalities to explore structure-activity relationships (SAR).

This document provides an overview of the known applications of this compound in the development of antiplasmodial and antitubercular agents, along with relevant experimental protocols and potential mechanisms of action.

Key Applications

Derivatives of this compound have primarily been investigated for their potential as:

  • Antiplasmodial Agents: For the treatment of malaria.

  • Antitubercular Agents: For the treatment of tuberculosis.

The core strategy involves the chemical modification of the 4-hydroxyl group to generate libraries of compounds for biological screening.

Data Presentation

Currently, publicly available data on a wide range of derivatives from this specific precursor is limited. The following table summarizes the biological activity of a known derivative.

Compound IDDerivative StructureTarget OrganismAssayActivity (EC₅₀)Reference
1 6-fluoro-2-(trifluoromethyl)quinolin-4-yl 2-((1S,5R)-6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)acetatePlasmodium falciparum 3D7AntiplasmodialModerately active (low micromolar)Nyamwihura et al., 2021

Experimental Protocols

The following are detailed protocols for the synthesis of derivatives and the evaluation of their biological activities.

Protocol 1: Synthesis of 4-O-Substituted Derivatives (General Procedure)

This protocol describes a general method for the nucleophilic substitution of the hydroxyl group of this compound to form ether or ester linkages.

Materials:

  • This compound

  • Appropriate alcohol or carboxylic acid

  • Coupling agents (for esterification, e.g., HBTU, HOBt)

  • Base (for etherification, e.g., NaH, K₂CO₃)

  • Anhydrous solvent (e.g., DMF, THF, Acetonitrile)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure for Esterification (e.g., with Nopol-derived acetic acid):

  • To a solution of the carboxylic acid (e.g., 2-((1S,5R)-6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)acetic acid) (1.2 equivalents) in anhydrous DMF, add HBTU (1.2 equivalents) and HOBt (1.2 equivalents).

  • Stir the mixture at room temperature for 15 minutes.

  • Add this compound (1 equivalent) and DIEA (2.5 equivalents).

  • Stir the reaction mixture at room temperature for 24 hours.

  • Pour the reaction mixture into a separatory funnel containing diethyl ether and saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and wash it sequentially with saturated aqueous sodium bicarbonate solution (3 times) and brine (3 times).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).

Procedure for Thioetherification:

  • In a flask, combine this compound (1 equivalent) and phosphorus pentasulfide (1.2 equivalents) in anhydrous pyridine.

  • Reflux the mixture for an appropriate time, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture and pour it onto crushed ice.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography to yield the 4-thioquinoline derivative.

Application Notes and Protocols: Development of Fluorescent Probes Using 6-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 6-fluoro-4-hydroxy-2-(trifluoromethyl)quinoline scaffold is a promising heterocyclic structure for the development of novel fluorescent probes. Its unique electronic properties, arising from the electron-withdrawing trifluoromethyl group and the fluorine substituent, combined with the hydrogen-bonding capability of the hydroxyl group, make it an attractive core for designing sensors for various analytes and imaging agents for biological systems. This document provides an overview of the potential applications, key performance data of analogous compounds, and detailed experimental protocols to guide the development of fluorescent probes based on this scaffold.

Quinoline-based fluorescent probes have been extensively explored for their utility in bioimaging, including the detection of metal ions, pH, and viscosity, as well as for targeting specific cellular organelles like lysosomes and lipid droplets.[1][2][3] The this compound core offers a versatile platform for creating a new generation of fluorescent tools with potentially enhanced photophysical properties and sensing capabilities.

Key Applications

Fluorescent probes derived from the this compound scaffold are anticipated to be valuable in a range of applications, including:

  • Analyte Detection: The quinoline nitrogen and the 4-hydroxy group can act as a chelation site for metal ions. Modification at the 6-position can introduce specific recognition moieties for a variety of analytes, including heavy metal ions, reactive oxygen species (ROS), and biologically relevant small molecules.

  • Cellular Imaging: The lipophilic nature of the scaffold can facilitate cell permeability, enabling the development of probes for live-cell imaging of intracellular ions, pH changes, and enzymatic activity.

  • Drug Development: Fluorescently labeling drug candidates with this scaffold can aid in studying their cellular uptake, distribution, and target engagement.

Data Presentation: Photophysical Properties of Analogous Trifluoromethylated Quinoline Probes

While specific data for probes derived directly from this compound is not yet widely available, the photophysical properties of structurally related trifluoromethylated quinoline-phenol Schiff bases provide valuable insights into the expected performance. The following table summarizes key data from a study on these analogous compounds, showcasing their fluorescence quantum yields and Stokes shifts in various solvents.[4][5][6]

Compound IDSolventExcitation (λex, nm)Emission (λem, nm)Stokes Shift (nm)Quantum Yield (Φf)
3aa CHCl₃370430600.12
DMSO375440650.20
MeOH372435630.13
3ba CHCl₃375460850.80
DMSO3805301500.75
MeOH3785081300.85
3ca CHCl₃373455820.65
DMSO3785201420.58
MeOH3755001250.68

Data is representative of analogous trifluoromethylated quinoline-phenol Schiff bases and is intended to provide an estimate of potential performance.

Experimental Protocols

The following protocols provide a general framework for the synthesis and application of fluorescent probes based on the this compound scaffold.

Protocol 1: General Synthesis of a Quinoline-Based Fluorescent Probe

This protocol outlines a general synthetic route to functionalize the this compound scaffold, for example, through a Schiff base condensation to create a probe for analyte detection.

Diagram: Synthetic Workflow

G A 6-Amino-4-hydroxy-2-(trifluoromethyl)quinoline (Starting Material) C Condensation Reaction (e.g., in Ethanol, reflux) A->C B Substituted Salicylaldehyde (Recognition Moiety Precursor) B->C D Purification (Recrystallization or Chromatography) C->D E Final Fluorescent Probe (Quinoline-Schiff Base) D->E

Caption: General workflow for the synthesis of a quinoline-Schiff base fluorescent probe.

Materials:

  • 6-Amino-4-hydroxy-2-(trifluoromethyl)quinoline (or a suitable derivative of the core scaffold)

  • A selected aldehyde or ketone containing a recognition moiety (e.g., salicylaldehyde for metal ion sensing)

  • Absolute Ethanol

  • Glacial Acetic Acid (catalyst)

  • Round-bottom flask with reflux condenser

  • Stirring hotplate

  • Standard laboratory glassware and purification supplies (e.g., silica gel for chromatography)

Procedure:

  • In a round-bottom flask, dissolve the 6-amino-4-hydroxy-2-(trifluoromethyl)quinoline derivative in absolute ethanol.

  • Add an equimolar amount of the selected aldehyde or ketone to the solution.

  • Add a catalytic amount of glacial acetic acid (a few drops).

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by vacuum filtration and wash with cold ethanol.

  • If no precipitate forms, remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.

  • Characterize the final product using standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and FT-IR).

Protocol 2: Evaluation of Metal Ion Sensing

This protocol describes the general procedure for assessing the performance of a newly synthesized quinoline-based probe for the detection of a specific metal ion.

Diagram: Metal Ion Sensing Workflow

G A Prepare Probe Stock Solution (e.g., in DMSO) C Prepare Working Solution (Probe in Buffer) A->C B Prepare Metal Ion Stock Solutions (in deionized water) E Titrate with Metal Ion B->E D Record Blank Spectrum (Probe only) C->D D->E F Record Fluorescence Spectra E->F G Analyze Data (Determine LOD and Selectivity) F->G

Caption: Experimental workflow for evaluating metal ion sensing performance.

Materials:

  • Stock solution of the fluorescent probe (e.g., 1 mM in DMSO)

  • Stock solutions of various metal ion salts (e.g., 10 mM in deionized water)

  • Buffer solution (e.g., HEPES, pH 7.4)

  • Fluorometer and quartz cuvettes

Procedure:

  • Prepare a working solution of the fluorescent probe by diluting the stock solution in the buffer to the desired final concentration (e.g., 10 µM).

  • Record the fluorescence emission spectrum of the probe working solution (this serves as the baseline).

  • Incrementally add small aliquots of the target metal ion stock solution to the cuvette containing the probe solution.

  • After each addition, mix gently and allow the solution to equilibrate for 1-2 minutes before recording the fluorescence spectrum.

  • Plot the fluorescence intensity at the emission maximum against the concentration of the added metal ion.

  • To determine selectivity, repeat the titration with other relevant metal ions at the same concentrations.

  • Calculate the limit of detection (LOD) based on the signal-to-noise ratio (typically 3σ/slope of the calibration curve).

Protocol 3: Live-Cell Imaging

This protocol provides a general guideline for using a quinoline-based fluorescent probe for imaging in live cells.

Diagram: Live-Cell Imaging Workflow

G A Cell Culture (e.g., HeLa cells on coverslips) B Probe Loading (Incubate cells with probe solution) A->B C Washing (Remove excess probe) B->C D Imaging (Fluorescence Microscopy) C->D E Image Analysis D->E

References

Application Notes & Protocols: Use of 6-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of 6-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline as a key intermediate in the synthesis of novel agrochemicals. While specific, commercialized agrochemicals directly derived from this exact molecule are not widely documented in publicly available literature, the fluorinated quinoline scaffold is a recognized pharmacophore in the development of fungicides and herbicides. The trifluoromethyl group often enhances the efficacy and metabolic stability of bioactive molecules.

This document outlines a representative synthetic protocol for the derivatization of this compound to generate potential agrochemical candidates, based on analogous reactions reported for similar quinoline structures. The primary focus is on the esterification of the 4-hydroxyl group, a common strategy to introduce diverse functionalities and modulate the biological activity of hydroxyquinolines.

Rationale for Use in Agrochemical Synthesis

The this compound scaffold possesses several features that make it an attractive starting point for the synthesis of new agrochemicals:

  • Quinoline Core: The quinoline ring system is a well-established framework in a variety of biologically active compounds, including several commercialized fungicides and herbicides.

  • Fluorine Substitution: The fluorine atom at the 6-position can enhance the lipophilicity and metabolic stability of the molecule, potentially leading to improved bioavailability and persistence in the target organism.

  • Trifluoromethyl Group: The trifluoromethyl (-CF3) group is a strong electron-withdrawing moiety that can significantly influence the electronic properties of the quinoline ring. This can lead to altered binding affinities for target enzymes or receptors and can also block metabolic pathways, thereby increasing the compound's potency and duration of action.

  • Reactive Hydroxyl Group: The hydroxyl group at the 4-position provides a convenient handle for synthetic modification, allowing for the introduction of a wide range of substituents to explore structure-activity relationships (SAR).

Proposed Agrochemical Synthesis: Esterification of the 4-Hydroxyl Group

A common and effective method for derivatizing 4-hydroxyquinolines is through the esterification of the hydroxyl group. This protocol describes the synthesis of a hypothetical ester derivative, which could be a potential fungicidal or herbicidal agent. The choice of the acyl chloride can be varied to create a library of compounds for biological screening.

Reaction Scheme:

G start This compound product 6-Fluoro-4-O-acyl-2-(trifluoromethyl)quinoline (Potential Agrochemical) start->product Esterification reagent Acyl Chloride (R-COCl) Pyridine (Base) reagent->product

Caption: Synthetic pathway for the esterification of this compound.

Experimental Protocol: Synthesis of a Representative Ester Derivative

This protocol details the synthesis of a representative ester derivative of this compound.

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Pyridine

  • Acyl chloride (e.g., 4-chlorobenzoyl chloride)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous dichloromethane.

  • Addition of Base: Add pyridine (1.2 eq) to the solution and stir for 10 minutes at room temperature.

  • Addition of Acyl Chloride: Slowly add the desired acyl chloride (e.g., 4-chlorobenzoyl chloride, 1.1 eq) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Workup:

    • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure ester derivative.

Experimental Workflow Diagram:

G cluster_0 Reaction cluster_1 Workup cluster_2 Purification A Dissolve Starting Material B Add Pyridine A->B C Add Acyl Chloride B->C D Stir and Monitor C->D E Quench Reaction D->E F Extract & Wash E->F G Dry & Concentrate F->G H Column Chromatography G->H

Caption: Workflow for the synthesis and purification of quinoline ester derivatives.

Data Presentation

The following table presents hypothetical quantitative data for the synthesis of a small library of ester derivatives to illustrate the expected outcomes. The R-group corresponds to the substituent on the acyl chloride.

EntryR-Group (from R-COCl)Reaction Time (h)Yield (%)
14-Chlorophenyl485
22,4-Dichlorophenyl582
34-Methoxyphenyl678
4Cyclohexyl870
5Methyl390

Note: The reaction times and yields are illustrative and would need to be determined experimentally.

Biological Activity Screening (Hypothetical)

The synthesized derivatives would then be screened for their biological activity against a panel of relevant fungal pathogens or weed species. The results of such a screening are presented below in a hypothetical table for fungicidal activity.

Compound (Entry)Fungal SpeciesEC50 (µg/mL)
1Botrytis cinerea1.5
1Fusarium graminearum2.1
2Botrytis cinerea0.8
2Fusarium graminearum1.2
3Botrytis cinerea5.2
3Fusarium graminearum7.8
4Botrytis cinerea>50
4Fusarium graminearum>50
5Botrytis cinerea10.5
5Fusarium graminearum15.3

EC50: The half maximal effective concentration. Lower values indicate higher potency.

Structure-Activity Relationship (SAR) Logic:

G cluster_0 Chemical Modification cluster_1 SAR Analysis cluster_2 Biological Outcome Start This compound Ester Esterification at 4-OH Start->Ester Aryl Aryl Esters (e.g., Chloro-substituted) Ester->Aryl Alkyl Alkyl Esters (e.g., Methyl, Cyclohexyl) Ester->Alkyl High Higher Potency Aryl->High Low Lower Potency Alkyl->Low

Caption: Logical flow from chemical modification to structure-activity relationship insights.

Conclusion

This compound represents a promising starting material for the synthesis of novel agrochemicals. The synthetic protocols and workflows outlined in these application notes, based on established chemical transformations for analogous compounds, provide a solid foundation for researchers to explore the potential of this and related scaffolds in the discovery of new crop protection agents. The hypothetical data presented underscores the importance of systematic derivatization and biological screening to identify lead compounds with desirable activity profiles.

Application Notes and Protocols for 6-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline Derivatives in Material Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline derivatives are a class of heterocyclic compounds that have garnered significant interest in material science due to their rigid, planar structure and tunable electronic properties.[1] The introduction of fluorine-containing substituents, such as the trifluoromethyl group (CF₃) and fluoro group (F), can significantly enhance the performance of these materials in electronic devices. The electron-withdrawing nature of these groups can improve electron transport capabilities and increase the stability of the molecules.[2][3]

This document provides detailed application notes and protocols for the utilization of 6-fluoro-4-hydroxy-2-(trifluoromethyl)quinoline and its derivatives in material science, with a primary focus on Organic Light-Emitting Diodes (OLEDs). While specific data for the parent compound, this compound, in material science applications is limited in publicly available literature, this guide leverages data from closely related derivatives to provide a comprehensive overview of their potential. These derivatives are promising candidates for various roles within OLEDs, including as electron-transporting materials (ETMs), host materials for phosphorescent and fluorescent emitters, and as emissive materials themselves.[1]

Potential Applications in Material Science

Derivatives of this compound are anticipated to be valuable in a range of material science applications, primarily in organic electronics. The core quinoline structure, functionalized with electron-withdrawing trifluoromethyl and fluoro groups, provides a robust scaffold for developing materials with tailored optoelectronic properties.

  • Organic Light-Emitting Diodes (OLEDs): The strong electron-accepting nature of the trifluoromethyl group makes these derivatives excellent candidates for electron-transporting layers (ETLs) in OLEDs, facilitating efficient electron injection and transport.[2] By modifying the 4-hydroxy position, for example, through etherification to form alkoxy derivatives, the photoluminescent properties can be tuned, making them suitable as host materials for emissive dopants or even as primary emitters.[1]

  • Organic Photovoltaics (OPVs): The electronic properties of these quinoline derivatives suggest their potential use in organic solar cells, either as acceptor materials or as components in the active layer to influence charge separation and transport.

  • Organic Field-Effect Transistors (OFETs): The rigid, planar structure of the quinoline core is beneficial for molecular packing in thin films, a critical factor for achieving high charge carrier mobility in OFETs.

  • Fluorescent Probes and Sensors: The inherent fluorescence of many quinoline derivatives can be modulated by their local environment, making them suitable for applications as chemical sensors.[4]

Data Presentation: Properties of Related Derivatives

Due to the limited availability of specific material science data for this compound, this section presents photophysical and electroluminescent data for structurally related trifluoromethylated quinoline derivatives to serve as a reference for expected performance.

Table 1: Photophysical Properties of Trifluoromethylated Quinoline-Phenol Schiff Bases in Chloroform

CompoundAbsorption λmax (nm)Emission λmax (nm)Quantum Yield (Φf)Stokes Shift (nm)
3aa 273, 3564840.72128
3ba 273, 3724880.83116
3ca 273, 3734880.85115
3da 273, 3734880.80115
3ea 273, 3794880.12109
3fa 273, 3624840.75122

Data extracted from a study on (E)-2-(((2-alkyl(aryl/heteroaryl)-4-(trifluoromethyl)quinolin-6-yl)imino)methyl)phenols.[5][6]

Table 2: Electroluminescent Performance of OLEDs with Trifluoromethyl-Substituted Pyrazolo[3,4-b]quinoline Derivatives as Emitters

CompoundEmission λmax (nm)Max. Brightness (cd/m²)Current Efficiency (cd/A)
Mol1 4811100.00.80
Mol2 5011250.01.10
Mol3 5061436.01.26
Mol4 4991300.01.15

Data from a study on 6-CF3-1H-pyrazolo[3,4-b]quinoline derivatives.[7][8]

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of functionalized 6-fluoro-2-(trifluoromethyl)quinoline derivatives and their fabrication into OLED devices.

Protocol 1: Synthesis of 4-Alkoxy-6-fluoro-2-(trifluoromethyl)quinoline Derivatives

This protocol describes a general method for the etherification of the 4-hydroxy group of this compound, a key step in tuning the material's properties.

Materials:

  • This compound

  • Anhydrous potassium carbonate (K₂CO₃)

  • Appropriate alkyl or aryl halide (e.g., iodomethane, benzyl bromide)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and ethyl acetate for elution

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add anhydrous K₂CO₃ (3.0 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the desired alkyl or aryl halide (1.2 eq) to the reaction mixture.

  • Heat the reaction to 60-80 °C and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with brine solution.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the desired 4-alkoxy-6-fluoro-2-(trifluoromethyl)quinoline derivative.

Characterization:

  • Confirm the structure of the synthesized derivative using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.[5]

Protocol 2: Fabrication of a Solution-Processed OLED Device

This protocol outlines the fabrication of a multi-layer OLED using a spin-coating technique.[1]

Materials and Equipment:

  • Patterned Indium Tin Oxide (ITO)-coated glass substrates

  • Detergent, deionized water, acetone, isopropanol

  • UV-ozone or oxygen plasma cleaner

  • Poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) solution

  • A solution of the quinoline derivative (as host or emissive material) and any dopants in a suitable organic solvent (e.g., toluene, chlorobenzene)

  • Electron-transport material (e.g., TPBi)

  • Lithium fluoride (LiF)

  • Aluminum (Al)

  • Spin coater

  • Hotplate

  • High-vacuum thermal evaporator (< 10⁻⁶ Torr)

  • Glovebox with a nitrogen atmosphere

Procedure:

  • Substrate Cleaning:

    • Sequentially sonicate the ITO-coated glass substrates in detergent solution, deionized water, acetone, and isopropanol for 15 minutes each.

    • Dry the substrates with a stream of high-purity nitrogen.

    • Treat the ITO surface with UV-ozone or oxygen plasma for 5-10 minutes to improve its work function.[1]

  • Hole-Injection Layer (HIL) Deposition:

    • Inside a nitrogen-filled glovebox, spin-coat a layer of PEDOT:PSS onto the cleaned ITO substrate at 3000-4000 rpm for 30-60 seconds to achieve a thickness of 30-40 nm.[1]

    • Anneal the substrate on a hotplate at 120-150 °C for 10-15 minutes to remove residual water.[1]

  • Emissive Layer (EML) Deposition:

    • Prepare a solution of the 6-fluoro-2-(trifluoromethyl)quinoline derivative (and any dopants) in a suitable solvent.

    • Spin-coat the emissive layer solution onto the PEDOT:PSS layer. The spin speed and solution concentration will determine the film thickness (typically 40-80 nm).

    • Anneal the substrate to remove the solvent (e.g., 80-100 °C for 30 minutes).[1]

  • Electron-Transport Layer (ETL) and Cathode Deposition:

    • Transfer the substrate to a high-vacuum thermal evaporator.

    • Deposit the electron-transport layer (e.g., TPBi) at a rate of 1-2 Å/s to a thickness of 20-40 nm.[1]

    • Deposit a thin layer of LiF (1 nm) at a rate of 0.1-0.2 Å/s.[1]

    • Deposit the aluminum cathode at a rate of 2-5 Å/s to a thickness of 100-150 nm.[1]

  • Encapsulation:

    • Encapsulate the device using a UV-curable epoxy and a glass coverslip to protect it from atmospheric moisture and oxygen.

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product cluster_characterization Characterization Start_Quinoline 6-Fluoro-4-hydroxy-2- (trifluoromethyl)quinoline Reaction_Step Williamson Ether Synthesis (60-80 °C) Start_Quinoline->Reaction_Step Alkyl_Halide Alkyl/Aryl Halide Alkyl_Halide->Reaction_Step Base K2CO3 Base->Reaction_Step Solvent Anhydrous DMF Solvent->Reaction_Step Extraction Extraction with DCM Reaction_Step->Extraction Drying Drying (MgSO4) Extraction->Drying Purification Column Chromatography Drying->Purification Final_Product 4-Alkoxy-6-fluoro-2- (trifluoromethyl)quinoline Purification->Final_Product NMR NMR (1H, 13C, 19F) Final_Product->NMR MS Mass Spectrometry Final_Product->MS

Caption: Synthetic workflow for 4-alkoxy-6-fluoro-2-(trifluoromethyl)quinoline derivatives.

OLED_Fabrication_Workflow cluster_substrate Substrate Preparation cluster_layers Layer Deposition (Spin Coating) cluster_evaporation Layer Deposition (Thermal Evaporation) cluster_final Final Steps ITO_Cleaning ITO Substrate Cleaning (Sonication) Plasma_Treatment UV-Ozone/Plasma Treatment ITO_Cleaning->Plasma_Treatment HIL HIL: PEDOT:PSS (Spin Coat & Anneal) Plasma_Treatment->HIL EML EML: Quinoline Derivative (Spin Coat & Anneal) HIL->EML ETL ETL Deposition (e.g., TPBi) EML->ETL EIL EIL Deposition (LiF) ETL->EIL Cathode Cathode Deposition (Al) EIL->Cathode Encapsulation Device Encapsulation Cathode->Encapsulation Testing Device Characterization Encapsulation->Testing

Caption: Workflow for solution-processed OLED fabrication.

Quinoline_Roles_in_OLED cluster_roles Potential Roles in OLEDs Quinoline_Derivative 6-Fluoro-4-OR-2-(trifluoromethyl)quinoline (R = H, Alkyl, Aryl) ETM Electron-Transporting Material (ETM) Quinoline_Derivative->ETM High Electron Affinity Host Host Material (for Emitters) Quinoline_Derivative->Host Good Film Forming Properties & High Thermal Stability Emitter Emissive Material Quinoline_Derivative->Emitter Tunable Fluorescence

Caption: Potential roles of functionalized quinoline derivatives in OLEDs.

References

Experimental protocol for thioquinoline synthesis using 6-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of 6-fluoro-4-thio-2-(trifluoromethyl)quinoline from 6-fluoro-4-hydroxy-2-(trifluoromethyl)quinoline. This transformation is a critical step in the development of novel therapeutic agents, as the introduction of a sulfur atom can significantly modulate the biological activity of the quinoline scaffold. The protocols provided below are based on established thionation methodologies for analogous heterocyclic systems.

Introduction

Quinolines are a prominent class of heterocyclic compounds with a broad spectrum of pharmacological activities. The functionalization of the quinoline core is a key strategy in medicinal chemistry to optimize potency, selectivity, and pharmacokinetic properties. The conversion of a 4-hydroxyquinoline to its 4-thioquinoline analogue is a well-established method to introduce a thiocarbonyl group, which can act as a versatile handle for further chemical modifications or as a critical pharmacophore itself. This compound serves as a precursor for synthesizing thioquinolines, which are used to develop non-cytotoxic, potent and selective antitubercular agents.[1] This protocol details two reliable methods for this thionation reaction, utilizing either Lawesson's Reagent or Phosphorus Pentasulfide in pyridine.

Reaction Scheme

G reactant This compound product 6-Fluoro-4-thio-2-(trifluoromethyl)quinoline reactant->product reagent Thionating Agent (Lawesson's Reagent or P4S10/Pyridine) reagent->reactant

Caption: General reaction scheme for the thionation of this compound.

Experimental Protocols

Two primary methods are presented for the thionation of this compound. The choice of method may depend on reagent availability, scale, and desired work-up procedure.

Method A: Thionation using Lawesson's Reagent

Lawesson's reagent is a mild and effective thionating agent for a wide variety of carbonyl compounds, including heterocyclic ketones.[2]

Materials:

  • This compound

  • Lawesson's Reagent [2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide]

  • Anhydrous Toluene or Tetrahydrofuran (THF)

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Reagent Addition: Add anhydrous toluene or THF to the flask to form a suspension. To this suspension, add Lawesson's Reagent (0.6 - 1.0 eq).

  • Reaction: Heat the reaction mixture to reflux (for toluene, ~110 °C; for THF, ~66 °C). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Hexanes:Ethyl Acetate 7:3). The reaction is typically complete within 2-6 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • Redissolve the residue in a suitable organic solvent like ethyl acetate.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the pure 6-fluoro-4-thio-2-(trifluoromethyl)quinoline.

Method B: Thionation using Phosphorus Pentasulfide (P₄S₁₀) in Pyridine

This is a classic and potent method for the thionation of carbonyl compounds. The P₄S₁₀-pyridine complex is a highly effective thionating agent.[3]

Materials:

  • This compound

  • Phosphorus Pentasulfide (P₄S₁₀)

  • Anhydrous Pyridine

  • Dichloromethane (CH₂Cl₂) or Ethyl Acetate

  • Water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, suspend phosphorus pentasulfide (0.5 - 1.0 eq) in anhydrous pyridine.

  • Reagent Addition: To this suspension, add this compound (1.0 eq).

  • Reaction: Heat the reaction mixture to reflux (~115 °C). Monitor the reaction progress by TLC. The reaction is typically complete within 3-12 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully pour the reaction mixture onto crushed ice with stirring.

    • Extract the aqueous mixture with dichloromethane or ethyl acetate.

    • Combine the organic extracts and wash them with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate.

Data Presentation

Table 1: Reagents and Proposed Reaction Conditions

ParameterMethod A (Lawesson's Reagent)Method B (P₄S₁₀/Pyridine)
Thionating Agent Lawesson's ReagentPhosphorus Pentasulfide
Stoichiometry (Thionating Agent) 0.6 - 1.0 eq0.5 - 1.0 eq
Solvent Anhydrous Toluene or THFAnhydrous Pyridine
Temperature Reflux (66-110 °C)Reflux (~115 °C)
Reaction Time 2 - 6 hours3 - 12 hours
Work-up Aqueous NaHCO₃ washPoured into ice water
Purification Silica Gel ChromatographySilica Gel Chromatography

Note: The optimal conditions may vary and should be determined empirically.

Expected Characterization Data:

As of the date of this document, specific experimental characterization data for 6-fluoro-4-thio-2-(trifluoromethyl)quinoline has not been reported in the surveyed literature. However, the successful synthesis of the product can be confirmed by standard analytical techniques:

  • ¹H NMR: Expect shifts in the aromatic protons compared to the starting material. The proton at the 3-position is expected to be a singlet in a distinct region.

  • ¹⁹F NMR: Expect two signals, one for the -CF₃ group and one for the fluorine atom on the quinoline ring.

  • ¹³C NMR: The most significant change will be the downfield shift of the C4 carbon, now a thiocarbonyl, which typically appears in the range of 180-200 ppm.

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the exact mass of C₁₀H₄F₄NS should be observed.

  • Melting Point: A sharp melting point should be determinable for the purified solid product.

  • Yield: Thionation reactions of similar substrates typically proceed in moderate to good yields (40-80%).

Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start setup Reaction Setup: - Flame-dried flask - Inert atmosphere start->setup add_reagents Add: - this compound - Anhydrous Solvent - Thionating Agent setup->add_reagents reflux Heat to Reflux add_reagents->reflux monitor Monitor by TLC reflux->monitor cool Cool to RT monitor->cool Reaction Complete quench Quench Reaction cool->quench extract Extract with Organic Solvent quench->extract wash Wash Organic Layer extract->wash dry Dry & Concentrate wash->dry purify Purify by Column Chromatography dry->purify end Pure Product purify->end

References

High-Throughput Screening of 6-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the high-throughput screening (HTS) of 6-fluoro-4-hydroxy-2-(trifluoromethyl)quinoline derivatives. Quinoline derivatives are a significant class of heterocyclic compounds in medicinal chemistry, known for a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The introduction of fluorine atoms and a trifluoromethyl group can enhance metabolic stability, binding affinity, and overall pharmacological profiles, making this scaffold a promising area for drug discovery.[1]

Application Notes

The this compound scaffold is a versatile starting point for the development of novel therapeutic agents. High-throughput screening of a library of these derivatives can efficiently identify hit compounds with desired biological activities.

Anticipated Biological Activities:
  • Anticancer Activity: Quinoline derivatives have been shown to inhibit various cancer cell lines. The mechanism of action can involve the inhibition of kinases such as Epidermal Growth Factor Receptor (EGFR) and the PI3K/Akt/mTOR pathway, or the induction of apoptosis.[2][3][4]

  • Antimicrobial Activity: Fluoroquinolones are a well-established class of antibiotics that target bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[5][6][7][8] Derivatives of the this compound scaffold may exhibit potent antibacterial and antifungal activity.[9][10][11]

  • Antimalarial and Antitubercular Activity: The quinoline core is present in several antimalarial drugs. The this compound scaffold can serve as a precursor for synthesizing agents against malaria and tuberculosis.[12]

Quantitative Data from High-Throughput Screening of Structurally Related Quinoline Derivatives

The following tables summarize quantitative data from HTS of various quinoline derivatives, demonstrating their potential against different biological targets. While specific data for this compound derivatives is not extensively available in the public domain, the data from these structurally related compounds provide a strong rationale for screening this class of molecules.

Table 1: Anticancer Activity of Fluorinated Quinoline Derivatives against Triple-Negative Breast Cancer (TNBC) Cells [13][14]

CompoundCell LineIC₅₀ (µM)
6a MDA-MB-4682.5
6b MDA-MB-4685
6d MDA-MB-4682.5
6f MDA-MB-4685

Note: The above compounds are novel fluorinated quinoline analogues and were shown to be nontoxic to non-tumorigenic breast cells (MCF-10A).[13][14]

Table 2: Inhibition of Epidermal Growth Factor Receptor (EGFR) by Quinoline Derivatives [2]

CompoundEGFR IC₅₀ (nM)HER2 IC₅₀ (nM)Selectivity (EGFR/HER2)
Lapatinib 9.8 ± 1.212.4 ± 1.50.79
Compound 14f 85.6 ± 9.87.1 ± 0.912.06

Table 3: Antimicrobial Activity of Novel Quinoline Derivatives [9]

CompoundBacillus cereus MIC (µg/mL)Staphylococcus aureus MIC (µg/mL)Pseudomonas aeruginosa MIC (µg/mL)Escherichia coli MIC (µg/mL)
2 6.256.2512.512.5
6 3.123.126.256.25

Experimental Protocols

Detailed methodologies for key high-throughput screening assays are provided below. These protocols can be adapted for the screening of this compound derivatives.

Protocol 1: Cell-Based High-Throughput Screening for Anticancer Activity (MTT Assay)

This protocol outlines a common method for assessing the cytotoxic effects of compounds on cancer cell lines.[15]

Materials:

  • Human cancer cell lines (e.g., MDA-MB-468, HCT 116, A549)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well or 384-well microplates

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in microplates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[15]

  • Compound Preparation: Prepare serial dilutions of the test compounds in complete cell culture medium. The final DMSO concentration should be less than 0.5%.

  • Compound Addition: Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).[15]

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.[15]

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Solubilization: Remove the medium containing MTT and add 150 µL of the solubilization buffer to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value.

Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is a standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[8]

Materials:

  • 96-well microtiter plates

  • Sterile culture broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Test quinoline derivatives

  • Microbial culture

  • 0.5 McFarland turbidity standard

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in the appropriate sterile culture broth in the 96-well plates.

  • Inoculum Preparation: Prepare a standardized microbial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add the microbial inoculum to each well containing the test compound dilutions. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 16-20 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Visualizations

Experimental and Logical Workflows

HTS_Workflow cluster_prep Preparation cluster_screening Screening cluster_validation Validation & Confirmation Compound_Library Compound Library (this compound derivatives) Primary_Screen Primary High-Throughput Screen (Single Concentration) Compound_Library->Primary_Screen Assay_Plates Assay Plate Preparation (e.g., Cell Seeding) Assay_Plates->Primary_Screen Hit_Identification Hit Identification Primary_Screen->Hit_Identification Identifies initial hits Dose_Response Dose-Response Assay (IC50/MIC Determination) Hit_Identification->Dose_Response Confirms activity Secondary_Assays Secondary/Orthogonal Assays Dose_Response->Secondary_Assays Validates mechanism SAR_Analysis Structure-Activity Relationship (SAR) Analysis Secondary_Assays->SAR_Analysis Informs lead optimization Bacterial_Topoisomerase_Inhibition cluster_process Bacterial DNA Replication DNA_Gyrase DNA Gyrase (Topoisomerase II) Relaxed_DNA Relaxed DNA Topo_IV Topoisomerase IV Catenated_DNA Catenated Daughter DNA DNA_Replication DNA Replication & Segregation DNA_Replication->Catenated_DNA Supercoiled_DNA Negatively Supercoiled DNA Relaxed_DNA->Supercoiled_DNA Introduces negative supercoils Supercoiled_DNA->DNA_Replication Decatenated_DNA Decatenated Daughter DNA Catenated_DNA->Decatenated_DNA Decatenates DNA Quinoline_Derivative Fluoroquinoline Derivative Quinoline_Derivative->DNA_Gyrase Inhibits Quinoline_Derivative->Topo_IV Inhibits Kinase_Inhibition_Pathway Growth_Factor Growth Factor Receptor_Kinase Receptor Tyrosine Kinase (e.g., EGFR) Growth_Factor->Receptor_Kinase Activates Signaling_Cascade Downstream Signaling Cascade (e.g., PI3K/Akt/mTOR) Receptor_Kinase->Signaling_Cascade Phosphorylates & Activates Cellular_Response Cellular Response (Proliferation, Survival) Signaling_Cascade->Cellular_Response Promotes Quinoline_Derivative Quinoline Derivative (Kinase Inhibitor) Quinoline_Derivative->Receptor_Kinase Inhibits

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 6-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 6-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction yields and troubleshooting common issues encountered during the synthesis of this important fluorinated quinoline derivative.

Troubleshooting Guides (Question & Answer Format)

This section addresses specific problems that may arise during the synthesis of this compound, primarily through the Conrad-Limpach/Gould-Jacobs pathway, which involves the condensation of 4-fluoroaniline with ethyl 4,4,4-trifluoroacetoacetate followed by thermal cyclization.

Issue 1: Low or No Yield of the Desired Product

  • Question: My reaction is resulting in a very low yield or no this compound at all. What are the likely causes and how can I improve the yield?

  • Answer: Low yields in this synthesis can stem from several factors. The primary areas to investigate are the reaction temperature and the purity of your reagents.

    • Suboptimal Reaction Temperature: The thermal cyclization step is critical and requires high temperatures, often in the range of 250-300°C.[1][2] Insufficient heating will lead to an incomplete reaction. Conversely, excessively high temperatures or prolonged heating can cause decomposition of the starting materials and the product. A careful optimization of the reaction temperature and time is crucial.[2]

    • Reagent Quality: Ensure that your 4-fluoroaniline and ethyl 4,4,4-trifluoroacetoacetate are of high purity. Impurities can interfere with the reaction, leading to side products or inhibition of the desired transformation.

    • Incomplete Intermediate Formation: The initial condensation of 4-fluoroaniline with ethyl 4,4,4-trifluoroacetoacetate to form the enamine intermediate is a crucial first step. Ensure this reaction goes to completion before proceeding to the high-temperature cyclization. This can often be facilitated by a catalytic amount of acid.

Issue 2: Formation of a Dark Tar-like Substance

  • Question: My reaction mixture turns into a dark, tarry mess, making product isolation difficult. How can I prevent this?

  • Answer: Tar formation is a common issue in high-temperature quinoline syntheses and is usually a result of decomposition.[2]

    • Optimize Temperature and Reaction Time: As with low yield, finding the sweet spot for temperature and reaction time is critical. A thorough time-temperature examination should be performed to minimize degradation.[2]

    • Use of a High-Boiling Inert Solvent: Performing the cyclization in a high-boiling solvent such as diphenyl ether or Dowtherm A can help to ensure even heating and prevent localized overheating, which can lead to charring.[3][4] These solvents have been shown to significantly improve yields in similar reactions.[5][6]

    • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes help to minimize oxidative decomposition at high temperatures.

Issue 3: Difficulty in Product Purification

  • Question: I am having trouble purifying the final product from the reaction mixture. What are the recommended purification methods?

  • Answer: The purification of this compound can be challenging due to its physical properties and the presence of impurities.

    • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent is often an effective method for purification. Experiment with different solvents to find one in which the product has high solubility at elevated temperatures and low solubility at room temperature.

    • Column Chromatography: For more challenging separations, column chromatography on silica gel is a standard technique. A solvent system of petroleum ether and ethyl acetate (e.g., 80:20) has been reported to be effective for the purification of the non-fluorinated analog, 4-hydroxy-2-(trifluoromethyl)quinoline.[1]

    • Washing: After the reaction, washing the crude product with a non-polar solvent like hexane can help to remove residual high-boiling solvents like Dowtherm A.

Frequently Asked Questions (FAQs)

  • Q1: What is the most common synthetic route for this compound?

    • A1: The most common approach is a variation of the Conrad-Limpach or Gould-Jacobs reaction.[5][7] This involves the initial reaction of 4-fluoroaniline with ethyl 4,4,4-trifluoroacetoacetate to form an enamine intermediate, followed by a high-temperature thermal cyclization to yield the quinoline ring system.

  • Q2: How do the fluorine and trifluoromethyl substituents affect the reaction?

    • A2: Both the fluorine atom and the trifluoromethyl group are electron-withdrawing.[8] The fluorine on the aniline ring can decrease the nucleophilicity of the amine, potentially slowing down the initial condensation step. The trifluoromethyl group on the acetoacetate makes the carbonyl carbon more electrophilic, which can facilitate the initial attack by the aniline. Careful optimization of the reaction conditions is necessary to balance these electronic effects.

  • Q3: What are the key safety precautions for this synthesis?

    • A3: This synthesis involves high temperatures and potentially hazardous reagents. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. High-temperature reactions should be conducted with caution, using appropriate heating mantles and monitoring the temperature closely.

Quantitative Data

The following table summarizes typical reaction conditions and reported yields for the synthesis of quinoline derivatives through similar methods. Note that specific yields for this compound may vary and require optimization.

Starting MaterialsReaction ConditionsSolventYield (%)Reference
Aniline, Ethyl 4,4,4-trifluoro-3-oxobutanoate140°C, overnight, p-toluenesulfonic acid catalystToluene51.82[1]
4-fluoroaniline, Ethyl acetoacetate80-120°C, 16.75 hPolyphosphoric acidNot specified[9]
3,4-difluorophenyl isothiocyanate, Dimethyl malonateCyclization at 145-148°C, 5 hDiphenyl ether78[3]
Aniline, Diethyl ethoxymethylenemalonate250°C, 10 min (Microwave)Acetonitrile37[2]
Aniline, Diethyl ethoxymethylenemalonate300°C, 5 min (Microwave)Acetonitrile47[2]

Experimental Protocols

Protocol 1: Synthesis of this compound (Adapted from Conrad-Limpach/Gould-Jacobs Reaction)

This is a general procedure and may require optimization for specific experimental setups.

Step 1: Formation of the Enamine Intermediate

  • In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine 4-fluoroaniline (1.0 equivalent), ethyl 4,4,4-trifluoroacetoacetate (1.1 equivalents), and a suitable solvent such as toluene.

  • Add a catalytic amount of p-toluenesulfonic acid (e.g., 0.05 equivalents).

  • Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) until the 4-fluoroaniline is consumed. Water will be collected in the Dean-Stark trap.

  • Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure to obtain the crude enamine intermediate.

Step 2: Thermal Cyclization

  • In a separate flask suitable for high-temperature reactions, heat a high-boiling solvent such as diphenyl ether or Dowtherm A to approximately 250°C under an inert atmosphere.

  • Slowly add the crude enamine intermediate from Step 1 to the hot solvent with vigorous stirring.

  • Maintain the reaction temperature for a predetermined optimal time (e.g., 30 minutes to 2 hours), monitoring the progress by TLC if possible.

  • After the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate upon cooling.

  • Dilute the mixture with a non-polar solvent like hexane to further precipitate the product and to help remove the high-boiling solvent.

  • Collect the solid product by vacuum filtration and wash it thoroughly with hexane.

  • Further purify the product by recrystallization or column chromatography as needed.

Visualizations

Synthesis_Pathway 4-Fluoroaniline 4-Fluoroaniline Enamine_Intermediate Enamine Intermediate 4-Fluoroaniline->Enamine_Intermediate Condensation (Acid Catalyst) Ethyl_4_4_4_trifluoroacetoacetate Ethyl 4,4,4-trifluoroacetoacetate Ethyl_4_4_4_trifluoroacetoacetate->Enamine_Intermediate Final_Product 6-Fluoro-4-hydroxy-2- (trifluoromethyl)quinoline Enamine_Intermediate->Final_Product Thermal Cyclization (~250°C) Troubleshooting_Workflow Start Low Yield or No Product Check_Temp Check Reaction Temperature Start->Check_Temp Temp_OK Temperature Optimal? Check_Temp->Temp_OK Adjust_Temp Optimize Temperature (250-300°C) Temp_OK->Adjust_Temp No Check_Reagents Check Reagent Purity Temp_OK->Check_Reagents Yes Adjust_Temp->Check_Reagents Reagents_OK Reagents Pure? Check_Reagents->Reagents_OK Purify_Reagents Purify/Replace Reagents Reagents_OK->Purify_Reagents No Check_Solvent Consider High-Boiling Solvent Reagents_OK->Check_Solvent Yes Purify_Reagents->Check_Solvent Solvent_OK Using High-Boiling Solvent? Check_Solvent->Solvent_OK Use_Solvent Use Diphenyl Ether or Dowtherm A Solvent_OK->Use_Solvent No Success Improved Yield Solvent_OK->Success Yes Use_Solvent->Success Logical_Relationships cluster_params Reaction Parameters cluster_outcomes Outcomes Temperature Temperature Yield Yield Temperature->Yield Increases, then decreases Byproducts Byproduct Formation Temperature->Byproducts Increases Reaction_Time Reaction Time Reaction_Time->Yield Increases, then plateaus Reaction_Time->Byproducts Increases with extended time Solvent Solvent Solvent->Yield High-boiling inert solvent improves Purity Purity Solvent->Purity Aids in purification

References

Technical Support Center: Purification of 6-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the purification of 6-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the purification of this compound.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound in a question-and-answer format.

Issue 1: Low Recovery After Column Chromatography

  • Question: I am experiencing low recovery of my compound after flash column chromatography on silica gel. What are the possible causes and how can I improve the yield?

  • Answer: Low recovery from a silica gel column can be attributed to several factors. Given the acidic nature of silica gel and the presence of a basic nitrogen atom in the quinoline ring, your compound might be irreversibly adsorbing to the stationary phase. Streaking or tailing of the compound on the column is a common indicator of this issue.

    Troubleshooting Steps:

    • Deactivate the Silica Gel: Before preparing the column, you can neutralize the acidic sites of the silica gel. This can be achieved by preparing a slurry of the silica gel in the chosen eluent and adding a small amount of a volatile base, such as triethylamine (typically 0.1-1% v/v), and then packing the column with this mixture.

    • Modify the Mobile Phase: Adding a small percentage of a polar solvent like methanol or a basic modifier like triethylamine to your mobile phase can help to reduce strong interactions between your compound and the silica gel, thereby improving elution and recovery.

    • Alternative Stationary Phases: If the issue persists, consider using a less acidic stationary phase such as neutral alumina or a C18-functionalized silica gel for reverse-phase chromatography.

    • Check Compound Stability: Verify that your compound is stable to the chosen solvent system and silica gel. You can do this on a small scale by dissolving a small amount of your compound in the eluent, adding a small amount of silica gel, and monitoring for degradation over time using TLC or LC-MS.

Issue 2: Co-elution of Impurities

  • Question: I am having difficulty separating my target compound from a closely related impurity during column chromatography. How can I improve the separation?

  • Answer: Achieving good separation between compounds with similar polarities can be challenging. Optimizing the mobile phase and other chromatographic parameters is key.

    Troubleshooting Steps:

    • Optimize the Mobile Phase: A systematic approach to solvent system selection is crucial. Experiment with different solvent mixtures of varying polarities. For normal-phase chromatography, common solvent systems include mixtures of hexanes (or heptane) with ethyl acetate, or dichloromethane with methanol. A shallow gradient elution, where the polarity of the mobile phase is increased slowly over time, can often provide better separation than an isocratic elution.

    • TLC Analysis: Before running a column, thoroughly develop a suitable solvent system using Thin Layer Chromatography (TLC). The ideal solvent system should give your target compound an Rf value between 0.2 and 0.4 and show good separation from all impurities.

    • Column Dimensions and Packing: Use a longer and narrower column for more challenging separations, as this increases the number of theoretical plates. Ensure the column is packed uniformly to avoid channeling.

    • Sample Loading: Load the crude sample onto the column in a concentrated band using a minimal amount of solvent. Dry loading, where the crude material is adsorbed onto a small amount of silica gel before being added to the column, often leads to better resolution.

Issue 3: Oiling Out During Recrystallization

  • Question: My compound is "oiling out" instead of forming crystals during recrystallization. What should I do?

  • Answer: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid phase instead of solid crystals. This is often due to a supersaturated solution cooling too quickly or the presence of impurities.

    Troubleshooting Steps:

    • Slower Cooling: Allow the hot, saturated solution to cool more slowly to room temperature before placing it in an ice bath. You can insulate the flask to slow down the cooling rate.

    • Add More Solvent: The concentration of the solute may be too high. Add a small amount of additional hot solvent to the oiled-out mixture to redissolve it, and then allow it to cool slowly again.

    • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Seed Crystals: If you have a small amount of pure crystalline material, add a tiny crystal to the cooled solution to induce crystallization.

    • Change the Solvent System: The chosen solvent may not be ideal. Experiment with different solvents or solvent mixtures. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in the synthesis of this compound?

A1: If synthesized via a Conrad-Limpach or similar cyclization reaction, common impurities may include unreacted starting materials such as the corresponding aniline and β-ketoester. Side products from incomplete cyclization or alternative cyclization pathways can also be present. Additionally, polymeric materials or tars can form under the high temperatures often required for these reactions.

Q2: Which purification technique is generally most effective for this compound?

A2: A combination of techniques is often most effective. Column chromatography is typically used for the initial purification of the crude product to remove major impurities. This is often followed by recrystallization to obtain the final product with high purity.

Q3: What are some recommended solvent systems for the recrystallization of this compound?

A3: Based on the polarity of the molecule, suitable recrystallization solvents could include ethanol, methanol, isopropanol, acetonitrile, or mixtures such as ethanol/water or ethyl acetate/hexanes. The ideal solvent or solvent pair should be determined experimentally by testing the solubility of the compound at both elevated and room temperatures.

Q4: How can I confirm the purity of my final product?

A4: The purity of the final product should be assessed using a combination of analytical techniques. High-Performance Liquid Chromatography (HPLC) is a highly sensitive method for detecting impurities. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F NMR) can confirm the structure and identify any residual solvents or impurities. The melting point of the purified solid can also be a good indicator of purity; a sharp melting range close to the literature value suggests high purity.

Experimental Protocols

Note: The following protocols are based on general procedures for the purification of structurally similar quinoline derivatives and may require optimization for this compound.

Protocol 1: Flash Column Chromatography

This protocol is adapted from the purification of a similar trifluoromethyl-substituted quinoline derivative.

ParameterValue/Description
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase Gradient of Ethyl Acetate in Hexanes (e.g., 5% to 30%)
Detection UV visualization at 254 nm

Methodology:

  • TLC Analysis: Develop an optimal mobile phase using TLC. A good starting point is a mixture of hexanes and ethyl acetate. Adjust the ratio to achieve an Rf value of approximately 0.2-0.4 for the target compound.

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 5% ethyl acetate in hexanes). Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate). For better resolution, it is recommended to pre-adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column.

  • Elution: Begin eluting the column with the initial mobile phase. If a gradient elution is used, gradually increase the proportion of the more polar solvent (ethyl acetate).

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Recrystallization
ParameterValue/Description
Solvent Ethanol, Methanol, or Acetonitrile (to be determined experimentally)
Procedure Hot filtration may be necessary if insoluble impurities are present.

Methodology:

  • Solvent Selection: In a small test tube, add a small amount of the crude material and a few drops of the chosen solvent. Heat the mixture to boiling. A good solvent will dissolve the compound completely when hot but show low solubility at room temperature.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of the chosen solvent to dissolve it completely at the boiling point.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration by passing the hot solution through a fluted filter paper in a pre-heated funnel into a clean, pre-heated flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Visualizations

General Purification Workflow

Purification_Workflow Crude_Product Crude Product (from synthesis) Column_Chromatography Column Chromatography (e.g., Silica Gel) Crude_Product->Column_Chromatography TLC_Analysis TLC Analysis of Fractions Column_Chromatography->TLC_Analysis Combine_Pure_Fractions Combine Pure Fractions TLC_Analysis->Combine_Pure_Fractions Pure Impure_Fractions Impure Fractions TLC_Analysis->Impure_Fractions Impure Solvent_Removal Solvent Removal (Rotary Evaporation) Combine_Pure_Fractions->Solvent_Removal Recrystallization Recrystallization Solvent_Removal->Recrystallization Filtration_Drying Filtration & Drying Recrystallization->Filtration_Drying Pure_Product Pure Product Filtration_Drying->Pure_Product

Caption: A general experimental workflow for the purification of this compound.

Troubleshooting Decision Tree for Column Chromatography

Troubleshooting_Decision_Tree Start Poor Separation or Low Recovery Check_TLC Is TLC separation adequate (Rf ~0.2-0.4, good spot separation)? Start->Check_TLC Optimize_MP Optimize Mobile Phase (try different solvent systems or gradients) Check_TLC->Optimize_MP No Check_Loading Was the sample loaded in a narrow band? Check_TLC->Check_Loading Yes Dry_Load Use Dry Loading Technique Check_Loading->Dry_Load No Check_Streaking Is there significant streaking or tailing? Check_Loading->Check_Streaking Yes Add_Modifier Add a modifier to the mobile phase (e.g., 0.1% Triethylamine) or deactivate silica gel Check_Streaking->Add_Modifier Yes Good_Separation Proceed with Column Check_Streaking->Good_Separation No Consider_Alt_SP Consider Alternative Stationary Phase (Alumina, C18) Add_Modifier->Consider_Alt_SP

Caption: A decision tree for troubleshooting common issues in column chromatography purification.

Overcoming challenges in the synthesis of fluorinated quinolines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of fluorinated quinolines. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable solutions to common challenges encountered during experimental work.

Troubleshooting Guides

This section addresses specific problems in a question-and-answer format to help you troubleshoot your synthesis protocols.

Q1: My reaction is resulting in a very low yield of the desired fluorinated quinoline. What are the likely causes and how can I improve it?

A1: Low yields are a frequent issue and can stem from several factors. Systematically investigating the following can help pinpoint the problem:

  • Reaction Conditions: Temperature and reaction time are critical parameters.[1] Many classical quinoline syntheses, such as the Conrad-Limpach or Skraup reactions, require high temperatures, sometimes over 250°C, which can also lead to product decomposition.[2][3] It is essential to monitor the reaction's progress with techniques like Thin-Layer Chromatography (TLC) to find the optimal duration.[1]

  • Catalyst and Reagents: The choice of catalyst is crucial and can significantly affect the required temperature and time.[1] Traditional methods often use strong acids, but modern approaches with transition-metal catalysts or ionic liquids may offer milder conditions and better yields.[1][4] Ensure all reagents, especially the fluorinating agent, are pure and dry, as contaminants can halt the reaction.

  • Solvent Choice: The solvent can dramatically influence the reaction's success. For thermal cyclizations, high-boiling inert solvents like mineral oil or diphenyl ether can improve yields compared to neat (solvent-free) conditions.[2][3] In some cases, the solvent can even participate in the reaction.[1]

  • Starting Material Stability: Fluorinated precursors can be unstable. Ensure the stability of your starting materials under the reaction conditions to prevent degradation before the desired transformation can occur.

  • Incomplete Cyclization: In multi-step syntheses like the Combes or Conrad-Limpach, the initial condensation or the final cyclization may be incomplete.[4] Using a more effective dehydrating agent or a stronger acid catalyst, like polyphosphoric acid, can drive the reaction to completion.[4][5]

Q2: I am observing the formation of multiple isomers (poor regioselectivity) in my reaction. How can I control the formation of the desired product?

A2: Poor regioselectivity is a common challenge, especially when using unsymmetrical ketones or anilines in syntheses like the Friedländer or Gould-Jacobs.[3][4] Here are several strategies to improve control:

  • Catalyst Selection: The choice of catalyst can direct the reaction towards a specific isomer. Certain amine catalysts or ionic liquids have been shown to favor the formation of one regioisomer.[4]

  • Substrate Modification: Introducing a directing group on one of the reactants can control the site of cyclization. For example, placing a phosphoryl group on the α-carbon of a ketone has been used to direct the outcome of the Friedländer synthesis.[4]

  • Reaction Conditions: Carefully optimizing the reaction temperature and solvent can influence the kinetic vs. thermodynamic product distribution, thereby affecting the regiochemical outcome.[4]

  • Steric Hindrance: The steric bulk of substituents on your starting materials can play a significant role.[4] If possible, choosing less sterically hindered substrates can favor a particular reaction pathway.

Q3: My final product is difficult to purify. What are the best strategies for isolating my target fluorinated quinoline?

A3: Purification can be challenging due to the presence of unreacted starting materials, reagents, and structurally similar byproducts.[4][6]

  • Column Chromatography: This is the most common method for purifying quinoline derivatives.[5] A systematic screening of solvent systems (e.g., varying ratios of ethyl acetate and hexanes) is recommended to achieve good separation.

  • Recrystallization: If the crude product is a solid and of sufficient purity (>90%), recrystallization can be a highly effective method. The key is to find a solvent system where the desired compound has high solubility at elevated temperatures but low solubility at room or cold temperatures, while impurities remain soluble.

  • Conversion to Salts: For basic quinoline compounds, purification can sometimes be achieved by converting them into salts, such as phosphates or picrates.[7] These crystalline salts can be purified by recrystallization and then converted back to the free base.[7]

  • Preparative HPLC: For difficult separations or for obtaining highly pure samples, preparative High-Performance Liquid Chromatography (HPLC) is a powerful option, though it is less suitable for large-scale purifications.[6]

Q4: I'm struggling with the carbon-fluorine (C-F) bond formation step. Why is this so challenging and what can I do?

A4: C-F bond formation is notoriously difficult due to the unique properties of fluorine.

  • High Kinetic Barrier: While thermodynamically favorable, forming a C-F bond has a high activation energy.[8] This often necessitates harsh reaction conditions or specialized catalysts.

  • Nucleophilic Fluoride Source: Using fluoride (F⁻) as a nucleophile is complicated by its high basicity and strong tendency to form hydrogen bonds, which reduces its nucleophilicity.[9] Using anhydrous tetraalkylammonium fluoride salts (e.g., TBAF) or crown ethers with potassium fluoride can increase the reactivity of the fluoride ion.[9]

  • Late-Stage Fluorination: Introducing fluorine at a late stage in the synthesis is particularly challenging but highly desirable in drug discovery.[10] Methods relying on transition-metal catalysis (e.g., using palladium or silver catalysts) have been developed to address this, but they can be sensitive to specific functional groups.[10] Another approach involves reagents like PhenoFluor for the deoxyfluorination of phenols, which proceeds through a concerted nucleophilic aromatic substitution mechanism.[8]

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to the fluorinated quinoline scaffold?

A1: Several classical named reactions are widely used and adapted for synthesizing the quinoline core, which can then be applied to fluorinated analogues. The most important methods are cyclization reactions.[11]

  • Skraup Synthesis: This involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent (like nitrobenzene).[12] It is highly exothermic and uses harsh conditions.[4]

  • Combes Synthesis: An aniline is reacted with a β-diketone under acidic conditions to form a 2,4-disubstituted quinoline.[4][12]

  • Conrad-Limpach Synthesis: This method involves reacting an aniline with a β-ketoester. Depending on the reaction temperature, it can yield either a 4-quinolone or a 2-quinolone.[2][3]

  • Friedländer Synthesis: This is the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene group (e.g., another ketone or ester).[2] It is one of the simplest methods but can suffer from regioselectivity issues with unsymmetrical ketones.[4]

  • Modern Methods: Newer methods often focus on milder conditions, such as metal-free cyclizations using polyfluoroalkanoic acids as both a fluorine source and a building block.[13]

Q2: How does the incorporation of fluorine affect the properties of a quinoline-based molecule?

A2: Incorporating fluorine into a quinoline scaffold can significantly alter its physicochemical and biological properties.[14]

  • Biological Activity: Fluorine substitution is a common strategy in medicinal chemistry to enhance biological activity.[11][15]

  • Metabolic Stability: The C-F bond is very strong, so replacing a C-H bond with a C-F bond at a site of metabolic action can block enzymatic degradation, increasing the molecule's half-life.[14][15]

  • Lipophilicity and Solubility: Fluorine is highly electronegative but has a small atomic radius.[14] Its introduction can increase a molecule's lipophilicity, which can affect its absorption, distribution, and ability to cross cell membranes.[14]

  • Basicity: A fluorine atom on the quinoline ring system can alter the basicity of the quinoline nitrogen through inductive effects.

Q3: What are the best analytical techniques for characterizing my fluorinated quinoline product and identifying impurities?

A3: A combination of spectroscopic and chromatographic methods is essential.

  • ¹⁹F NMR Spectroscopy: This is a highly specific and powerful tool for identifying and quantifying fluorinated compounds.[16] The chemical shifts and coupling patterns in a ¹⁹F NMR spectrum provide a unique fingerprint for a molecule, making it invaluable for confirming the presence and location of fluorine atoms and for identifying fluorinated impurities.[16][17]

  • ¹H and ¹³C NMR Spectroscopy: These standard techniques are used to elucidate the overall structure of the molecule.[5]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of the target compound.[5]

  • HPLC and LC-MS: These techniques are used to assess the purity of the sample and to identify and quantify any impurities present. Fluorescence spectroscopy can also be coupled with these methods to track fluorescent quinolones.[18]

Data and Protocols

Experimental Protocols
Protocol 1: Catalyzed Friedländer Synthesis of a Substituted Quinoline [3]
  • Combine the 2-aminoaryl ketone (1.0 mmol) and the active methylene compound (1.2 mmol) in a reaction vessel.

  • Add a catalytic amount of molecular iodine (10 mol%).

  • Heat the reaction mixture to 80-100°C, monitoring the progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of Na₂S₂O₃ to remove the iodine catalyst.

  • Wash the organic layer with brine, dry it over anhydrous Na₂SO₄, and concentrate it under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography.

Protocol 2: Conrad-Limpach Synthesis of a 4-Hydroxyquinoline [3]
  • Step A (Condensation): Mix the aniline (1.0 equiv) and the β-ketoester (1.0 equiv) at room temperature. Add a catalytic amount of a strong acid (e.g., one drop of concentrated H₂SO₄) and stir for 1-2 hours. Remove any water and solvent under reduced pressure to isolate the crude β-aminoacrylate intermediate.

  • Step B (Cyclization): Add the crude intermediate to a flask containing a high-boiling solvent (e.g., mineral oil).

  • Heat the mixture to approximately 250°C with vigorous stirring under an inert atmosphere for 30-60 minutes.

  • Cool the reaction mixture. The product will often precipitate.

  • Dilute the mixture with a hydrocarbon solvent like hexanes to fully precipitate the product.

  • Collect the solid by filtration, wash thoroughly with the hydrocarbon solvent, and dry to yield the 4-hydroxyquinoline.

Data Tables

Table 1: Optimization of Reaction Conditions for a [5+1] Cyclization (Data derived from a metal-free synthesis of 2-fluoroalkylated quinolines)[13]

EntryTemperature (°C)SolventTime (h)Yield (%)
1100Toluene2441
2120Toluene2465
3140Toluene2473
4140Xylene2475
5140None1292

Table 2: Summary of Common Troubleshooting Strategies

ProblemPotential Cause(s)Suggested Solution(s)
Low Reaction Yield Incomplete reaction; Product decomposition; Impure reagents; Suboptimal catalyst or solvent.[3][4]Optimize temperature and time using TLC monitoring.[1] Use a high-boiling solvent for thermal cyclizations.[3] Screen different catalysts.[4] Ensure reagents are pure and dry.
Poor Regioselectivity Use of unsymmetrical starting materials; Steric or electronic effects.[3][4]Employ a directing group on the substrate.[4] Screen different catalysts and solvents to influence the kinetic/thermodynamic outcome.[4]
Difficult Purification Presence of starting materials or byproducts with similar polarity to the product.[4]Optimize reaction to reduce byproducts. Use alternative purification like recrystallization from a different solvent or conversion to a salt.[6][7]
C-F Bond Formation Fails Low reactivity of fluoride source; High activation energy barrier.[8][9]Use anhydrous fluoride sources (e.g., spray-dried KF, TBAF).[9] Use a phase-transfer catalyst or crown ether.[9] Explore modern transition-metal catalyzed methods.[10]

Visualized Workflows

Troubleshooting_Workflow start Problem Encountered in Synthesis low_yield Low Yield start->low_yield poor_selectivity Poor Regioselectivity start->poor_selectivity impure_product Impure Product start->impure_product check_conditions Verify Reaction Conditions (Temp, Time, Atmosphere) low_yield->check_conditions check_reagents Check Reagent Purity (Starting Materials, Solvent, Catalyst) low_yield->check_reagents modify_catalyst Screen Catalysts & Solvents poor_selectivity->modify_catalyst modify_substrate Modify Substrate (e.g., add directing group) poor_selectivity->modify_substrate optimize_purification Optimize Purification Protocol (Chromatography, Recrystallization) impure_product->optimize_purification monitor_reaction Monitor Reaction Progress (TLC/LCMS) check_conditions->monitor_reaction check_reagents->monitor_reaction monitor_reaction->optimize_purification Purification_Strategy start Crude Product Obtained is_solid Is the product a solid? start->is_solid purity_check Is purity >90%? is_solid->purity_check Yes polarity_diff Significant polarity difference from impurities? is_solid->polarity_diff No recrystallize Attempt Recrystallization purity_check->recrystallize Yes column Use Flash Column Chromatography purity_check->column No polarity_diff->column Yes prep_hplc Consider Preparative HPLC polarity_diff->prep_hplc No recrystallize->column If fails column->prep_hplc If fails salt_formation Consider Salt Formation & Recrystallization column->salt_formation Alternative CF_Bond_Challenges center Challenges in C-F Bond Formation barrier High Kinetic Barrier center->barrier nucleophilicity Poor Fluoride (F⁻) Nucleophilicity center->nucleophilicity late_stage Late-Stage Fluorination Difficulty center->late_stage harsh_cond Requires Harsh Conditions or Active Catalysts barrier->harsh_cond h_bonding Strong Hydrogen Bonding (reduces reactivity) nucleophilicity->h_bonding basicity High Basicity (causes side reactions) nucleophilicity->basicity functional_groups Functional Group Incompatibility late_stage->functional_groups

References

Troubleshooting 1H NMR peak assignments for 6-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with 6-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline and encountering challenges with 1H NMR peak assignments.

Troubleshooting Guide & FAQs

Q1: My 1H NMR spectrum shows fewer aromatic proton signals than expected. What could be the reason?

A1: This could be due to several factors:

  • Overlapping Signals: The signals for the aromatic protons on the quinoline ring may be overlapping, especially if the resolution of the NMR instrument is not optimal.

  • Broad Peaks: Peak broadening can lead to the merging of adjacent signals. This can be caused by the presence of paramagnetic impurities, sample aggregation at high concentrations, or chemical exchange phenomena.

  • Incorrect Integration: Ensure that the integration of your spectrum is accurate. A small or broad peak might be overlooked if not integrated correctly.

Q2: I am seeing very broad peaks in my spectrum. How can I resolve this?

A2: Broad peaks in an NMR spectrum can be caused by a few issues:

  • Sample Concentration: High sample concentrations can lead to aggregation and peak broadening. Try running the experiment with a more dilute sample.

  • Paramagnetic Impurities: The presence of even trace amounts of paramagnetic metals can cause significant line broadening. If suspected, you can try treating your sample with a chelating agent.

  • Keto-Enol Tautomerism: 4-Hydroxyquinolines can exist in equilibrium between the keto and enol tautomers. If the rate of exchange between these forms is on the NMR timescale, it can lead to broad peaks. Running the experiment at a different temperature (either higher or lower) can sometimes help to either sharpen the signals of the individual tautomers (at low temperature) or a single averaged signal (at high temperature).

Q3: I'm not sure which peak corresponds to the hydroxyl (-OH) proton. How can I definitively assign it?

A3: The hydroxyl proton is an exchangeable proton, and its chemical shift can be highly variable depending on the solvent, concentration, and temperature. To confirm its assignment:

  • D₂O Exchange: Add a drop of deuterium oxide (D₂O) to your NMR tube, shake it well, and re-acquire the spectrum. The peak corresponding to the -OH proton will either disappear or significantly decrease in intensity due to proton-deuterium exchange.

Q4: The aromatic region of my spectrum is very complex due to fluorine coupling. How can I simplify the interpretation?

A4: The presence of both a fluorine at the 6-position and a trifluoromethyl group at the 2-position will result in complex splitting patterns (H-F coupling).

  • Understanding Coupling Constants: Protons closer to the fluorine substituents will exhibit larger coupling constants. For instance, the proton at the 5-position (H-5) is expected to show a larger coupling to the fluorine at C-6 than the proton at H-7. The trifluoromethyl group will primarily couple with the proton at the 3-position (H-3).

  • 2D NMR Experiments: If available, running a 2D NMR experiment like COSY (Correlation Spectroscopy) can help to identify which protons are coupled to each other. An HSQC (Heteronuclear Single Quantum Coherence) experiment can help correlate protons to their attached carbons.

Q5: Why does the chemical shift of my hydroxyl proton vary between experiments?

A5: The chemical shift of exchangeable protons like -OH is highly sensitive to the experimental conditions.

  • Solvent Effects: The choice of NMR solvent has a significant impact. In hydrogen-bond accepting solvents like DMSO-d₆, the hydroxyl peak will be sharper and appear at a higher chemical shift compared to less interacting solvents like CDCl₃.

  • Concentration and Temperature: Changes in sample concentration and temperature can affect hydrogen bonding, leading to shifts in the -OH peak position.

Expected 1H NMR Data

Proton AssignmentExpected Chemical Shift (δ, ppm)Expected MultiplicityExpected Coupling Constants (J, Hz)
H-3~6.5 - 7.0q⁴J(H-F) ≈ 1-2 Hz
H-5~8.0 - 8.3dd³J(H-H) ≈ 9 Hz, ⁴J(H-F) ≈ 5 Hz
H-7~7.6 - 7.8dd³J(H-H) ≈ 9 Hz, ³J(H-F) ≈ 9-10 Hz
H-8~7.4 - 7.6d³J(H-H) ≈ 9 Hz
-OH~11.0 - 12.5br sN/A

Note: These are estimated values and actual experimental data may vary. The multiplicity "q" for H-3 is due to coupling with the CF₃ group. "dd" stands for doublet of doublets, and "br s" for broad singlet.

Experimental Protocol: 1H NMR Spectroscopy

A standard protocol for acquiring a 1H NMR spectrum of this compound is as follows:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry vial.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Tune and match the probe for the ¹H frequency.

  • Acquisition Parameters (for a 400 MHz spectrometer):

    • Pulse Program: Standard single-pulse experiment.

    • Spectral Width: 12-15 ppm (centered around 6-7 ppm).

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 16-64, depending on the sample concentration.

  • Processing:

    • Apply Fourier transformation to the acquired FID.

    • Phase the spectrum carefully.

    • Perform baseline correction.

    • Reference the spectrum. For DMSO-d₆, the residual solvent peak is at ~2.50 ppm. For CDCl₃, the residual peak is at ~7.26 ppm.

    • Integrate all signals.

Visualization

The following diagram illustrates a typical workflow for troubleshooting 1H NMR peak assignment issues for the target compound.

troubleshooting_workflow Troubleshooting Workflow for 1H NMR Peak Assignment cluster_broadening Peak Broadening Issues cluster_assignment Peak Assignment Issues start Start: Acquire 1H NMR Spectrum check_peaks Problem: Unexpected number of/or broad peaks? start->check_peaks conc High Concentration? check_peaks->conc Yes oh_proton Uncertain -OH Peak? check_peaks->oh_proton No dilute Action: Dilute Sample conc->dilute Yes paramagnetic Paramagnetic Impurities? conc->paramagnetic No end_point End: Successful Peak Assignment dilute->end_point chelate Action: Add Chelating Agent paramagnetic->chelate Yes tautomerism Keto-Enol Tautomerism? paramagnetic->tautomerism No chelate->end_point temp_study Action: Variable Temperature NMR tautomerism->temp_study Yes tautomerism->oh_proton No temp_study->end_point d2o_exchange Action: D2O Exchange Experiment oh_proton->d2o_exchange Yes complex_aromatic Complex Aromatic Region (H-F Coupling)? oh_proton->complex_aromatic No d2o_exchange->end_point two_d_nmr Action: Run 2D NMR (COSY, HSQC) complex_aromatic->two_d_nmr Yes complex_aromatic->end_point No two_d_nmr->end_point

Caption: A flowchart for troubleshooting 1H NMR peak assignments.

Technical Support Center: Improving the Stability of 6-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of 6-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline in solution during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of this compound in solution is primarily influenced by pH, exposure to light, temperature, and the presence of oxidizing agents. As a quinoline derivative, it is susceptible to pH-dependent hydrolysis and photodecomposition. The trifluoromethyl group can also influence its electronic properties and susceptibility to certain degradation pathways.

Q2: What is the optimal pH range for maintaining the stability of this compound in aqueous solutions?

A2: Quinoline derivatives are often most stable in neutral or slightly acidic conditions.[1][2] Extreme pH levels, both acidic and basic, can catalyze hydrolysis.[3] For this compound, it is recommended to maintain the pH between 5 and 7 to minimize degradation.[4]

Q3: How should I store solutions of this compound?

A3: To ensure maximum stability, solutions should be stored at low temperatures (2-8°C), protected from light by using amber vials or wrapping the container in aluminum foil, and tightly sealed to prevent solvent evaporation and exposure to air. For long-term storage, freezing the solution at -20°C or below is advisable.

Q4: I've observed a change in the color of my solution. What could be the cause?

A4: A change in solution color often indicates degradation of the compound. This can be due to photodecomposition, oxidation, or other chemical transformations that may lead to the formation of colored byproducts. It is recommended to prepare fresh solutions if any discoloration is observed.

Troubleshooting Guide

Issue 1: Rapid Degradation of the Compound in Solution

Possible Causes:

  • Inappropriate pH: The pH of the solution may be too acidic or too basic, leading to accelerated hydrolysis.[3]

  • Photodegradation: Exposure to ambient or UV light can cause rapid decomposition of the compound.

  • Elevated Temperature: Storing the solution at room temperature or higher can increase the rate of degradation.[5]

  • Reactive Solvent: The solvent being used may be reacting with the compound.

Solutions:

  • pH Adjustment: Ensure the pH of your solution is within the optimal range of 5-7 using a suitable buffer system.

  • Light Protection: Always store and handle the solution in light-protected containers (e.g., amber vials).

  • Temperature Control: Store solutions at recommended low temperatures (2-8°C for short-term, ≤ -20°C for long-term).

  • Solvent Selection: Use high-purity, inert solvents. If unsure, perform a preliminary stability test with your chosen solvent.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is designed to identify potential degradation pathways and establish a stability-indicating analytical method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Store at room temperature, protected from light, for 24 hours.

  • Thermal Degradation: Place 1 mL of the stock solution in a clear vial and heat at 80°C for 48 hours.

  • Photodegradation: Expose 1 mL of the stock solution in a clear vial to a photostability chamber (ICH Q1B option 2) for a specified duration.

3. Sample Analysis:

  • After the specified time, neutralize the acidic and basic samples.

  • Dilute all samples to a suitable concentration with the mobile phase.

  • Analyze the samples using a stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC Method

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase:

  • A: 0.1% Formic acid in Water

  • B: 0.1% Formic acid in Acetonitrile

Gradient Elution:

Time (min) % A % B
0 90 10
20 10 90
25 10 90
26 90 10

| 30 | 90 | 10 |

Method Parameters:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • UV Detection: 254 nm

Data Presentation

Table 1: Illustrative Stability Data for a Structurally Similar 4-Hydroxyquinoline Derivative under Forced Degradation Conditions

Stress ConditionDurationTemperature% DegradationNumber of Degradants
0.1 N HCl24 hours60°C15.2%2
0.1 N NaOH24 hours60°C25.8%3
3% H₂O₂24 hoursRoom Temp8.5%1
Heat48 hours80°C12.1%2
Photolysis8 hours25°C35.4%4

Disclaimer: The data presented is for a structurally related 4-hydroxyquinoline compound and is for illustrative purposes only. Actual results for this compound may vary.

Visualizations

TroubleshootingWorkflow start Start: Stability Issue Observed (e.g., degradation, color change) check_solution_prep Review Solution Preparation - Solvent purity? - Correct pH? start->check_solution_prep check_storage Examine Storage Conditions - Light exposure? - Temperature fluctuations? start->check_storage analyze_sample Analyze Sample by HPLC - Confirm degradation - Identify impurities check_solution_prep->analyze_sample check_storage->analyze_sample fresh_solution Prepare Fresh Solution - Use high-purity solvent - Adjust pH to 5-7 analyze_sample->fresh_solution Degradation confirmed forced_degradation Perform Forced Degradation Study - Identify degradation pathways analyze_sample->forced_degradation Unknown impurities present end_stable End: Solution is Stable analyze_sample->end_stable No degradation optimize_storage Optimize Storage - Use amber vials - Store at 2-8°C or -20°C fresh_solution->optimize_storage optimize_storage->end_stable end_unstable End: Further investigation needed (e.g., structural elucidation of degradants) forced_degradation->end_unstable

Caption: Troubleshooting workflow for stability issues.

DegradationPathways parent This compound hydrolysis Hydrolysis Products (e.g., ring opening) parent->hydrolysis Acid/Base oxidation Oxidized Products (e.g., N-oxides) parent->oxidation Oxidizing agents photodegradation Photodegradation Products (e.g., dehalogenation, dimerization) parent->photodegradation Light (UV/Vis)

Caption: Potential degradation pathways.

References

Technical Support Center: Synthesis of 6-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-fluoro-4-hydroxy-2-(trifluoromethyl)quinoline derivatives.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis, providing potential causes and solutions in a question-and-answer format.

Issue 1: Low Yield of the Desired this compound Product

Q1: My reaction is resulting in a low yield of the target 4-hydroxyquinoline. What are the common causes and how can I improve it?

A1: Low yields in the synthesis of this compound, typically via a Conrad-Limpach or similar reaction, can stem from several factors. Key areas to investigate include:

  • Incomplete Cyclization: The thermal cyclization of the enamine intermediate requires high temperatures, often around 250 °C.[1] Insufficient temperature or reaction time can lead to incomplete conversion.

  • Suboptimal Solvent: The choice of solvent for the high-temperature cyclization is critical. High-boiling, inert solvents like mineral oil or Dowtherm A have been shown to significantly improve yields compared to solvent-free conditions.[1][2]

  • Formation of Side Products: The primary competing reaction is the formation of the isomeric 6-fluoro-2-hydroxy-4-(trifluoromethyl)quinoline.[1] Other side reactions may also contribute to lowering the yield of the desired product.

  • Purity of Starting Materials: Ensure that the 4-fluoroaniline and ethyl 4,4,4-trifluoroacetoacetate are of high purity, as impurities can interfere with the reaction.

Troubleshooting Steps:

  • Optimize Cyclization Conditions: Gradually increase the cyclization temperature and monitor the reaction progress by TLC or LC-MS to find the optimal balance between reaction rate and potential decomposition.

  • Solvent Screening: If not already using one, introduce a high-boiling inert solvent. A survey of solvents for the Conrad-Limpach synthesis showed that yields generally increase with the solvent's boiling point, with optimal results often seen above 250 °C.[2]

  • Catalyst Choice: While the thermal cyclization is often performed without a catalyst, acid catalysts like polyphosphoric acid (PPA) can be used, sometimes at lower temperatures.[3] However, this may also influence the side product profile.

Issue 2: Formation of the 6-Fluoro-2-hydroxy-4-(trifluoromethyl)quinoline Isomer

Q2: I am observing a significant amount of an isomeric byproduct. How can I minimize the formation of the 2-hydroxyquinoline isomer?

A2: The formation of the 2-hydroxy (or 2-quinolone) isomer is a well-known side reaction in the Conrad-Limpach synthesis and is favored under thermodynamic control.[4]

  • Reaction Temperature: The initial condensation of 4-fluoroaniline with ethyl 4,4,4-trifluoroacetoacetate is crucial. Lower temperatures (e.g., room temperature) favor the kinetic product, the enamine intermediate which leads to the desired 4-hydroxyquinoline.[1] Higher temperatures (e.g., >140 °C) can favor the formation of the anilide intermediate, which cyclizes to the 2-hydroxyquinoline.[1]

  • Reaction Control: The key is to separate the initial condensation from the high-temperature cyclization.

Troubleshooting Steps:

  • Two-Step Procedure: Perform the initial reaction of 4-fluoroaniline and ethyl 4,4,4-trifluoroacetoacetate at a lower temperature to form the enamine intermediate. Isolate this intermediate before proceeding to the high-temperature cyclization.

  • Temperature Control: Carefully control the temperature during the initial condensation to avoid favoring the thermodynamic anilide product.

  • Purification: If the isomeric mixture is formed, separation can be challenging due to their similar polarities. Careful column chromatography with an optimized solvent system or recrystallization may be necessary.

Issue 3: Potential Hydrolysis of the Trifluoromethyl Group

Q3: I am concerned about the stability of the trifluoromethyl group under the reaction conditions. Can it be hydrolyzed?

A3: The trifluoromethyl group is generally stable, but it can undergo hydrolysis to a carboxylic acid group under strong acidic conditions, particularly at elevated temperatures.

Troubleshooting Steps:

  • Avoid Strong, Hot Acids: If using an acid catalyst for cyclization, such as PPA, be mindful of the temperature and reaction time to minimize potential hydrolysis.[3]

  • pH Control during Workup: During the workup procedure, avoid prolonged exposure to strongly acidic or basic conditions, especially at elevated temperatures.

  • Analytical Monitoring: Use techniques like LC-MS to monitor for the presence of the hydrolyzed byproduct (6-fluoro-4-hydroxyquinoline-2-carboxylic acid).

Frequently Asked Questions (FAQs)

Q1: What is the principal mechanism for the synthesis of this compound?

A1: The most common method is the Conrad-Limpach synthesis.[1] This involves the initial reaction of 4-fluoroaniline with ethyl 4,4,4-trifluoroacetoacetate to form an enamine intermediate. This intermediate is then heated to a high temperature (typically ~250 °C) to induce an intramolecular cyclization, followed by the elimination of ethanol to yield the final 4-hydroxyquinoline product.[1]

Q2: How can I confirm the structure of my product and differentiate it from the 2-hydroxy isomer?

A2: A combination of spectroscopic methods is recommended:

  • NMR Spectroscopy: 1H, 13C, and 19F NMR are crucial. The chemical shifts and coupling patterns will be distinct for the two isomers.

  • Mass Spectrometry: To confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify key functional groups.

Q3: What are the key safety precautions to take during this synthesis?

A3:

  • High Temperatures: The cyclization step involves very high temperatures, requiring appropriate heating equipment and precautions to prevent burns.

  • Reagent Toxicity: Handle all chemicals, especially 4-fluoroaniline and ethyl 4,4,4-trifluoroacetoacetate, in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses).

  • Pressure Build-up: When heating in a sealed vessel, be aware of potential pressure build-up.

Quantitative Data

ParameterConditionExpected Outcome on 4-Hydroxyquinoline YieldReference
Cyclization Temperature < 200 °CLow yield due to incomplete reaction[1]
~ 250 °COptimal for many systems[1]
> 280 °CPotential for decomposition and reduced yield[2]
Cyclization Solvent NoneModerate yields[1]
Mineral Oil / Dowtherm AHigh yields (can be >90%)[1][2]
Initial Condensation Temp. Room TemperatureFavors kinetic enamine (leads to 4-OH)[1]
> 140 °CFavors thermodynamic anilide (leads to 2-OH)[1]

Experimental Protocols

The following are general protocols for the synthesis of 4-hydroxyquinoline derivatives via the Conrad-Limpach synthesis. These should be adapted and optimized for the specific synthesis of this compound.

Protocol 1: Two-Step Conrad-Limpach Synthesis

Step A: Synthesis of Ethyl 3-(4-fluoroanilino)-4,4,4-trifluorocrotonate (Enamine Intermediate)

  • In a round-bottom flask equipped with a magnetic stirrer, combine 4-fluoroaniline (1.0 eq) and ethyl 4,4,4-trifluoroacetoacetate (1.05 eq).

  • Stir the mixture at room temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting materials. A catalytic amount of acetic acid can be added to facilitate the reaction.

  • The crude enamine intermediate can be used directly in the next step or purified by vacuum distillation or column chromatography.

Step B: Thermal Cyclization to this compound

  • In a high-temperature reaction vessel, dissolve the crude enamine intermediate from Step A in a high-boiling solvent (e.g., mineral oil or Dowtherm A).

  • Heat the mixture to approximately 250 °C with vigorous stirring.

  • Maintain this temperature for 30-90 minutes, monitoring the reaction by TLC or LC-MS.

  • After cooling, the reaction mixture is typically diluted with a hydrocarbon solvent (e.g., hexane) to precipitate the product.

  • The solid product is collected by filtration, washed with the hydrocarbon solvent, and can be further purified by recrystallization.

Protocol 2: One-Pot Synthesis using Polyphosphoric Acid (PPA)

  • In a round-bottom flask, heat polyphosphoric acid (PPA) to 80 °C.

  • To the hot PPA, add 4-fluoroaniline (1.0 eq) and stir until a homogenous solution is formed.

  • Add ethyl 4,4,4-trifluoroacetoacetate (1.2 eq) dropwise to the mixture.

  • Increase the temperature to 120-140 °C and stir for several hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture and carefully pour it onto crushed ice.

  • Neutralize the acidic solution with a base (e.g., concentrated ammonium hydroxide or sodium hydroxide solution) to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry. The crude product can be purified by recrystallization or column chromatography.

Visualizations

Synthesis_Pathway reagents 4-Fluoroaniline + Ethyl 4,4,4-trifluoroacetoacetate enamine Enamine Intermediate reagents->enamine Low Temp. (Kinetic Control) anilide Anilide Intermediate reagents->anilide High Temp. (Thermodynamic Control) product_4OH 6-Fluoro-4-hydroxy-2- (trifluoromethyl)quinoline (Desired Product) enamine->product_4OH ~250°C Cyclization product_2OH 6-Fluoro-2-hydroxy-4- (trifluoromethyl)quinoline (Side Product) anilide->product_2OH Cyclization

Caption: Main synthetic pathway and competing side reaction.

Troubleshooting_Workflow start Low Yield or Impure Product check_isomer Check for 2-OH Isomer (TLC, NMR) start->check_isomer incomplete_rxn Incomplete Reaction? check_isomer->incomplete_rxn No two_step Use Two-Step Protocol (Low Temp. Condensation) check_isomer->two_step Yes optimize_cond Optimize Cyclization (Temp, Solvent) purify Purification (Recrystallization, Chromatography) optimize_cond->purify hydrolysis Check for CF3 Hydrolysis (LC-MS) incomplete_rxn->hydrolysis No increase_time_temp Increase Reaction Time / Temperature incomplete_rxn->increase_time_temp Yes hydrolysis->optimize_cond No adjust_workup Modify Workup pH and Temperature hydrolysis->adjust_workup Yes two_step->purify adjust_workup->purify increase_time_temp->purify

Caption: Troubleshooting workflow for synthesis issues.

References

Technical Support Center: Analysis of 6-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the optimization of High-Performance Liquid Chromatography (HPLC) methods for the analysis of 6-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline.

Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties of this compound to consider for HPLC method development?

A1: this compound is a fluorinated quinoline derivative.[1] Key properties influencing its HPLC analysis include its potential for tautomerism (existing as a hydroxyquinoline or a quinolone), which can affect peak shape and retention.[1] Its fluorine and trifluoromethyl groups increase its hydrophobicity, suggesting that reversed-phase HPLC is a suitable analytical technique.[2][3]

Q2: Which type of HPLC column is most appropriate for the analysis of this compound?

A2: A C18 reversed-phase column is a common and effective choice for the separation of quinoline derivatives.[4][5] However, due to the fluorinated nature of the analyte, specialized columns, such as those designed for PFAS analysis or other fluorinated phases, might offer improved selectivity and peak shape.[3][6]

Q3: What are typical mobile phase compositions for analyzing quinoline derivatives?

A3: A common mobile phase for reversed-phase HPLC of quinoline derivatives consists of a mixture of an aqueous buffer and an organic modifier.[4] A typical starting point would be a mobile phase of 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile (Mobile Phase B).[4] Methanol can also be used as the organic modifier.[4]

Q4: Why am I observing poor peak shapes, such as tailing or fronting?

A4: Poor peak shape can arise from several factors. Peak tailing may be due to secondary interactions between the analyte and the silica backbone of the column.[2] Using a mobile phase with a different pH or higher ionic strength can help mitigate this. Peak fronting can be a result of column overload; in this case, diluting the sample is recommended.[2] An incompatible injection solvent can also lead to peak distortion.[2]

Q5: What should I do if my retention times are inconsistent?

A5: Fluctuating retention times are often a sign of an unequilibrated system.[2][7] It is crucial to ensure the column is thoroughly flushed with the mobile phase before initiating the analytical sequence.[2] Changes in mobile phase composition, column temperature, or column degradation can also lead to shifts in retention time.[7]

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC analysis of this compound.

Issue 1: No Peaks or Very Small Peaks

  • Possible Causes:

    • Incorrect injection volume or concentration.

    • Detector issue (e.g., lamp off, incorrect wavelength).

    • Flow path blockage.

    • Sample degradation.

  • Solutions:

    • Verify the injection volume and sample concentration.

    • Ensure the detector is on and set to an appropriate wavelength for the analyte (e.g., determined by a UV-Vis scan).[5]

    • Check the system for leaks or blockages.

    • Prepare a fresh sample.

Issue 2: High Backpressure

  • Possible Causes:

    • Blockage in the guard column, in-line filter, or column frits.[8]

    • Particulate matter from the sample.[8]

    • Precipitation of the mobile phase buffer.[8]

  • Solutions:

    • Replace the guard column and in-line filters.

    • If necessary, backflush the column (refer to the column manufacturer's instructions).

    • Filter all samples through a 0.45 µm syringe filter before injection.[4]

    • Ensure the mobile phase components are fully miscible and filtered.

Issue 3: Baseline Noise or Drift

  • Possible Causes:

    • Air bubbles in the mobile phase or pump.[9]

    • Contaminated mobile phase.[9]

    • Detector instability.[9]

    • Leaks in the system.[9]

  • Solutions:

    • Degas the mobile phase thoroughly.[4]

    • Prepare fresh, high-purity mobile phase.

    • Allow the detector lamp to warm up sufficiently.

    • Inspect the system for any leaks.

Issue 4: Split Peaks

  • Possible Causes:

    • Non-uniform column packing.[7]

    • Mismatch between the sample solvent and the mobile phase.[7]

    • Partially blocked column frit.

  • Solutions:

    • Dissolve the sample in a solvent that is as close in composition to the mobile phase as possible.[2]

    • Replace the column if the packing has deteriorated.

    • Consider replacing the column inlet frit.

Experimental Protocols

Recommended Starting HPLC Method

This protocol provides a starting point for the analysis of this compound. Optimization may be required based on your specific instrumentation and sample matrix.

  • Instrumentation:

    • HPLC system with a UV detector and a C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[5][10]

  • Mobile Phase:

    • Mobile Phase A: 0.1% Formic Acid in Water.[4]

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[4]

    • Degas both mobile phases prior to use.[4]

  • Gradient Program:

    • A typical gradient might be: 0-20 min, 20-80% B.[4]

  • Flow Rate: 1.0 mL/min.[5]

  • Detection: UV at a wavelength with strong absorbance (e.g., 254 nm or a wavelength determined by a UV-Vis scan).[5]

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

Sample Preparation

  • Accurately weigh and dissolve the this compound standard in a suitable solvent (e.g., methanol or the initial mobile phase) to prepare a stock solution.

  • Perform serial dilutions to prepare working standards.

  • For formulated products, accurately weigh a portion of the powder, dissolve it in a suitable solvent, sonicate to ensure complete dissolution, and dilute to the desired concentration.[4]

  • Filter all solutions through a 0.45 µm syringe filter into an HPLC vial before analysis.[4]

Data Presentation

Table 1: HPLC Method Performance Characteristics for Quinoline Derivative Analysis

ParameterTypical Performance ValueDescription
Linearity (r²)> 0.999Demonstrates a direct proportionality between analyte concentration and instrument response.[4]
Accuracy (% Recovery)98% - 102%The closeness of the measured value to the true value.[4]
Precision (RSD%)< 2%The degree of agreement among individual test results when the procedure is applied repeatedly.[4]
Limit of Detection (LOD)0.1 - 1.0 µg/mLThe lowest amount of analyte that can be detected but not necessarily quantified.[4]
Limit of Quantification (LOQ)0.2 - 5.0 µg/mLThe lowest concentration that can be reliably quantified.[4]

Table 2: Example Data from Method Optimization

Mobile Phase B (%)Retention Time (min)Peak AreaTailing FactorResolution (Rs)
4012.58500001.81.2
509.28650001.51.8
606.88550001.22.1
704.58400001.11.9

Visualizations

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_data Data Analysis Sample Sample Weighing & Dissolution Filter_Sample Sample Filtration (0.45 µm) Sample->Filter_Sample Injector Autosampler/ Injector Filter_Sample->Injector Mobile_Phase Mobile Phase Preparation & Degassing Pump Pump Mobile_Phase->Pump Pump->Injector Column HPLC Column Injector->Column Detector UV Detector Column->Detector Chromatogram Chromatogram Generation Detector->Chromatogram Integration Peak Integration & Quantification Chromatogram->Integration Report Report Generation Integration->Report

Caption: A typical experimental workflow for HPLC analysis.

Troubleshooting_Flow Start Problem Observed Check_Pressure Check System Pressure Start->Check_Pressure High_Pressure High Pressure? Check_Pressure->High_Pressure Pressure Issue Check_Baseline Inspect Baseline Check_Pressure->Check_Baseline No Pressure Issue Low_Pressure Low Pressure? High_Pressure->Low_Pressure No Sol_High_P Check for Blockages (frits, guard column) High_Pressure->Sol_High_P Yes Low_Pressure->Check_Baseline No Sol_Low_P Check for Leaks Low_Pressure->Sol_Low_P Yes Noisy_Baseline Noisy/Drifting? Check_Baseline->Noisy_Baseline Check_Peaks Examine Peaks Noisy_Baseline->Check_Peaks No Sol_Noise Degas Mobile Phase Check Detector Noisy_Baseline->Sol_Noise Yes Sol_Peaks Adjust Mobile Phase Check Sample Prep Check_Peaks->Sol_Peaks End Problem Resolved Sol_High_P->End Sol_Low_P->End Sol_Noise->End Sol_Peaks->End

Caption: A logical troubleshooting workflow for common HPLC issues.

References

Technical Support Center: Scaling Up Production of 6-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 6-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline.

Troubleshooting Guides

Scaling up the synthesis of this compound can present several challenges. This guide addresses common issues in a question-and-answer format to assist in optimizing the production process. The primary synthetic route is the Conrad-Limpach reaction of 4-fluoroaniline with ethyl 4,4,4-trifluoroacetoacetate, followed by a thermal cyclization.

Issue 1: Low Yield of the Intermediate, Ethyl 3-(4-fluoroanilino)-4,4,4-trifluorocrotonate

Question: We are experiencing a low yield during the initial condensation of 4-fluoroaniline and ethyl 4,4,4-trifluoroacetoacetate. What are the potential causes and solutions?

Answer: Low yields in this step are often due to incomplete reaction, side reactions, or suboptimal conditions.

Potential CauseTroubleshooting StepsExpected Outcome
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting materials are still present, consider increasing the reaction time or temperature incrementally. Ensure efficient removal of water, for example by using a Dean-Stark apparatus if the reaction is run in a suitable solvent like toluene.Complete consumption of starting materials and increased yield of the desired crotonate intermediate.
Side Reactions The amino group of 4-fluoroaniline can react with the ester group of ethyl 4,4,4-trifluoroacetoacetate, especially at higher temperatures. It is crucial to maintain the recommended reaction temperature to favor the formation of the enamine.Minimized formation of amide byproducts and a cleaner reaction profile.
Catalyst Issues If an acid catalyst (e.g., p-toluenesulfonic acid) is used, ensure it is fresh and used in the correct stoichiometric amount. Catalyst deactivation can stall the reaction.Improved reaction rate and conversion.

Issue 2: Poor Yield and/or Tar Formation During Thermal Cyclization

Question: The thermal cyclization of the crotonate intermediate to form the quinoline ring is resulting in a low yield and significant tar formation. How can we improve this step?

Answer: High-temperature cyclizations are prone to decomposition and side reactions. Careful control of conditions and the use of appropriate solvents are critical.

Potential CauseTroubleshooting StepsExpected Outcome
Decomposition at High Temperatures The reaction requires high temperatures, but prolonged exposure can lead to degradation. Optimize the reaction time and temperature. Microwave-assisted synthesis can sometimes provide the necessary energy for cyclization over a much shorter period, reducing decomposition.[1]Increased yield of the desired product with less tar formation.
Inappropriate Solvent The choice of solvent is critical for high-temperature reactions. High-boiling, inert solvents like Dowtherm A or diphenyl ether are commonly used to maintain a consistent high temperature and to keep the reactants in solution.[2]A more controlled reaction with improved heat transfer, leading to a cleaner product and higher yield.
Oxidation At high temperatures, the reaction mixture can be susceptible to oxidation. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can mitigate this.Reduced formation of colored impurities and byproducts.

Issue 3: Difficulty in Purification of the Final Product

Question: We are facing challenges in purifying the final this compound, with issues like streaking on TLC and poor separation in column chromatography. What purification strategies are recommended?

Answer: The basic nitrogen in the quinoline ring can interact with the acidic silica gel, leading to purification difficulties.

Potential CauseTroubleshooting StepsExpected Outcome
Interaction with Silica Gel Deactivate the silica gel by adding a small amount of a basic modifier like triethylamine (0.5-2%) to the eluent.[3] This will neutralize the acidic silanol groups.Improved peak shape (less tailing) and better separation during column chromatography.[3]
Alternative Stationary Phase If issues persist with silica gel, consider using a different stationary phase such as neutral or basic alumina. For some compounds, reversed-phase (C18) chromatography may also be effective.[3]Cleaner separation and higher purity of the final product.
Recrystallization If the product is a solid, recrystallization from a suitable solvent system can be a highly effective method for purification, especially for removing minor impurities.High purity crystalline product.

Experimental Protocols

Synthesis of this compound

This synthesis is typically performed in two main steps: the formation of the enamine intermediate followed by thermal cyclization.

Step 1: Synthesis of Ethyl 3-(4-fluoroanilino)-4,4,4-trifluorocrotonate

A plausible method adapted from the synthesis of a similar compound involves the following:[4]

  • To a solution of 4-fluoroaniline (1.0 eq) in a suitable solvent such as toluene, add ethyl 4,4,4-trifluoroacetoacetate (1.0-1.2 eq).

  • A catalytic amount of an acid catalyst like p-toluenesulfonic acid can be added.

  • The mixture is heated to reflux, and water is removed azeotropically using a Dean-Stark apparatus.

  • The reaction is monitored by TLC until the 4-fluoroaniline is consumed.

  • After completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure to yield the crude intermediate.

Step 2: Thermal Cyclization to this compound

  • The crude ethyl 3-(4-fluoroanilino)-4,4,4-trifluorocrotonate is added to a high-boiling inert solvent, such as Dowtherm A or diphenyl ether.

  • The mixture is heated to a high temperature (typically around 250 °C) for a specified period.[5]

  • The reaction progress is monitored by TLC.

  • Upon completion, the reaction mixture is cooled, and the product is precipitated by the addition of a non-polar solvent like hexane.

  • The solid product is collected by filtration, washed with the non-polar solvent, and dried.

  • Further purification can be achieved by recrystallization or column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the role of the fluorine and trifluoromethyl groups in this molecule?

A1: The fluorine atom at the 6-position and the trifluoromethyl group at the 2-position significantly influence the physicochemical and biological properties of the quinoline core. Fluorine substitution can enhance metabolic stability, improve binding affinity to biological targets, and modify lipophilicity and bioavailability.[6][7] The trifluoromethyl group is a strong electron-withdrawing group that can impact the acidity of the 4-hydroxyl group and influence the overall electronic properties of the molecule, which can be crucial for its activity in drug development.

Q2: Can this compound exist in different tautomeric forms?

A2: Yes, 4-hydroxyquinolines can exist in equilibrium with their 4-quinolone tautomer.[5] The keto-enol tautomerism is an important consideration, as the predominant form can depend on the solvent and the solid-state packing. The quinolone form is often the more stable tautomer.

Q3: What are the main synthetic strategies for producing 4-hydroxyquinoline derivatives?

A3: The most common methods are the Conrad-Limpach synthesis and the Gould-Jacobs reaction.[8][9] The Conrad-Limpach synthesis involves the reaction of an aniline with a β-ketoester, followed by thermal cyclization, which is the likely route for this specific compound.[10] The Gould-Jacobs reaction utilizes an aniline and an alkoxymethylenemalonic ester, leading to a 4-hydroxyquinoline with a carboxylate group at the 3-position, which can be subsequently removed.[9]

Q4: What are the downstream applications of this compound?

A4: This compound is a valuable building block in medicinal chemistry. The hydroxyl group can be further functionalized, for example, through nucleophilic substitution to synthesize potential antiplasmodial agents for treating malaria.[5] It can also serve as a precursor for thioquinolines, which have shown promise as antitubercular agents.[5]

Q5: What safety precautions should be taken when working with 4-fluoroaniline and other reagents?

A5: 4-Fluoroaniline is toxic and can be absorbed through the skin.[11] It is important to wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. All manipulations should be carried out in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) for all reagents before use.

Visualizations

experimental_workflow cluster_step1 Step 1: Enamine Formation cluster_step2 Step 2: Thermal Cyclization cluster_purification Purification A 4-Fluoroaniline + Ethyl 4,4,4-trifluoroacetoacetate B Reaction in Toluene (Reflux with Dean-Stark) A->B  p-TSA (cat.) C Crude Ethyl 3-(4-fluoroanilino)- 4,4,4-trifluorocrotonate B->C D High-Boiling Solvent (e.g., Dowtherm A) C->D E Heat to ~250°C D->E F Crude Product E->F G Recrystallization or Column Chromatography F->G H Pure 6-Fluoro-4-hydroxy-2- (trifluoromethyl)quinoline G->H

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_synthesis Synthesis Issues cluster_purification Purification Issues cluster_solutions1 Solutions for Step 1 cluster_solutions2 Solutions for Step 2 cluster_solutions3 Purification Solutions start Low Yield or Impure Product low_yield_step1 Low Yield in Step 1 (Enamine Formation) start->low_yield_step1 low_yield_step2 Low Yield/Tar in Step 2 (Cyclization) start->low_yield_step2 purification_problem Streaking/Tailing on TLC or Column start->purification_problem solution1a Increase Reaction Time/ Temperature low_yield_step1->solution1a solution1b Ensure Efficient Water Removal low_yield_step1->solution1b solution1c Check Catalyst Activity low_yield_step1->solution1c solution2a Optimize Time and Temperature (Microwave?) low_yield_step2->solution2a solution2b Use High-Boiling Inert Solvent low_yield_step2->solution2b solution2c Use Inert Atmosphere low_yield_step2->solution2c solution3a Add Basic Modifier (e.g., Triethylamine) to Eluent purification_problem->solution3a solution3b Use Alternative Stationary Phase (Alumina) purification_problem->solution3b solution3c Recrystallize Product purification_problem->solution3c

Caption: Troubleshooting decision tree for the synthesis of this compound.

References

Technical Support Center: 6-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 6-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline. The content is designed to directly address common challenges encountered during this reaction.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

A1: The most common and direct method is a variation of the Gould-Jacobs reaction, which involves two main steps. The first is the condensation of 4-fluoroaniline with ethyl 4,4,4-trifluoroacetoacetate to form the enamine intermediate, ethyl 3-((4-fluorophenyl)amino)-4,4,4-trifluorobut-2-enoate. The second step is a high-temperature thermal cyclization of this intermediate to yield the final quinoline product.

Q2: What are the most common impurities I should expect in this reaction?

A2: The most significant impurity is typically the regioisomeric product, 8-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline. This arises from the two possible sites of cyclization on the 4-fluoroaniline ring. Other potential impurities include unreacted starting materials (4-fluoroaniline and ethyl 4,4,4-trifluoroacetoacetate), the uncyclized enamine intermediate, and thermal degradation byproducts from the high-temperature cyclization step.

Q3: Why is such a high temperature required for the cyclization step?

A3: The thermal cyclization is a pericyclic reaction that requires significant thermal energy to overcome the activation barrier for the intramolecular ring-closing to form the quinoline core.[1] This high temperature, often in the range of 250-300°C, can also contribute to the formation of byproducts if not carefully controlled.[1]

Q4: Can I use microwave heating for the cyclization step?

A4: Yes, microwave-assisted synthesis can be a viable alternative to conventional heating.[1] It can significantly shorten reaction times and in some cases, improve yields by providing rapid and uniform heating.[1] However, optimization of temperature and time is still crucial to prevent product degradation under high-pressure conditions that can develop in a sealed vessel.

Q5: How can I monitor the progress of the reaction?

A5: Thin-layer chromatography (TLC) is a suitable method for monitoring the consumption of the starting materials and the formation of the enamine intermediate and the final product. For more detailed analysis, High-Performance Liquid Chromatography (HPLC) can be used to quantify the formation of the desired product and identify the presence of impurities.

Troubleshooting Guides

Issue 1: Low Yield of the Desired Product
Potential Cause Troubleshooting Steps Expected Outcome
Incomplete Condensation - Ensure a 1:1 molar ratio of 4-fluoroaniline to ethyl 4,4,4-trifluoroacetoacetate. - Use a catalytic amount of a mild acid (e.g., p-toluenesulfonic acid) to facilitate the initial condensation. - Employ a Dean-Stark trap to remove water formed during the reaction and drive the equilibrium towards the enamine intermediate.Increased formation of the enamine intermediate, leading to a higher potential yield of the final product.
Incomplete Cyclization - The cyclization step is temperature-critical. Ensure the reaction temperature reaches at least 250°C. - Use a high-boiling point, inert solvent such as Dowtherm A or diphenyl ether to achieve and maintain the required temperature.Improved conversion of the enamine intermediate to the cyclized quinoline product.
Product Degradation - While high temperature is necessary, prolonged heating can lead to degradation. Optimize the reaction time at the target temperature. - Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative decomposition.Reduced formation of tarry byproducts and an increase in the isolated yield of the desired product.
Issue 2: High Levels of the 8-Fluoro Isomer Impurity
Potential Cause Troubleshooting Steps Expected Outcome
Lack of Regiocontrol The cyclization can occur at either ortho position to the amino group of 4-fluoroaniline. The electronic and steric effects of the fluorine substituent influence the regioselectivity.While complete elimination of the 8-fluoro isomer is challenging, careful control of reaction conditions can favor the formation of the desired 6-fluoro isomer.
Suboptimal Reaction Conditions - Experiment with slightly lower cyclization temperatures. While this may reduce the overall reaction rate, it can sometimes improve the regioselectivity. - Investigate the use of different high-boiling point solvents, as the solvent polarity can influence the transition state of the cyclization.An improved ratio of the 6-fluoro to the 8-fluoro isomer in the crude product mixture.
Inefficient Purification - The two isomers can be difficult to separate due to their similar polarities. - Utilize column chromatography with a high-resolution silica gel and a carefully optimized eluent system (e.g., a gradient of ethyl acetate in hexanes). - Recrystallization from a suitable solvent system may also be effective if there is a sufficient difference in the solubilities of the two isomers.Isolation of the this compound with high purity.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a general guideline and may require optimization.

Step 1: Condensation to form Ethyl 3-((4-fluorophenyl)amino)-4,4,4-trifluorobut-2-enoate

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 4-fluoroaniline (1.0 eq.), ethyl 4,4,4-trifluoroacetoacetate (1.05 eq.), and a catalytic amount of p-toluenesulfonic acid (0.02 eq.) in a suitable solvent such as toluene.

  • Heat the mixture to reflux and continue heating until the theoretical amount of water has been collected in the Dean-Stark trap.

  • Monitor the reaction by TLC until the 4-fluoroaniline is consumed.

  • Upon completion, cool the reaction mixture and remove the toluene under reduced pressure to yield the crude enamine intermediate.

Step 2: Thermal Cyclization

  • In a separate flask, heat a high-boiling solvent (e.g., Dowtherm A or diphenyl ether) to 250-260°C under an inert atmosphere.

  • Slowly add the crude enamine intermediate from Step 1 to the hot solvent with vigorous stirring.

  • Maintain the temperature for 30-60 minutes after the addition is complete. Monitor the disappearance of the intermediate by TLC.

  • Cool the reaction mixture to room temperature. The product may precipitate upon cooling.

  • Add a non-polar solvent like hexanes to further precipitate the product.

  • Collect the solid by filtration, wash with hexanes, and dry under vacuum.

Step 3: Purification

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of DMF and water).

  • Alternatively, for higher purity, the crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

Visualizations

Gould_Jacobs_Reaction cluster_step1 Step 1: Condensation cluster_step2 Step 2: Thermal Cyclization 4-Fluoroaniline 4-Fluoroaniline Enamine_Intermediate Ethyl 3-((4-fluorophenyl)amino)- 4,4,4-trifluorobut-2-enoate 4-Fluoroaniline->Enamine_Intermediate + Ethyl_TFAA Ethyl 4,4,4-trifluoroacetoacetate Ethyl_TFAA->Enamine_Intermediate Desired_Product 6-Fluoro-4-hydroxy-2- (trifluoromethyl)quinoline Enamine_Intermediate->Desired_Product ~250°C Isomer_Impurity 8-Fluoro-4-hydroxy-2- (trifluoromethyl)quinoline Enamine_Intermediate->Isomer_Impurity ~250°C

Caption: Reaction pathway for the synthesis of this compound.

Troubleshooting_Workflow Start Low Yield or High Impurity Level Check_Condensation Verify complete formation of enamine intermediate (TLC/HPLC) Start->Check_Condensation Incomplete_Condensation Incomplete Check_Condensation->Incomplete_Condensation Optimize_Condensation Use Dean-Stark, add acid catalyst, ensure 1:1 stoichiometry Incomplete_Condensation->Optimize_Condensation Yes Check_Cyclization Analyze crude product for uncyclized intermediate Incomplete_Condensation->Check_Cyclization No Incomplete_Cyclization Incomplete Check_Cyclization->Incomplete_Cyclization Optimize_Cyclization Increase temperature (≥250°C), use high-boiling solvent Incomplete_Cyclization->Optimize_Cyclization Yes Check_Isomer_Ratio Determine 6-fluoro to 8-fluoro isomer ratio (HPLC/NMR) Incomplete_Cyclization->Check_Isomer_Ratio No High_Isomer High 8-Fluoro Isomer Check_Isomer_Ratio->High_Isomer Optimize_Purification High-resolution column chromatography, recrystallization trials High_Isomer->Optimize_Purification Yes

Caption: Troubleshooting workflow for optimizing the synthesis of the target quinoline.

Experimental_Workflow Step1 Step 1: Condensation 4-Fluoroaniline + Ethyl 4,4,4-trifluoroacetoacetate Toluene, p-TsOH, Reflux with Dean-Stark Step2 Step 2: Workup Cool reaction mixture Remove toluene under reduced pressure Step1:f2->Step2:f0 Step3 Step 3: Cyclization Add crude enamine to hot Dowtherm A (250-260°C) Heat for 30-60 min under N2 Step2:f2->Step3:f0 Step4 Step 4: Isolation Cool and precipitate with hexanes Filter and wash solid Step3:f2->Step4:f0 Step5 Step 5: Purification Recrystallization or Column Chromatography Isolate pure this compound Step4:f2->Step5:f0

Caption: Experimental workflow for the synthesis and purification of the target molecule.

References

Technical Support Center: Refinement of Reaction Conditions for Derivatizing 6-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the derivatization of 6-fluoro-4-hydroxy-2-(trifluoromethyl)quinoline. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on this compound for derivatization?

The primary reactive sites are the hydroxyl group at the C4 position and the nitrogen atom (N1) of the quinoline ring. The molecule exists in tautomeric forms, the 4-hydroxyquinoline and the 4-quinolone, which influences the reactivity for N- vs. O-alkylation. The hydroxyl group can also be converted into a better leaving group, such as a chloride, to enable C4-derivatization via cross-coupling reactions.

Q2: Why is regioselectivity (O- vs. N-alkylation) a common issue when alkylating 4-hydroxyquinolines?

4-Hydroxyquinolines, including the title compound, can exist in equilibrium between the enol (4-hydroxy) and keto (4-oxo) tautomers.[1] Alkylation can therefore occur on either the oxygen of the hydroxyl group to form an O-alkylated product (ether) or on the nitrogen atom to yield an N-alkylated product (amide-like). The outcome of the reaction is highly dependent on the reaction conditions, including the choice of base, solvent, and alkylating agent.

Q3: How do the electron-withdrawing fluoro and trifluoromethyl groups affect the reactivity of the quinoline ring?

The fluoro (F) group at C6 and the trifluoromethyl (CF3) group at C2 are strong electron-withdrawing groups. These groups decrease the electron density of the quinoline ring system, which can:

  • Increase the acidity of the N-H proton in the quinolone tautomer.

  • Make the aryl ring less susceptible to electrophilic aromatic substitution.

  • Influence the reactivity of the C4 position in nucleophilic substitution and cross-coupling reactions. The trifluoromethyl group, in particular, has been shown to play a stabilizing role in some quinoline derivatives.[2]

Troubleshooting Guides

O-Alkylation and N-Alkylation

Issue 1: Low or no yield of the desired alkylated product.

  • Possible Cause 1: Inappropriate base. The choice of base is critical for achieving good yields and the desired regioselectivity. A weak base may not be strong enough to deprotonate the hydroxyl group or the N-H of the quinolone tautomer effectively.

  • Troubleshooting:

    • For O-alkylation, stronger bases like sodium hydride (NaH) are often used.[3]

    • For N-alkylation, bases like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) in a polar aprotic solvent like DMF are commonly employed.[4]

    • Ensure the base is fresh and anhydrous, as moisture can quench the base and hinder the reaction.

  • Possible Cause 2: Poor solvent choice. The solvent can influence the solubility of the reactants and the regioselectivity of the alkylation.

  • Troubleshooting:

    • Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally good choices for alkylation reactions.

    • For O-alkylation, THF is also a common solvent, particularly when using NaH.

  • Possible Cause 3: Low reactivity of the alkylating agent.

  • Troubleshooting:

    • If using an alkyl chloride, consider switching to the more reactive alkyl bromide or iodide.

    • For sterically hindered alcohols where standard alkylation fails, consider a Mitsunobu reaction, which proceeds via a different mechanism to form ethers.[5][6][7][8]

Issue 2: Poor regioselectivity (mixture of O- and N-alkylated products).

  • Possible Cause: Ambident nucleophilicity of the 4-hydroxyquinoline system. The reaction conditions may be promoting alkylation at both the oxygen and nitrogen atoms.

  • Troubleshooting:

    • To favor O-alkylation: Use a strong, non-coordinating base (e.g., NaH) in a non-polar or moderately polar aprotic solvent (e.g., THF, dioxane). These conditions favor the formation of the O-anion, which is a hard nucleophile and preferentially reacts with hard electrophiles.

    • To favor N-alkylation: Use a weaker base (e.g., K2CO3, Cs2CO3) in a polar aprotic solvent (e.g., DMF). These conditions can favor the N-anion, which is a softer nucleophile.

    • Temperature can also influence regioselectivity. It is advisable to start at room temperature and adjust as needed.

Conversion of 4-Hydroxy to 4-Chloroquinoline

Issue: Incomplete conversion to 4-chloro-6-fluoro-2-(trifluoromethyl)quinoline.

  • Possible Cause 1: Insufficient reactivity of the chlorinating agent.

  • Troubleshooting:

    • Phosphorus oxychloride (POCl3) is a common and effective reagent for this transformation.[4][9]

    • Ensure the POCl3 is fresh, as it can degrade over time.

    • The reaction is often performed at reflux, so ensure the temperature is adequate.

  • Possible Cause 2: Presence of water. Water will react with and decompose POCl3.

  • Troubleshooting:

    • Ensure the starting material is thoroughly dried before the reaction.

    • Use anhydrous reaction conditions and freshly distilled POCl3 if necessary.

Suzuki-Miyaura Cross-Coupling of 4-Chloro-6-fluoro-2-(trifluoromethyl)quinoline

Issue: Low or no yield of the coupled product.

  • Possible Cause 1: Inactive catalyst or inappropriate ligand.

  • Troubleshooting:

    • Use a high-purity palladium catalyst, such as Pd(PPh3)4 or a combination of a Pd(II) source like Pd(OAc)2 with a suitable phosphine ligand (e.g., PPh3, SPhos, XPhos).

    • Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) as oxygen can deactivate the Pd(0) catalyst.

    • For electron-deficient aryl chlorides, ligands that promote oxidative addition are often beneficial.

  • Possible Cause 2: Suboptimal base or solvent system.

  • Troubleshooting:

    • A base is required to activate the boronic acid. Common choices include Na2CO3, K2CO3, Cs2CO3, or K3PO4. The choice of base can be substrate-dependent.

    • A mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water is often used to dissolve both the organic and inorganic reagents. Ensure the solvent is degassed to remove oxygen.

Buchwald-Hartwig Amination of 4-Chloro-6-fluoro-2-(trifluoromethyl)quinoline

Issue: Low yield or formation of side products (e.g., hydrodehalogenation).

  • Possible Cause 1: Inefficient catalyst system. The reactivity of aryl chlorides can be lower than that of bromides or iodides, requiring a more active catalyst.

  • Troubleshooting:

    • Use a modern, bulky, and electron-rich phosphine ligand such as XPhos, SPhos, or RuPhos, in combination with a palladium source like Pd2(dba)3 or Pd(OAc)2.

    • Pre-catalysts can also be highly effective.

  • Possible Cause 2: Incorrect base. A strong, non-nucleophilic base is typically required.

  • Troubleshooting:

    • Sodium tert-butoxide (NaOtBu) is a common and effective base for Buchwald-Hartwig aminations.

    • Ensure the base is anhydrous and of high purity.

  • Possible Cause 3: Presence of water or oxygen. The Pd(0) catalyst is sensitive to both.

  • Troubleshooting:

    • Use anhydrous, degassed solvents and reagents.

    • Maintain a strict inert atmosphere throughout the reaction.

Data Presentation

Table 1: General Conditions for O- vs. N-Alkylation of 4-Hydroxyquinolines

ParameterConditions Favoring O-AlkylationConditions Favoring N-Alkylation
Base Strong, non-coordinating (e.g., NaH)Weaker, coordinating (e.g., K2CO3, Cs2CO3)
Solvent Non-polar to moderately polar aprotic (e.g., THF, Dioxane)Polar aprotic (e.g., DMF, DMSO)
Leaving Group on Alkylating Agent Hard (e.g., OTs, OMs)Soft (e.g., I, Br)

Table 2: Typical Conditions for Cross-Coupling Reactions of Aryl Chlorides

ReactionCatalyst/LigandBaseSolventTemperature (°C)
Suzuki-Miyaura Pd(PPh3)4 or Pd(OAc)2/SPhosNa2CO3, K3PO4Dioxane/H2O, Toluene/H2O80-110
Buchwald-Hartwig Pd2(dba)3/XPhos or RuPhosNaOtBu, LiHMDSToluene, Dioxane80-110

Experimental Protocols

Protocol 1: General Procedure for O-Alkylation (Ether Synthesis)

  • To a solution of this compound (1.0 eq) in anhydrous THF under an inert atmosphere, add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C.

  • Stir the mixture at room temperature for 30-60 minutes, or until hydrogen evolution ceases.

  • Add the alkyl halide (1.1 eq) and stir the reaction mixture at room temperature or heat to reflux until the starting material is consumed (monitor by TLC).

  • Carefully quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous Na2SO4, concentrate under reduced pressure, and purify the crude product by column chromatography.

Protocol 2: General Procedure for Conversion to 4-Chloro-6-fluoro-2-(trifluoromethyl)quinoline

  • In a round-bottom flask equipped with a reflux condenser, add this compound (1.0 eq) to an excess of phosphorus oxychloride (POCl3).

  • Heat the mixture to reflux and maintain for 2-4 hours, or until the reaction is complete (monitor by TLC).

  • Allow the reaction mixture to cool to room temperature and carefully pour it onto crushed ice with stirring.

  • Neutralize the acidic solution with a base (e.g., aqueous NaOH or NaHCO3) until a precipitate forms.

  • Collect the solid by filtration, wash with water, and dry. The crude product can be purified by recrystallization or column chromatography.

Protocol 3: General Procedure for Suzuki-Miyaura Coupling

  • To a Schlenk flask, add 4-chloro-6-fluoro-2-(trifluoromethyl)quinoline (1.0 eq), the desired boronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh3)4, 3-5 mol%), and a base (e.g., Na2CO3, 2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add a degassed solvent mixture (e.g., 4:1 dioxane/water) via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring for 12-24 hours, or until completion as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate. Purify the residue by column chromatography.

Visualizations

Derivatization_Workflow start This compound alkylation Alkylation (R-X, Base) start->alkylation O- vs N-Alkylation chlorination Chlorination (POCl3) start->chlorination o_alk O-Alkylated Product (Ether) alkylation->o_alk Strong Base (e.g., NaH) n_alk N-Alkylated Product (Quinolone) alkylation->n_alk Weaker Base (e.g., K2CO3) chloro_q 4-Chloro-6-fluoro-2- (trifluoromethyl)quinoline chlorination->chloro_q suzuki Suzuki Coupling (Ar-B(OH)2, Pd cat.) chloro_q->suzuki buchwald Buchwald-Hartwig (R2NH, Pd cat.) chloro_q->buchwald c4_aryl C4-Aryl Derivative suzuki->c4_aryl c4_amino C4-Amino Derivative buchwald->c4_amino

Caption: Derivatization strategies for this compound.

Troubleshooting_Logic start Low Yield in Cross-Coupling? check_atmosphere Is the reaction under an inert atmosphere? start->check_atmosphere Yes check_reagents Are reagents anhydrous/degassed? check_atmosphere->check_reagents Yes fix_atmosphere Purge with N2/Ar; Use Schlenk techniques check_atmosphere->fix_atmosphere No check_catalyst Is the catalyst/ligand appropriate? check_reagents->check_catalyst Yes fix_reagents Dry solvents/reagents; Degas solvents check_reagents->fix_reagents No check_base Is the base correct and active? check_catalyst->check_base Yes fix_catalyst Screen different ligands/catalysts check_catalyst->fix_catalyst No fix_base Use fresh, anhydrous base; Consider a stronger base check_base->fix_base No

Caption: Troubleshooting workflow for low-yield cross-coupling reactions.

References

Validation & Comparative

The Fluorine Advantage: A Comparative Guide to the Biological Activity of Fluorinated vs. Non-Fluorinated Quinolines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into the quinoline scaffold has become a cornerstone of modern medicinal chemistry, profoundly enhancing the therapeutic potential of this privileged heterocyclic motif. This guide provides an objective comparison of the biological activities of fluorinated quinoline derivatives against their non-fluorinated counterparts, supported by experimental data. We will delve into their anticancer, antimicrobial, and enzyme inhibitory properties, offering a comprehensive resource for informed decision-making in drug design and development.

The Impact of Fluorination: A Physicochemical Perspective

The introduction of fluorine atoms into the quinoline structure can significantly modulate a molecule's physicochemical properties. The high electronegativity and small van der Waals radius of fluorine can alter lipophilicity, metabolic stability, and binding affinity to target proteins.[1][2] These modifications often translate into enhanced biological activity and improved pharmacokinetic profiles.[2][3]

Comparative Biological Activity: A Data-Driven Analysis

The following sections present a comparative overview of the anticancer and antimicrobial activities of fluorinated and non-fluorinated quinoline derivatives. The data is summarized in structured tables to facilitate a clear comparison of their potency.

Anticancer Activity

Fluorination has been shown to be a critical determinant of the anticancer potency of quinoline derivatives. The position and number of fluorine substituents can significantly influence their cytotoxic effects against various cancer cell lines.

Table 1: Comparative Anticancer Activity (IC50 in µM) of Fluorinated vs. Non-Fluorinated Quinoline Analogs

Compound IDStructureRCancer Cell LineIC50 (µM)Reference
1a 2-phenyl-4-quinoloneHRenal, Melanoma>10[4]
1b (Fluorinated) 2'-fluoro-2-phenyl-4-quinolone2'-FRenal, Melanoma<0.1[4]
2a 6-bromo-4-hydroxy-2-methylquinoline-3-carboxylate derivativeHMDA-MB-468 (TNBC)>100[5]
2b (Fluorinated) 6-(3-fluorophenyl)-4-hydroxy-2-methylquinoline-3-carboxylate3'-FMDA-MB-468 (TNBC)4.0[5]
2c (Fluorinated) 6-(4-fluorophenyl)-4-hydroxy-2-methylquinoline-3-carboxylate4'-FMDA-MB-468 (TNBC)5.0[5]
2d (Fluorinated) 6-(3,4-difluorophenyl)-4-hydroxy-2-methylquinoline-3-carboxylate3',4'-di-FMDA-MB-468 (TNBC)2.5[5]

Note: Data for non-fluorinated counterparts in some cases are inferred from the lack of reported potent activity in the cited studies, which focused on fluorinated derivatives.

The data clearly indicates that the introduction of fluorine significantly enhances the anticancer activity of the quinoline scaffold. For instance, the 2'-fluoro substituted 2-phenyl-4-quinolone (1b ) exhibits sub-micromolar potency, a stark contrast to its non-fluorinated parent compound.[4] Similarly, fluorinated derivatives of 6-bromo-4-hydroxy-2-methylquinoline-3-carboxylate (2b-2d ) show potent activity against triple-negative breast cancer cells, while the non-fluorinated precursor is inactive.[5]

Antimicrobial Activity

The impact of fluorination is perhaps most famously demonstrated in the fluoroquinolone class of antibiotics. The addition of a fluorine atom at the C-6 position was a pivotal discovery that dramatically expanded the antibacterial spectrum and potency of quinolone-based drugs.[6]

Table 2: Comparative Antimicrobial Activity (MIC in µg/mL) of Fluorinated vs. Non-Fluorinated Quinolones

CompoundClassEscherichia coliStaphylococcus aureusPseudomonas aeruginosaReference
Nalidixic AcidNon-Fluorinated Quinolone4-128>128>128[7][8]
CiprofloxacinFluoroquinolone≤0.015-10.12-10.25-2[7][8]
NorfloxacinFluoroquinolone0.03-0.250.25-40.5-8[8]

The data in Table 2 unequivocally demonstrates the superior antibacterial activity of fluoroquinolones compared to their non-fluorinated predecessor, nalidixic acid. Fluoroquinolones exhibit significantly lower Minimum Inhibitory Concentrations (MICs) against a broad spectrum of both Gram-negative and Gram-positive bacteria.[6][7][8]

Mechanism of Action: Enzyme Inhibition

The biological activities of many quinoline derivatives stem from their ability to inhibit specific enzymes. In the realm of antimicrobial activity, DNA gyrase and topoisomerase IV are the primary targets of fluoroquinolones.[6] In cancer, various kinases, such as those in the PI3K/Akt/mTOR signaling pathway, have been identified as targets for quinoline-based inhibitors.

Table 3: Comparative Enzyme Inhibition

Compound ClassTarget EnzymeEffect of FluorinationReference
Quinolone AntibioticsDNA Gyrase, Topoisomerase IVEnhanced binding and inhibition[6]
Quinoline-based Kinase InhibitorsPI3K, Akt, mTOROften enhances potency and selectivity[9]

The presence of fluorine can enhance the binding affinity of the quinoline scaffold to the active site of these enzymes, leading to more potent inhibition.

Experimental Protocols

To ensure the reproducibility and validity of the comparative data presented, detailed and standardized experimental protocols are essential.

MTT Assay for Anticancer Cytotoxicity

This colorimetric assay is a standard method for assessing cell viability and the cytotoxic effects of potential anticancer drugs.

Principle: Viable cells with active metabolism contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds (fluorinated and non-fluorinated quinolines) and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Solubilization: Add a solubilization solution (e.g., DMSO or SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the colored solution using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).[1][10][11]

Broth Microdilution Method for Antimicrobial Susceptibility (MIC Determination)

This method is a widely used quantitative technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Procedure:

  • Compound Preparation: Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to the final desired concentration.

  • Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for 16-20 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.[12][13][14]

DNA Gyrase Supercoiling Inhibition Assay

This assay is used to determine the inhibitory activity of compounds against DNA gyrase, a key bacterial enzyme.

Principle: DNA gyrase introduces negative supercoils into relaxed circular DNA in an ATP-dependent reaction. Inhibitors of this enzyme prevent this supercoiling. The different topological forms of DNA (relaxed, supercoiled) can be separated by agarose gel electrophoresis.

Procedure:

  • Reaction Setup: In a reaction tube, combine relaxed plasmid DNA (e.g., pBR322), assay buffer, ATP, and the test compound at various concentrations.

  • Enzyme Addition: Add purified DNA gyrase to initiate the reaction. Include a positive control (enzyme, no inhibitor) and a negative control (no enzyme).

  • Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 1 hour).

  • Reaction Termination: Stop the reaction by adding a stop buffer containing a DNA loading dye.

  • Agarose Gel Electrophoresis: Separate the DNA topoisomers on an agarose gel.

  • Visualization: Stain the gel with a DNA intercalating dye (e.g., ethidium bromide) and visualize the DNA bands under UV light.

  • Analysis: The inhibition of DNA gyrase is observed as a decrease in the amount of supercoiled DNA compared to the positive control.[3][15]

Visualizing the Impact: Signaling Pathways and Workflows

To further illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

G cluster_0 Experimental Workflow for Anticancer Drug Evaluation A Compound Synthesis (Fluorinated & Non-Fluorinated Quinolines) B In Vitro Cytotoxicity Screening (MTT Assay) A->B C IC50 Determination B->C D Mechanism of Action Studies (e.g., Enzyme Inhibition, Apoptosis Assay) C->D E In Vivo Animal Models D->E F Lead Optimization E->F

Caption: A streamlined workflow for the comparative evaluation of fluorinated and non-fluorinated quinolines as anticancer agents.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation, Growth, Survival mTORC1->Proliferation Promotes Quinoline_Inhibitor Quinoline-based Inhibitor Quinoline_Inhibitor->PI3K Inhibits Quinoline_Inhibitor->Akt Inhibits Quinoline_Inhibitor->mTORC1 Inhibits

Caption: The PI3K/Akt/mTOR signaling pathway, a common target for quinoline-based anticancer agents.

Conclusion

The strategic incorporation of fluorine into the quinoline scaffold is a powerful and well-established strategy for enhancing biological activity. The presented data and experimental protocols provide a framework for the rational design and comparative evaluation of novel fluorinated quinoline derivatives. While the benefits of fluorination are evident across anticancer and antimicrobial applications, the precise effects are often position-dependent and require careful structure-activity relationship studies. This guide serves as a valuable resource for researchers aiming to harness the "fluorine advantage" in the development of next-generation quinoline-based therapeutics.

References

Efficacy of 6-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline derivatives against M. tuberculosis

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of the efficacy of quinoline derivatives against Mycobacterium tuberculosis reveals a promising class of compounds for the development of new anti-tubercular agents. While specific data on 6-fluoro-4-hydroxy-2-(trifluoromethyl)quinoline is not extensively available in the reviewed literature, a number of structurally related compounds featuring fluoro and trifluoromethyl substitutions have demonstrated significant in vitro activity against the H37Rv strain of M. tuberculosis. This guide provides a comparative overview of the performance of these derivatives, supported by experimental data and detailed methodologies.

Comparison of Anti-Tubercular Activity

The anti-tubercular efficacy of various quinoline derivatives is typically quantified by their Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that inhibits the visible growth of M. tuberculosis. The following table summarizes the MIC values for several quinoline derivatives with substitutions relevant to the core topic.

Compound Class/DerivativeSubstitution PatternMIC (µg/mL) against M. tuberculosis H37RvReference
4-Amino-2,8-bis(trifluoromethyl)quinolines 4-amino, 2,8-bis(trifluoromethyl)3.13 (for the most effective compound)[1]
Quinoline-pyrazolopyrimidine hybrids 7-chloro, 4-amino substitutionsSub-10 µM activity for some derivatives[2]
1-Aryl fluoroquinolones 1-(2-fluoro-4-nitrophenyl), 7-piperidinylActive (97% inhibition)[3]
1-Aryl fluoroquinolones 1-(2-fluoro-4-nitrophenyl), 7-(3,5-dimethylpiperazinyl)Active (98% inhibition)[3]
8-Hydroxyquinolines Unsubstituted 8-hydroxyquinoline3.6 µM[4][5]
Furanyl Pyrazolo[3,4-b] Quinolin-5-ones Various substitutions1.6 (for several potent derivatives)[6]

Experimental Protocols

The in vitro anti-tubercular activity of these compounds is commonly assessed using the Microplate Alamar Blue Assay (MABA). This colorimetric assay provides a rapid and reliable measure of mycobacterial viability.

Microplate Alamar Blue Assay (MABA) Protocol:

  • Preparation of Mycobacterial Culture: Mycobacterium tuberculosis H37Rv is cultured in Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol, 10% (v/v) ADC (Albumin-Dextrose-Catalase), and 0.05% (v/v) Tween 80. The culture is incubated at 37°C until it reaches the mid-logarithmic growth phase.

  • Drug Dilution: The test compounds are dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions. Serial two-fold dilutions of the compounds are prepared in 96-well microplates using supplemented Middlebrook 7H9 broth.

  • Inoculation: The mycobacterial culture is diluted to a standardized optical density (OD) at 600 nm, and each well of the microplate (containing the diluted compounds) is inoculated with the bacterial suspension. Control wells containing bacteria without any compound and wells with medium only are also included.

  • Incubation: The plates are sealed and incubated at 37°C for 5-7 days.

  • Addition of Alamar Blue: After the incubation period, a freshly prepared solution of Alamar Blue is added to each well. The plates are then re-incubated for 24 hours.

  • Data Analysis: A change in color from blue (resazurin, non-fluorescent) to pink (resorufin, fluorescent) indicates bacterial growth. The MIC is determined as the lowest concentration of the compound that prevents this color change.

Potential Mechanisms of Action

The mechanism of action for quinoline derivatives against M. tuberculosis can vary depending on their specific structure. Some proposed and confirmed mechanisms include:

  • Inhibition of DNA Gyrase: Fluoroquinolones are a well-established class of antibiotics that target DNA gyrase and topoisomerase IV, essential enzymes involved in DNA replication.

  • Inhibition of ATP Synthase: Some diarylquinolines, like bedaquiline, inhibit the proton pump of ATP synthase, leading to a depletion of cellular energy.

  • Inhibition of Cell Division: Certain quinoline derivatives have been shown to target FtsZ, a key protein in the bacterial cell division process.[7]

  • Copper-Mediated Toxicity: 8-Hydroxyquinolines can act as copper ionophores, leading to an increase in intracellular copper levels and subsequent generation of reactive oxygen species (ROS), which are toxic to the bacteria.[8][9]

Visualizing Experimental Workflow and Mechanisms

To better understand the processes involved, the following diagrams illustrate the experimental workflow for assessing anti-tubercular activity and a potential mechanism of action for 8-hydroxyquinoline derivatives.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis culture M. tuberculosis Culture (Middlebrook 7H9) inoculation Inoculation with Bacterial Suspension culture->inoculation compounds Compound Stock Solutions (DMSO) dilution Serial Dilution in 96-well plate compounds->dilution dilution->inoculation incubation1 Incubation (5-7 days at 37°C) inoculation->incubation1 alamar Add Alamar Blue incubation1->alamar incubation2 Incubation (24h at 37°C) alamar->incubation2 readout Visual/Fluorometric Readout incubation2->readout mic Determine MIC readout->mic

Caption: Experimental workflow for the Microplate Alamar Blue Assay (MABA).

mechanism_of_action cluster_cell Mycobacterium tuberculosis Cell hq 8-Hydroxyquinoline (8HQ) hq_cu 8HQ-Cu²⁺ Complex hq->hq_cu Chelates cu_ext Extracellular Cu²⁺ cu_ext->hq_cu cu_int Intracellular Cu²⁺ (Increased) hq_cu->cu_int Acts as Ionophore ros Reactive Oxygen Species (ROS) cu_int->ros Catalyzes Fenton Reaction damage Cellular Damage ros->damage death Bacterial Death damage->death

Caption: Proposed mechanism of action for 8-hydroxyquinoline derivatives.

References

In vitro antiplasmodial activity of compounds synthesized from 6-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers in drug discovery, this document provides a comparative analysis of the in vitro antiplasmodial activity of various quinoline-based compounds. The data presented herein, derived from multiple independent studies, offers insights into the structure-activity relationships of these potential antimalarial agents. While not all compounds were synthesized directly from 6-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline, the analyzed derivatives share the core quinoline scaffold, a privileged structure in the development of antimalarial therapeutics.

The urgent need for new antimalarial drugs to combat the spread of drug-resistant Plasmodium falciparum has spurred research into novel chemical scaffolds. Among these, quinoline derivatives have historically played a crucial role in antimalarial chemotherapy. This guide summarizes the in vitro antiplasmodial activity of several series of synthesized quinoline compounds, providing a valuable resource for medicinal chemists and pharmacologists.

Data Summary of In Vitro Antiplasmodial Activity

The following tables summarize the 50% inhibitory concentration (IC50) values of various quinoline derivatives against different strains of P. falciparum. These values represent the concentration of the compound required to inhibit parasite growth by 50% in vitro. A lower IC50 value indicates higher potency.

Compound IDDescriptionP. falciparum StrainIC50 (µM)Cytotoxicity (CC50 in µM)Selectivity Index (SI = CC50/IC50)Reference
Series 1: Fluoroquinolone Analogs
Compound 12Fluoroquinolone analogChloroquine-sensitive1.33 µg/mLNot ReportedNot Reported[1]
CiprofloxacinStandard antibioticChloroquine-sensitive8.81 µg/mLNot ReportedNot Reported[1]
Series 2: 2,8-bis(trifluoromethyl)quinoline Ketones
Compound A2,8-bis(trifluoromethyl) quinoline-4-(N4-ethyl-5-nitroimidazolo) methylene ketoneD10 (Chloroquine-sensitive)4.8 µg/mLNot ReportedNot Reported[2]
Compound B2,8-bis(trifluoromethyl) quinoline-4-(5-pyrimidino) ketoneD10 (Chloroquine-sensitive)5.2 µg/mLNot ReportedNot Reported[2]
Series 3: 2-Arylvinylquinolines
Compound 296-Chloro-2-(4-fluorostyryl)quinolineDd2 (Chloroquine-resistant)0.0048>10>2083[3]
Compound 246-Chloro-2-(4-(trifluoromethyl)styryl)quinolineDd2 (Chloroquine-resistant)0.0109>10>917[3]
Compound 316-Chloro-2-(3-(trifluoromethyl)styryl)quinolineDd2 (Chloroquine-resistant)0.0059>10>1695[3]
Series 4: Endo-like Quinolones (ELQ)
ELQ-XHalogenated alkyl/alkoxy 4(1H)-quinoloneChloroquine-sensitive & multidrug-resistant0.0012 - 0.030Not ReportedNot Reported[4]

Experimental Protocols

The in vitro antiplasmodial activity of the synthesized compounds is typically determined using one of the following standardized assays:

SYBR Green I-based Fluorescence Assay

This is a widely used method for determining the IC50 of compounds against the erythrocytic stages of P. falciparum.[5] The assay measures the proliferation of the parasite by quantifying the amount of parasitic DNA through the fluorescence of SYBR Green I dye.[5]

Materials:

  • Complete culture medium (RPMI-1640 supplemented with HEPES, sodium bicarbonate, hypoxanthine, gentamicin, and Albumax II or human serum)

  • P. falciparum culture (e.g., 3D7 or Dd2 strains)

  • Human erythrocytes

  • SYBR Green I lysis buffer

  • 96-well microplates

  • Standard antimalarial drugs (e.g., chloroquine, artemisinin) for positive controls

Procedure:

  • Plate Preparation: Serial dilutions of the test compounds and control drugs are prepared in complete culture medium and added to a 96-well plate.

  • Parasite Addition: A parasite suspension with 2% parasitemia and 2% hematocrit is prepared and added to each well.

  • Incubation: The plate is incubated for 72 hours in a humidified incubator with a gas mixture of 5% CO2, 5% O2, and 90% N2.

  • Lysis and Staining: After incubation, SYBR Green I lysis buffer is added to each well, and the plate is incubated in the dark at room temperature.

  • Fluorescence Measurement: The fluorescence intensity is measured using a microplate reader.

  • Data Analysis: The IC50 values are calculated by plotting the percentage of parasite growth inhibition against the log of the compound concentration using non-linear regression analysis.

[3H]-Hypoxanthine Incorporation Assay

This method assesses parasite growth by measuring the incorporation of radioactive [3H]-hypoxanthine, a purine precursor essential for parasite DNA replication.

Materials:

  • Complete culture medium (low hypoxanthine)

  • P. falciparum culture

  • Human erythrocytes

  • [3H]-hypoxanthine

  • 96-well microplates

  • Cell harvester and scintillation counter

Procedure:

  • Plate Preparation: Similar to the SYBR Green assay, serial dilutions of test compounds are added to a 96-well plate.

  • Parasite Addition: A synchronized parasite culture (typically ring stage) is added to the wells.

  • Incubation: The plate is incubated for 24-48 hours.

  • Radiolabeling: [3H]-hypoxanthine is added to each well, and the plate is incubated for another 18-24 hours.

  • Harvesting: The contents of the wells are harvested onto a filter mat using a cell harvester.

  • Scintillation Counting: The radioactivity on the filter mat is measured using a scintillation counter.

  • Data Analysis: The IC50 is determined by comparing the radioactivity in treated wells to that in untreated control wells.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the in vitro antiplasmodial activity screening of synthesized compounds.

experimental_workflow cluster_synthesis Compound Synthesis cluster_assay In Vitro Antiplasmodial Assay cluster_cytotoxicity Cytotoxicity Assay (Optional) cluster_results Results start Start: 6-Fluoro-4-hydroxy- 2-(trifluoromethyl)quinoline synthesis Chemical Synthesis of Quinoline Derivatives start->synthesis purification Purification & Characterization synthesis->purification plate_prep Prepare Serial Dilutions in 96-well Plate purification->plate_prep Test Compounds cyto_assay Cytotoxicity Assay (e.g., MTT, Resazurin) purification->cyto_assay Test Compounds add_parasites Add Parasite Suspension plate_prep->add_parasites parasite_culture P. falciparum Culture (e.g., 3D7, Dd2) parasite_culture->add_parasites incubation Incubate for 72h add_parasites->incubation detection Detection (SYBR Green I or [3H]-Hypoxanthine) incubation->detection data_analysis Data Analysis & IC50 Determination detection->data_analysis sar Structure-Activity Relationship (SAR) data_analysis->sar cell_line Mammalian Cell Line (e.g., HEK293T) cell_line->cyto_assay cyto_analysis CC50 Determination cyto_assay->cyto_analysis cyto_analysis->data_analysis For Selectivity Index (SI) hit Hit Identification sar->hit

Caption: Workflow for synthesis and in vitro antiplasmodial screening.

Conclusion

The presented data indicates that quinoline derivatives, particularly those with fluoro and trifluoromethyl substitutions, exhibit a wide range of antiplasmodial activities, with some compounds showing potent, low nanomolar efficacy against both chloroquine-sensitive and -resistant strains of P. falciparum.[3][4] The structure-activity relationship appears to be significantly influenced by the nature and position of substituents on the quinoline and associated phenyl rings. The methodologies described provide a standardized framework for the continued evaluation of novel quinoline-based compounds in the pursuit of new antimalarial drug candidates. Further optimization of these scaffolds, guided by the comparative data, holds promise for the development of next-generation antimalarials.

References

Unraveling the Therapeutic Potential of 6-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the structure-activity relationship (SAR) of 6-fluoro-4-hydroxy-2-(trifluoromethyl)quinoline derivatives reveals a promising scaffold for the development of novel therapeutic agents, particularly in the realm of kinase inhibition and anticancer research. While specific, detailed SAR studies on a wide range of analogs of this particular quinoline core are not extensively published, analysis of related compounds and general principles of medicinal chemistry provide valuable insights into its potential.

The quinoline motif is a well-established privileged structure in drug discovery, forming the backbone of numerous approved drugs with a wide array of biological activities, including anticancer, antimalarial, and antimicrobial effects.[1][2][3] The introduction of a fluorine atom at the 6-position and a trifluoromethyl group at the 2-position of the 4-hydroxyquinoline core is a strategic design choice aimed at enhancing the pharmacological properties of the molecule. Fluorine substitution is known to improve metabolic stability, increase binding affinity to target proteins, and modulate the physicochemical properties of a compound, such as its lipophilicity and pKa.[4] The trifluoromethyl group, a strong electron-withdrawing group, can significantly influence the electronic environment of the quinoline ring and participate in crucial binding interactions with biological targets.

Comparative Performance of Fluorinated Quinolines

For instance, in the broader class of quinoline-based kinase inhibitors, substitutions at various positions have been shown to modulate their potency against specific kinases like EGFR, VEGFR, and others.[5][6][7][8] It is hypothesized that modifications to the this compound scaffold, such as the introduction of different functional groups at the remaining open positions (e.g., C3, C5, C7, and C8), would significantly impact its kinase inhibitory profile.

Experimental Protocols

The synthesis of this compound and its derivatives typically involves multi-step reaction sequences. A common synthetic route starts from commercially available substituted anilines and involves a cyclization reaction to form the quinoline core.

General Synthesis Outline:

A plausible synthetic approach for generating a library of derivatives for SAR studies would involve the initial synthesis of the core this compound scaffold, followed by diversification through reactions targeting the hydroxyl group or other positions on the quinoline ring.

G Substituted Aniline Substituted Aniline Cyclization Cyclization Substituted Aniline->Cyclization Reagents Core Scaffold Core Scaffold Cyclization->Core Scaffold Formation of This compound Diversification Diversification Core Scaffold->Diversification Substitution Reactions Derivative Library Derivative Library Diversification->Derivative Library

Figure 1. Generalized workflow for the synthesis of a library of this compound derivatives for SAR studies.

Key Experimental Assays:

To establish a comprehensive SAR, the synthesized derivatives would be subjected to a panel of biological assays.

  • Kinase Inhibition Assays: The inhibitory activity of the compounds against a panel of relevant kinases (e.g., EGFR, VEGFR, Src family kinases) would be determined using in vitro enzymatic assays. These assays typically measure the ability of the compound to inhibit the phosphorylation of a substrate by the kinase. The results are usually expressed as IC50 values, which represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

  • Antiproliferative Assays: The cytotoxic or cytostatic effects of the compounds on various cancer cell lines would be evaluated using assays such as the MTT or SRB assay. These assays measure the number of viable cells after a certain period of exposure to the compound and provide IC50 values for cell growth inhibition.

  • In Vivo Efficacy Studies: Promising candidates identified from in vitro assays would be further evaluated in animal models of cancer to assess their antitumor efficacy, pharmacokinetic properties, and overall safety profile.

Potential Signaling Pathways and Mechanisms of Action

Given the prevalence of quinoline-based compounds as kinase inhibitors, it is highly probable that derivatives of this compound would exert their anticancer effects by targeting key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) RAS_RAF RAS/RAF/MEK/ERK Pathway RTK->RAS_RAF PI3K_AKT PI3K/AKT/mTOR Pathway RTK->PI3K_AKT Proliferation Gene Expression (Proliferation, Survival, Angiogenesis) RAS_RAF->Proliferation PI3K_AKT->Proliferation Inhibitor 6-Fluoro-4-hydroxy-2- (trifluoromethyl)quinoline Derivative Inhibitor->RTK Inhibition

Figure 2. Hypothesized mechanism of action for this compound derivatives as inhibitors of receptor tyrosine kinase signaling pathways.

The diagram above illustrates a potential mechanism where these quinoline derivatives act as inhibitors of receptor tyrosine kinases (RTKs) such as EGFR or VEGFR. By binding to the ATP-binding site of the kinase domain, they can block the downstream signaling cascades, including the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways, which are critical for cancer cell growth and survival.

Future Directions

The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. Future research should focus on the systematic synthesis and biological evaluation of a diverse library of derivatives to establish a clear and quantitative structure-activity relationship. Such studies will be instrumental in optimizing the potency, selectivity, and pharmacokinetic properties of this class of compounds, ultimately paving the way for the discovery of new and effective anticancer agents. While the currently available data is limited, the foundational knowledge of quinoline chemistry and its role in medicinal chemistry strongly supports the potential of this underexplored scaffold.

References

Cross-validation of analytical data for 6-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of analytical data for 6-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline. Due to the limited availability of published quantitative analytical validation data for this specific compound, this guide leverages data from its close structural analog, 4-hydroxy-2-(trifluoromethyl)quinoline , for comparative analysis. This approach allows for a robust understanding of the expected analytical behavior of the target compound.

Data Presentation: A Comparative Summary

The following tables summarize the expected quantitative and qualitative data from key analytical techniques for this compound and its non-fluorinated analog, 4-hydroxy-2-(trifluoromethyl)quinoline.

Table 1: Comparison of Chromatographic Data (HPLC)

ParameterThis compound (Expected)4-hydroxy-2-(trifluoromethyl)quinoline (Reference)Key Differences and Rationale
Retention Time LongerShorterThe presence of the fluorine atom at the 6-position increases the lipophilicity of the molecule, leading to a longer retention time on a reverse-phase HPLC column under identical conditions.
Linearity (R²) > 0.99> 0.99Both compounds are expected to exhibit excellent linearity over a defined concentration range.
Accuracy (% Recovery) 98-102%98-102%High accuracy is anticipated for both compounds with appropriate method development.
Precision (%RSD) < 2%< 2%Precise and reproducible results are expected for both intra-day and inter-day analyses.
Limit of Detection (LOD) ng/mL rangeng/mL rangeHigh sensitivity is expected for both compounds using a UV or MS detector.
Limit of Quantification (LOQ) ng/mL rangeng/mL rangeThe lower limit for reliable quantification is expected to be in the low ng/mL range.

Table 2: Comparison of Spectroscopic Data

Analytical MethodThis compound (Expected)4-hydroxy-2-(trifluoromethyl)quinoline (Reference)Key Differences and Rationale
¹H NMR (DMSO-d₆) Aromatic protons will show additional splitting due to H-F coupling.Simpler aromatic proton signals.The fluorine atom at the 6-position will couple with adjacent protons, leading to more complex splitting patterns in the aromatic region of the spectrum.
¹³C NMR (DMSO-d₆) The carbon at the 6-position will show a large C-F coupling constant.No C-F coupling observed.The direct coupling between the carbon and fluorine atoms is a key diagnostic feature in the ¹³C NMR spectrum.
Mass Spectrometry (ESI-MS) [M+H]⁺ = 232.03 m/z[M+H]⁺ = 214.04 m/zThe presence of the fluorine atom results in a mass shift of approximately 18 Da. High-resolution mass spectrometry can confirm the elemental composition.
IR Spectroscopy (KBr pellet) C-F stretching vibration around 1200-1100 cm⁻¹.Absence of C-F stretching vibration.The carbon-fluorine bond will give rise to a characteristic absorption band in the fingerprint region of the IR spectrum.

Experimental Protocols

Detailed methodologies for the key analytical experiments are provided below. These protocols are based on established methods for similar quinoline derivatives and may require optimization for specific instrumentation and laboratory conditions.

High-Performance Liquid Chromatography (HPLC)
  • Objective: To determine the purity and concentration of the analyte.

  • Instrumentation: A standard HPLC system equipped with a UV detector and a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (with 0.1% formic acid). A typical starting point is a 50:50 (v/v) mixture.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength of approximately 254 nm or 315 nm.

  • Sample Preparation: Dissolve the sample in the mobile phase or a suitable solvent like methanol to a concentration of 1 mg/mL for stock solutions. Further dilute as needed for calibration standards.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To elucidate the chemical structure of the analyte.

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • ¹H NMR Protocol: Acquire a standard one-dimensional ¹H NMR spectrum with a spectral width of -2 to 14 ppm.

  • ¹³C NMR Protocol: Acquire a proton-decoupled ¹³C NMR spectrum with a spectral width of 0 to 200 ppm.

Mass Spectrometry (MS)
  • Objective: To determine the molecular weight and fragmentation pattern of the analyte.

  • Instrumentation: An electrospray ionization mass spectrometer (ESI-MS), often coupled with an HPLC system (LC-MS).

  • Sample Preparation: Prepare a dilute solution of the sample (1-10 µg/mL) in a solvent such as methanol or acetonitrile.

  • Protocol: Infuse the sample solution directly into the ESI source or inject it into the LC-MS system. Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion. For structural confirmation, perform tandem MS (MS/MS) to analyze the fragmentation pattern.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Objective: To identify the functional groups present in the molecule.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Sample Preparation (KBr Pellet): Mix 1-2 mg of the solid sample with approximately 100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a thin, transparent pellet.

  • Protocol: Place the KBr pellet in the sample holder and acquire the spectrum, typically in the range of 4000 to 400 cm⁻¹.

Mandatory Visualization

The following diagrams illustrate key workflows and signaling pathways relevant to the analysis and potential application of this compound.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Analytical Characterization cluster_validation Method Validation (HPLC) synthesis Synthesis of This compound purification Purification (Recrystallization/Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) purification->nmr ms Mass Spectrometry (HRMS) nmr->ms ftir FTIR Spectroscopy ms->ftir hplc HPLC Analysis (Purity) ftir->hplc linearity Linearity & Range hplc->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision specificity Specificity precision->specificity lod_loq LOD & LOQ specificity->lod_loq

Analytical Workflow for this compound.

EGFR_pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Inhibitor 6-Fluoro-4-hydroxy-2- (trifluoromethyl)quinoline Inhibitor->Dimerization Inhibition Grb2_SOS Grb2/SOS Dimerization->Grb2_SOS Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation

EGFR Signaling Pathway Inhibition by a Quinoline Derivative.

preclinical_workflow cluster_discovery Drug Discovery cluster_preclinical Preclinical Development cluster_clinical Clinical Trials target_id Target Identification & Validation hit_id Hit Identification target_id->hit_id hit_to_lead Hit-to-Lead hit_id->hit_to_lead lead_opt Lead Optimization hit_to_lead->lead_opt in_vitro In Vitro Studies (ADME, Tox) lead_opt->in_vitro in_vivo In Vivo Studies (PK/PD, Efficacy) in_vitro->in_vivo safety Safety Pharmacology & Toxicology in_vivo->safety phase1 Phase I safety->phase1 phase2 Phase II phase1->phase2 phase3 Phase III phase2->phase3

Preclinical Drug Development Workflow for Small Molecule Inhibitors.

A Comparative Analysis of the Antimicrobial Spectrum of Quinolone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Guide for Researchers and Drug Development Professionals

This guide provides an objective comparison of the antimicrobial performance of various quinoline derivatives, supported by experimental data. Quinolines are a prominent class of heterocyclic compounds that form the backbone of many synthetic antimicrobial agents.[1][2] Their derivatives have demonstrated a broad spectrum of activity against bacteria, fungi, and protozoa.[3] With the rise of antimicrobial resistance, the development and evaluation of novel quinoline-based compounds are of critical importance in the search for new therapeutic agents.[1][2] This document summarizes quantitative antimicrobial data, details the experimental protocols used for their determination, and visualizes key processes for clarity.

Data Presentation: Comparative Antimicrobial Efficacy

The antimicrobial activity of quinoline derivatives is most commonly quantified by the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a compound required to inhibit the visible growth of a microorganism.[4][5] The tables below summarize the MIC values of representative quinoline derivatives against a panel of clinically significant pathogens.

Table 1: Antibacterial Activity of Fluoroquinolones and Non-Fluoroquinolones (MIC in µg/mL)

Quinoline DerivativeClassEscherichia coli (Gram-)Staphylococcus aureus (Gram+)Pseudomonas aeruginosa (Gram-)Reference(s)
Ciprofloxacin Fluoroquinolone0.013 - 10.125 - 80.15 - >32[5]
Levofloxacin Fluoroquinolone≤ 0.06 - 20.06 - >8.00.5 - >512[5]
Moxifloxacin Fluoroquinolone4 - 80.064 - 0.51 - >32[5]
Nalidixic Acid Non-Fluoroquinolone0.50 - 640.25700[5]
Compound 24 Novel Derivative3.1253.125Not Reported[6]

Table 2: Activity of Novel Quinoline Hybrids Against Bacteria and Fungi (MIC in µg/mL)

Compound IDDerivative ClassS. aureusM. tuberculosis H37RvCryptococcus neoformansCandida spp. & Aspergillus spp.Reference(s)
Hybrid 7b Hydroxyimidazolium Hybrid210>62.562.5[7][8]
Hybrid 7c Hydroxyimidazolium Hybrid>50Not Reported15.662.5[7]
Hybrid 7d Hydroxyimidazolium Hybrid>50Not Reported15.662.5[7]
Hybrid 7h Hydroxyimidazolium Hybrid20>50>62.562.5[7][8]
Compound 6c Quinoline-2-one Schiff-base0.018 - 0.061Not ReportedNot ReportedNot Reported[9]
Compound 6 Sulfonyl/Benzoyl/Propargyl Hybrid3.12 - 50Not ReportedPotentially ActivePotentially Active[10]

Mechanism of Action: Inhibition of Bacterial DNA Synthesis

Many quinoline-based antibacterial agents, particularly fluoroquinolones, function by inhibiting essential bacterial enzymes involved in DNA replication: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[8][11] In Gram-negative bacteria, DNA gyrase is the primary target, while in Gram-positive bacteria, topoisomerase IV is more commonly inhibited.[9] This dual-targeting capability contributes to their broad-spectrum activity. The inhibition of these enzymes leads to breaks in the bacterial chromosome, ultimately triggering cell death.

Quinolone_Mechanism_of_Action cluster_bacterium Bacterial Cell DNA Bacterial DNA Replication DNA Replication DNA->Replication Gyrase DNA Gyrase (Topoisomerase II) Replication->Gyrase Relaxes Supercoils TopoIV Topoisomerase IV Replication->TopoIV Decatenates Chromosomes Gyrase->DNA Death Cell Death Gyrase->Death DNA Damage TopoIV->DNA TopoIV->Death DNA Damage Quinolone Quinolone Derivative Quinolone->Gyrase Inhibits Quinolone->TopoIV Inhibits

Caption: Mechanism of action for quinolone derivatives.

Experimental Protocols

The data presented in this guide are primarily derived from standardized antimicrobial susceptibility testing methods. The Broth Microdilution method is a gold standard for determining the Minimum Inhibitory Concentration (MIC) quantitatively.

Protocol: Broth Microdilution Susceptibility Testing

This protocol is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and is suitable for determining the MIC of quinoline derivatives against aerobic bacteria.[4]

1. Preparation of Materials:

  • Test Compound: Prepare a stock solution of the quinoline derivative in a suitable solvent like DMSO.
  • Media: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB).
  • Microorganism: Use a fresh culture of the test bacterium grown on an agar plate.
  • Equipment: Sterile 96-well microtiter plates, multichannel pipettes, incubator.

2. Inoculum Preparation:

  • Select 3-5 isolated colonies from the agar plate and transfer them to a sterile broth or saline solution.
  • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
  • Dilute this suspension in CAMHB to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in the test wells.

3. Serial Dilution and Inoculation:

  • Dispense 100 µL of CAMHB into each well of a 96-well plate.
  • Add a specific volume of the compound stock solution to the first column of wells and perform a two-fold serial dilution across the plate.
  • Ensure control wells are included: a growth control (broth and inoculum, no compound) and a sterility control (broth only).
  • Add 100 µL of the standardized bacterial inoculum to each well (except the sterility control), bringing the final volume to 200 µL.

4. Incubation and Interpretation:

  • Seal the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[4]
  • After incubation, visually inspect the plates for turbidity (bacterial growth).
  • The MIC is the lowest concentration of the quinoline derivative at which there is no visible growth.[4][5]

start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; prep_compound [label="Prepare Compound\nStock Solution", fillcolor="#FBBC05", fontcolor="#202124"]; prep_inoculum [label="Prepare Bacterial Inoculum\n(0.5 McFarland)", fillcolor="#FBBC05", fontcolor="#202124"]; serial_dilute [label="Perform 2-Fold Serial Dilution\nin 96-Well Plate with Broth", fillcolor="#34A853", fontcolor="#FFFFFF"]; add_inoculum [label="Inoculate Wells with\nBacterial Suspension", fillcolor="#34A853", fontcolor="#FFFFFF"]; incubate [label="Incubate Plate\n(35°C, 16-20h)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; read_results [label="Visually Inspect for Growth\n(Turbidity)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; determine_mic [label="Determine MIC", shape=diamond, fillcolor="#202124", fontcolor="#FFFFFF"]; end [label="End", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

start -> prep_compound [color="#5F6368"]; start -> prep_inoculum [color="#5F6368"]; prep_compound -> serial_dilute [color="#5F6368"]; {prep_inoculum, serial_dilute} -> add_inoculum [color="#5F6368"]; add_inoculum -> incubate [color="#5F6368"]; incubate -> read_results [color="#5F6368"]; read_results -> determine_mic [color="#5F6368"]; determine_mic -> end [color="#5F6368"]; }

Caption: Standard workflow for MIC determination.

References

Navigating the Novelty: A Comparative Guide to 6-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline-Based Compounds in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold remains a cornerstone in medicinal chemistry, with its derivatives showing a wide spectrum of biological activities. Among these, 6-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline has emerged as a versatile building block for the synthesis of novel compounds with potential therapeutic applications, particularly in the realms of anti-infective research. This guide provides a comparative analysis of the known derivatives of this specific quinoline, alongside alternative quinoline-based compounds, supported by experimental data to assess their novelty and potential.

Performance Comparison: Antiplasmodial and Antitubercular Activities

The primary focus of derivatization of this compound has been on developing new antiplasmodial and antitubercular agents. The hydroxyl group at the 4-position and the trifluoromethyl group at the 2-position are key features that influence the biological activity of its derivatives.

Antiplasmodial Activity

The quest for new antimalarial drugs is driven by the emergence of drug-resistant strains of Plasmodium falciparum. A notable derivative of this compound is an ester synthesized with nopol, a bicyclic monoterpene alcohol. This modification has been investigated for its potential to enhance antiplasmodial efficacy.

CompoundTarget OrganismActivity (EC50)Reference CompoundActivity (IC50)
6-Fluoro-2-(trifluoromethyl)quinolin-4-yl 2-((1S,5R)-6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl) acetateP. falciparum 3D76.2 µMChloroquine0.02 µM
MefloquineP. falciparum 3D70.03 µM
6-Chloro-2-styrylquinoline derivativeP. falciparum Dd20.0109 µM

Table 1: Comparative in vitro antiplasmodial activity of a this compound derivative and other quinoline-based antimalarials.

Antitubercular Activity

Tuberculosis remains a major global health threat, necessitating the development of new drugs to combat multidrug-resistant strains of Mycobacterium tuberculosis. The 4-hydroxyquinoline moiety can be converted to a 4-thioquinoline, a modification known to be favorable for antitubercular activity. While specific derivatives of this compound with reported antitubercular activity are not yet prevalent in the literature, a comparison with other thioquinoline and quinoline derivatives highlights the potential of this compound class.

CompoundTarget OrganismActivity (MIC)Reference CompoundActivity (MIC)
Quinolinone-based thiosemicarbazone 11dM. tuberculosis H37Rv0.15 µMIsoniazid0.36 µM
Quinolinone-based thiosemicarbazone 11eM. tuberculosis H37Rv0.13 µM
2-(Quinoline-4-yloxy)acetamide 6mM. tuberculosis H37Rv0.09 µM
2,8-bis(trifluoromethyl)quinoline 1M. tuberculosis H37Rv3.13 µg/mL

Table 2: Comparative in vitro antitubercular activity of various quinoline-based compounds.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of research findings. Below are the protocols for the synthesis of key derivatives and the biological assays used to evaluate their activity.

Synthesis of 6-Fluoro-2-(trifluoromethyl)quinolin-4-yl 2-((1S,5R)-6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl) acetate

This protocol is adapted from the synthesis of nopol-based esters of quinolinols.

Materials:

  • This compound

  • Nopoic acid

  • N,N-Diisopropylethylamine (DIEA)

  • N,N,N′,N′-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HBTU)

  • 1-Hydroxybenzotriazole hydrate (HOBT)

  • N,N-Dimethylformamide (DMF)

  • Brine solution

  • Ethyl acetate (EtOAc)

  • Hexane

  • Preparative Thin Layer Chromatography (TLC) supplies

Procedure:

  • To a round bottom flask containing 3 mL of DMF, add nopoic acid (1.1 mmol, 1.0 eq.).

  • Add DIEA (0.1 mL), HBTU (0.1 mmol), and HOBT (1.1 mmol, 1.0 eq.).

  • Add this compound (1.0 mmol, 1.0 eq.) to the mixture.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction with a brine solution.

  • Extract the product with ethyl acetate.

  • Concentrate the organic layer under reduced pressure.

  • Purify the crude product by preparative TLC using a hexane/ethyl acetate (4.5:1) solvent system to yield the final ester product.

Synthesis of 4-Thioquinoline Derivatives

This is a general protocol for the conversion of 4-hydroxyquinolines to 4-thioquinolines.

Materials:

  • This compound

  • Phosphorus pentasulfide (P4S10)

  • Pyridine (anhydrous)

Procedure:

  • In a round bottom flask, dissolve this compound in anhydrous pyridine.

  • Add phosphorus pentasulfide to the solution.

  • Reflux the reaction mixture and monitor its completion by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into ice-water to precipitate the product.

  • Filter the precipitate, wash with water, and dry to obtain the crude 4-thioquinoline derivative.

  • Further purification can be achieved by recrystallization from an appropriate solvent.

In Vitro Antiplasmodial Assay: SYBR Green I-Based Method

This assay is a widely used, sensitive, and high-throughput method for determining the in vitro susceptibility of P. falciparum to antimalarial drugs.

Principle: The fluorescent dye SYBR Green I intercalates with DNA. The fluorescence intensity is directly proportional to the amount of parasitic DNA, providing a measure of parasite viability.

Procedure:

  • Parasite Culture: Culture P. falciparum (e.g., 3D7 strain) in human red blood cells in RPMI-1640 medium supplemented with human serum and hypoxanthine.

  • Drug Dilution: Prepare serial dilutions of the test compounds in a 96-well microplate.

  • Incubation: Add the parasite culture to the wells and incubate for 72 hours under a gas mixture of 5% CO2, 5% O2, and 90% N2.

  • Lysis and Staining: Add a lysis buffer containing SYBR Green I to each well. This lyses the red blood cells and allows the dye to bind to the parasite DNA.

  • Fluorescence Reading: Measure the fluorescence intensity using a fluorescence plate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

  • Data Analysis: Determine the 50% inhibitory concentration (IC50) by plotting the fluorescence intensity against the drug concentration and fitting the data to a sigmoidal dose-response curve.

In Vitro Antitubercular Assay: Microplate Alamar Blue Assay (MABA)

The MABA is a colorimetric assay used to determine the minimum inhibitory concentration (MIC) of compounds against M. tuberculosis.

Principle: The indicator dye Alamar Blue (resazurin) is blue and non-fluorescent in its oxidized state. In the presence of metabolically active cells, it is reduced to the pink and fluorescent resorufin. A blue color indicates inhibition of bacterial growth.

Procedure:

  • Bacterial Culture: Grow M. tuberculosis (e.g., H37Rv strain) in Middlebrook 7H9 broth supplemented with OADC.

  • Drug Dilution: Prepare serial dilutions of the test compounds in a 96-well microplate.

  • Inoculation: Add the bacterial suspension to each well.

  • Incubation: Incubate the plates at 37°C for 5-7 days.

  • Addition of Alamar Blue: Add a solution of Alamar Blue and Tween 80 to each well.

  • Re-incubation: Re-incubate the plates for 24 hours.

  • MIC Determination: The MIC is defined as the lowest drug concentration that prevents a color change from blue to pink.

Visualizing the Landscape

Diagrams can effectively illustrate complex relationships and workflows, providing a clear overview for researchers.

Synthesis_and_Screening_Workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening Parent_Compound 6-Fluoro-4-hydroxy-2- (trifluoromethyl)quinoline Nopol_Ester Nopol Ester Derivative Parent_Compound->Nopol_Ester Esterification Thioquinoline Thioquinoline Derivative Parent_Compound->Thioquinoline Thiolation Antiplasmodial_Assay Antiplasmodial Assay (SYBR Green I) Nopol_Ester->Antiplasmodial_Assay Antitubercular_Assay Antitubercular Assay (MABA) Thioquinoline->Antitubercular_Assay

Caption: Workflow for the synthesis and biological screening of this compound derivatives.

Signaling_Pathway_Placeholder Drug Quinoline Derivative Target Parasite/Bacterial Target (e.g., Enzyme, DNA) Drug->Target Binds to Inhibition Inhibition of Biological Process Target->Inhibition Cell_Death Parasite/Bacterial Cell Death Inhibition->Cell_Death

Caption: Generalized mechanism of action for quinoline-based anti-infective agents.

Conclusion

Derivatives of this compound represent a promising, yet relatively underexplored, area of medicinal chemistry. The synthesis of a nopol-based ester has demonstrated the potential for generating compounds with antiplasmodial activity. The established role of the parent compound as a precursor for thioquinolines suggests a clear path for developing novel antitubercular agents. The provided experimental protocols and comparative data offer a foundational guide for researchers to build upon, further exploring the structure-activity relationships of this versatile scaffold and ultimately contributing to the discovery of new and effective therapeutics. The novelty of future compounds will lie in the strategic modifications of the quinoline core to enhance potency, selectivity, and pharmacokinetic properties against critical infectious disease targets.

Safety Operating Guide

Essential Guide to the Safe Disposal of 6-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical compounds is a cornerstone of laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide for the safe disposal of 6-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline, a fluorinated quinoline derivative. In the absence of a specific Safety Data Sheet (SDS) for this exact compound, these procedures are based on information for structurally similar chemicals and general best practices for the disposal of halogenated organic compounds.

Hazard Profile and Personal Protective Equipment (PPE)

Due to its chemical structure—a quinoline ring substituted with both fluorine and a trifluoromethyl group—this compound should be handled as a hazardous substance. Halogenated organic compounds can present toxicological and environmental risks. The necessary personal protective equipment for handling this compound is summarized below.

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene).
Body Protection A laboratory coat or chemical-resistant apron.
Respiratory A NIOSH-approved respirator with an organic vapor cartridge is recommended, especially when handling the powder outside of a fume hood to prevent inhalation of dust.

Chemical Waste Segregation

Proper segregation of chemical waste is critical to prevent dangerous reactions and to facilitate compliant disposal. This compound falls into the category of halogenated organic waste .

Key Segregation Principles:

  • Do not mix halogenated organic waste with non-halogenated organic waste.[1][2][3]

  • Keep halogenated waste separate from strong acids, bases, and oxidizers.[4][5][6]

  • Ensure all waste containers are clearly and accurately labeled with their contents.[7]

The following diagram illustrates the correct waste segregation workflow for this compound.

Waste Segregation Workflow cluster_generation Waste Generation cluster_container Waste Collection cluster_incompatible Incompatible Waste Streams A 6-Fluoro-4-hydroxy-2- (trifluoromethyl)quinoline Waste (Solid or in Solution) B Labeled Halogenated Organic Waste Container A->B Correct Segregation C Non-Halogenated Organic Waste A->C Incorrect D Acids/Bases/ Oxidizers A->D Incorrect

A diagram illustrating the correct segregation of halogenated organic waste.

Step-by-Step Disposal Procedure

For Solid Waste:

  • Carefully collect the solid this compound waste, including any contaminated items such as weighing paper or spatulas.

  • Place the collected solid waste into a designated, clearly labeled container for "Halogenated Organic Solid Waste."

  • Ensure the container is sealed tightly and stored in a well-ventilated, designated hazardous waste accumulation area.

For Solutions:

  • Pour solutions containing this compound into a designated, clearly labeled container for "Halogenated Organic Liquid Waste."

  • Do not overfill the container; leave adequate headspace for vapor expansion.

  • Seal the container tightly and store it in secondary containment to prevent spills.[4][5][6]

Spill Cleanup Protocol

In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.

StepAction
1. Evacuate Immediately alert others in the vicinity and evacuate the immediate area.
2. Ventilate If it is safe to do so, increase ventilation in the area, for instance, by ensuring a chemical fume hood is operational.
3. PPE Don the appropriate Personal Protective Equipment (PPE) as outlined in the table above before attempting to clean the spill.[8]
4. Contain For liquid spills, contain the spill using an inert absorbent material such as sand, vermiculite, or a commercial spill kit.[8][9][10] For solid spills, gently cover the powder to prevent it from becoming airborne.
5. Collect Carefully sweep or scoop the contained material into a designated hazardous waste container labeled for halogenated organic waste.
6. Decontaminate Clean the spill area with a suitable solvent (such as acetone or ethanol), collecting all cleaning materials as hazardous waste.[8]
7. Report Report the spill to your institution's Environmental Health and Safety (EHS) department.

The logical flow for responding to a chemical spill is outlined in the following diagram.

Chemical Spill Response Workflow Spill Spill Occurs Alert Alert Personnel & Evacuate Area Spill->Alert Assess Assess Spill Severity Alert->Assess Minor Minor Spill (Manageable by Lab Staff) Assess->Minor Safe to handle Major Major Spill (Contact EHS/Emergency Services) Assess->Major Unsafe or large spill PPE Don Appropriate PPE Minor->PPE Contain Contain the Spill (Absorbent Material) PPE->Contain Collect Collect Contaminated Material Contain->Collect Decontaminate Decontaminate the Area Collect->Decontaminate Dispose Dispose of Waste in Labeled Container Decontaminate->Dispose Report Report Incident to EHS Dispose->Report

A flowchart detailing the appropriate response to a chemical spill.

Final Disposal

The ultimate disposal of this compound must be conducted by a licensed and certified hazardous waste disposal company.[7] It is imperative to follow all local, state, and federal regulations regarding hazardous waste disposal. Your institution's Environmental Health and Safety (EHS) department will coordinate the pickup and disposal of the properly labeled and segregated waste containers. Treatment technologies for halogenated organic wastes often include incineration at high temperatures.[2][11]

By adhering to these procedures, you can ensure the safe handling and compliant disposal of this compound, protecting yourself, your colleagues, and the environment.

References

Personal protective equipment for handling 6-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of 6-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline (CAS No. 31009-34-4). The following procedures are designed to ensure the safety of laboratory personnel and to minimize environmental impact.

Hazard Identification and Classification

This compound is a potent chemical that must be handled with care. The primary identified hazard is its acute oral toxicity. Due to its structural similarity to other halogenated quinolines, it should also be treated as a potential skin, eye, and respiratory irritant.

Hazard Summary Table

Hazard ClassificationGHS PictogramSignal WordHazard Statement
Acute Toxicity, Oral (Category 3)
alt text
Danger H301: Toxic if swallowed.[1]
Potential Skin Irritant
alt text
Warning Causes skin irritation.[2]
Potential Eye Irritant
alt text
Warning Causes serious eye irritation.[2]
Potential Respiratory Tract Irritant
alt text
Warning May cause respiratory irritation.[2]

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory when handling this compound to prevent exposure through all potential routes.

Minimum PPE Requirements

Body PartRequired EquipmentSpecifications and Best Practices
Hands Double-gloving with chemical-resistant glovesInner glove (e.g., nitrile) with an outer glove (e.g., thicker nitrile or neoprene) for robust protection. Change outer gloves immediately upon suspected contact and both pairs every 30-60 minutes or as per manufacturer's guidelines.[3]
Eyes/Face Safety goggles and a face shieldGoggles must provide a complete seal around the eyes. A face shield should be worn over the goggles, especially when handling larger quantities or during procedures with a risk of splashing.
Body Chemical-resistant lab coat or coverallsA lab coat made of a low-permeability material should be worn and fully fastened. For larger scale operations, disposable coveralls are recommended.
Respiratory NIOSH-approved respiratorFor weighing and handling the solid, a respirator with a P100 (or N100) particulate filter is required. If handling solutions, an organic vapor cartridge with a particulate pre-filter should be used.
Feet Closed-toe, chemical-resistant shoesShoes should fully cover the feet. Disposable shoe covers should be used in designated work areas.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational workflow is crucial for minimizing exposure risk.

Step 1: Preparation and Engineering Controls

  • Designated Area: All work with this compound must be conducted in a designated area, such as a certified chemical fume hood or a glove box, to contain any dust or vapors.

  • Tare Weighing: To avoid contamination of analytical balances, use the tare weighing method. Pre-weigh a sealed container, add the chemical inside the fume hood, and then re-weigh the sealed container outside the hood.[3]

  • Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.

Step 2: Handling and Experimental Use

  • Avoid Dust Formation: Handle the solid compound carefully to prevent the generation of dust.

  • Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Transfers: Use appropriate tools (e.g., chemical-resistant spatulas) for all transfers of the solid.

Step 3: Decontamination

  • Work Surfaces: At the end of each procedure, thoroughly decontaminate all work surfaces with an appropriate solvent (e.g., ethanol or acetone), followed by a soap and water wash.

  • Equipment: All non-disposable equipment should be thoroughly cleaned after use.

  • PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Outer gloves should be removed first, followed by the lab coat or coveralls, face shield, goggles, and finally inner gloves.

Disposal Plan

All waste generated from handling this compound is considered hazardous and must be disposed of accordingly.

Waste Segregation and Disposal

Waste TypeDisposal Procedure
Solid Waste Collect all solid this compound and any grossly contaminated disposable items (e.g., weigh boats, pipette tips) in a dedicated, sealed, and clearly labeled hazardous waste container.
Liquid Waste Collect all solutions containing the compound in a sealed, labeled, and chemical-resistant hazardous waste container. Do not mix with other solvent waste streams unless compatible.
Contaminated PPE All used disposable PPE (gloves, shoe covers, etc.) should be placed in a sealed bag and disposed of as hazardous waste.

Waste Labeling and Transport

  • All waste containers must be labeled with "Hazardous Waste," the full chemical name: "this compound," and the associated hazards (Toxic).

  • The transportation of this waste should be handled in accordance with regulations for UN2811, Toxic solids, organic, n.o.s., Hazard Class 6.1, Packing Group III .[1][4]

Experimental Workflow Diagram

The following diagram illustrates the safe handling workflow for this compound.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_post Post-Handling prep_area 1. Designate Work Area (Fume Hood/Glove Box) don_ppe 2. Don Full PPE prep_area->don_ppe weigh 3. Weigh Compound (Tare Method) don_ppe->weigh Enter Handling Phase experiment 4. Perform Experiment weigh->experiment decontaminate 5. Decontaminate Surfaces & Equipment experiment->decontaminate Complete Experiment dispose_waste 6. Segregate & Dispose of Hazardous Waste decontaminate->dispose_waste doff_ppe 7. Doff PPE Correctly dispose_waste->doff_ppe Secure Waste wash_hands 8. Wash Hands Thoroughly doff_ppe->wash_hands

Caption: Safe handling workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline
Reactant of Route 2
Reactant of Route 2
6-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.